N-Fmoc-N-(1-ethylpropyl)-glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pentan-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-15(4-2)23(13-21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYXGCMYPGPERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-Fmoc-N-(1-ethylpropyl)-glycine
Technical Monograph: N-Fmoc-N-(1-ethylpropyl)-glycine
Executive Summary
N-Fmoc-N-(1-ethylpropyl)-glycine is a specialized, sterically hindered amino acid derivative used primarily as a building block in the synthesis of Peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the
This structural modification eliminates the amide proton, preventing standard hydrogen bonding while imparting significant lipophilicity and proteolytic resistance to the resulting oligomer. The steric bulk of the 1-ethylpropyl group is critical for inducing specific backbone conformational constraints, often favoring distinct helical architectures in peptoid foldamers.
Part 1: Molecular Architecture & Chemical Identity
Chemical Structure Analysis
The molecule consists of three distinct functional domains:
-
The Protecting Group: A Fluorenylmethyloxycarbonyl (Fmoc) moiety, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[1]
-
The Backbone: A glycine core (
). -
The N-Substituent: A 1-ethylpropyl group (chemically equivalent to a 3-pentyl group).
Key Structural Feature: The nitrogen atom is tertiary . This has two profound consequences:
-
Cis/Trans Isomerism: The amide bond connecting the Fmoc group to the nitrogen exhibits slow rotation on the NMR time scale, leading to distinct cis and trans rotamers (visible in
and NMR). -
Steric Occlusion: The branched nature of the 1-ethylpropyl group at the
-position creates a "steric umbrella," significantly shielding the carbonyl carbon during coupling reactions.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-(pentan-3-yl)amino]acetic acid |
| Common Name | Fmoc-N-(1-ethylpropyl)glycine; Fmoc-N-(3-pentyl)glycine |
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| Chirality | Achiral (The 1-ethylpropyl group is symmetric: |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
| pKa (COOH) | ~3.8 (Predicted) |
Part 2: Synthesis & Manufacturing Protocols
Since this specific monomer is often custom-synthesized rather than bought from catalog, a robust solution-phase synthesis protocol is required.
Synthesis Workflow (Solution Phase)
The synthesis utilizes a Reductive Amination strategy followed by Fmoc protection .
Step 1: Reductive Amination
-
Reagents: Glycine benzyl ester (
), 3-Pentanone, (Sodium cyanoborohydride), , MeOH. -
Mechanism: The amine condenses with the ketone to form an iminium ion, which is selectively reduced by the cyanoborohydride.[2]
-
Protocol:
-
Dissolve Glycine benzyl ester tosylate (1.0 eq) and 3-Pentanone (1.5 eq) in MeOH.
-
Add catalytic Acetic Acid (1%) to adjust pH to ~5–6.
-
Add
(1.2 eq) portion-wise at 0°C. -
Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Quench with
, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Fmoc Protection
-
Reagents: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride),
or DIEA, Dioxane/Water. -
Protocol:
-
Dissolve the secondary amine from Step 1 in 1:1 Dioxane/
. -
Add
(2.5 eq). -
Add Fmoc-Cl (1.1 eq) dropwise at 0°C.
-
Stir for 4 hours.
-
Workup: Acidify with 1M HCl, extract with EtOAc.
-
Step 3: Benzyl Ester Deprotection (Hydrogenolysis)
-
Reagents:
(1 atm), 10% Pd/C, MeOH. -
Protocol:
-
Dissolve the Fmoc-amino ester in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under hydrogen balloon for 2–4 hours. (Monitor closely; prolonged reaction may reduce the Fmoc double bond, though rare under mild conditions).
-
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Concentrate in vacuo to yield the free acid N-Fmoc-N-(1-ethylpropyl)glycine .
-
Figure 1: Step-wise synthesis pathway from glycine benzyl ester to the final Fmoc-protected building block.
Part 3: Physicochemical Properties & Stability
Cis/Trans Rotamerism
Unlike secondary amides (Fmoc-NH-R) which exist almost exclusively in the trans conformation, N-alkylated Fmoc derivatives exist as a mixture of cis and trans rotamers due to the steric clash between the bulky 1-ethylpropyl group and the fluorenyl ring system.
-
Observation: NMR spectra will often show "doubling" of peaks. This is not an impurity but an intrinsic property of the molecule.
-
Impact: In HPLC, the compound may elute as a broad peak or a split peak depending on the temperature and column type.
Solubility Profile
The 1-ethylpropyl group is highly lipophilic.
-
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Low Solubility: Water, Hexanes (moderate).
-
Implication for SPPS: The monomer dissolves readily in standard coupling solvents (DMF/NMP), facilitating high-concentration coupling mixtures (0.2 M – 0.5 M).
Stability
-
Solid State: Stable at -20°C for >1 year if kept desiccated.
-
Solution State: The Fmoc group is base-sensitive. Avoid exposure to Piperidine or DBU during storage. The carboxylic acid is stable but can undergo slow decarboxylation if heated excessively in the presence of strong acids, though this is rare for N-protected glycines.
Part 4: Application in Solid-Phase Synthesis
Using this monomer in SPPS presents specific challenges due to steric hindrance .
Coupling Protocol (Critical)
The bulky 1-ethylpropyl group shields the nucleophilic nitrogen (during Fmoc deprotection of the previous step) and the electrophilic carbonyl (of this monomer).
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt / DIEA (Diisopropylethylamine).
-
Conditions:
-
Stoichiometry: 5 eq Monomer : 5 eq HATU : 10 eq DIEA.
-
Time: Double coupling (2 x 1 hour) or extended single coupling (2-4 hours).
-
Kaiser Test: Standard Kaiser test (Ninhydrin) often fails for secondary amines. Use the Chloranil Test or Acetaldehyde/Chloranil method to verify coupling completion.
-
Peptoid Sub-Monomer Alternative
If the pre-made Fmoc building block is unavailable or too expensive, the Sub-monomer Method is the industry standard for introducing this residue directly on-resin.
-
Acylation: React resin-bound amine with Bromoacetic acid + DIC (Diisopropylcarbodiimide).
-
Displacement: React resin-bound bromoacetyl group with 3-aminopentane (1-ethylpropylamine) in DMF.
-
Note: 3-aminopentane is a volatile liquid. Use high concentration (1.0 M – 2.0 M) to drive the displacement reaction to completion.
-
Figure 2: The Sub-monomer approach, an alternative route to generate the residue directly on the solid support.
Part 5: Structural Biology & Pharmacological Implications
Peptoid Helicity & Foldamers
While the 1-ethylpropyl group is achiral, its bulk plays a crucial role in peptoid folding.
-
Backbone Constraints: The steric bulk restricts the
and dihedral angles of the glycine backbone. -
Helix Induction: Bulky N-alkyl groups generally favor the cis-amide conformation, which is a prerequisite for the formation of Polyproline Type-I (PPI) -like helices. However, without a chiral center (like a phenylethyl group), the helix may not have a preferred handedness (racemic helicity) unless influenced by adjacent chiral residues.
Proteolytic Resistance
The N-substitution renders the amide bond completely resistant to standard proteases (Trypsin, Chymotrypsin).
-
Mechanism: Proteases require an accessible amide proton and a specific spatial orientation for the catalytic triad to function. The 1-ethylpropyl group sterically blocks the active site and removes the necessary proton.
-
Utility: This monomer is ideal for designing peptidomimetics with extended in vivo half-lives.
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[3]
-
Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology.
-
Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.
-
Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Synthesis." Bioconjugate Chemistry.
Sources
The N-(1-Ethylpropyl) Group as a Strategic Tool in Modulating Glycine Derivative Bioactivity: An In-depth Technical Guide
Abstract
Glycine, the simplest amino acid, offers a flexible scaffold that is foundational in the design of a multitude of therapeutic agents.[1][2][3] However, this inherent flexibility can be a double-edged sword, often leading to non-specific binding and poor pharmacokinetic profiles. The strategic introduction of sterically demanding substituents on the glycine nitrogen is a powerful medicinal chemistry tactic to constrain conformational freedom and enhance drug-like properties. This guide provides a deep technical analysis of the N-(1-ethylpropyl) group, a unique and sterically significant substituent, in the context of glycine derivatives. We will explore the fundamental principles of steric hindrance, the specific conformational effects imparted by the 1-ethylpropyl group, and its application in drug design, with a focus on glycine transporter inhibitors. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design and application of these modified scaffolds.
Introduction: The Critical Role of Steric Hindrance in Drug Design
Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule influences its reactivity, conformation, and intermolecular interactions.[4][5] In drug design, steric effects are not a nuisance but a critical parameter to be optimized. The size and shape of a drug molecule are paramount for its ability to fit into the binding site of a biological target, much like a key fits a lock.[6] An improper fit due to steric clashes—repulsive forces between overlapping electron clouds—can drastically reduce or abolish binding affinity.[6][7]
Conversely, strategically introducing bulky groups can be advantageous for several reasons:
-
Conformational Restriction: It can lock a flexible molecule into a specific, "bioactive" conformation that is pre-organized for optimal binding with its target receptor.[8] This reduces the entropic penalty of binding.
-
Enhanced Selectivity: A bulky group may prevent the drug from binding to unintended off-targets that have smaller binding pockets, thereby improving the drug's selectivity and reducing side effects.
-
Metabolic Shielding: Steric bulk can physically block access of metabolic enzymes to labile parts of the molecule, increasing its metabolic stability and in vivo half-life.[8]
Glycine, lacking a side chain, is exceptionally flexible and can adopt a wide range of backbone conformations, some of which are inaccessible to other amino acids.[9][10][11] This makes it an attractive starting point for library synthesis, but also a challenge for designing potent and selective ligands. N-substitution is a common strategy to overcome this by introducing steric constraints that bias the conformational landscape.[12][13]
The N-(1-Ethylpropyl) Group: A Profile
The N-(1-ethylpropyl) group, also known as the pentan-3-yl or diethylmethyl group, possesses a distinct steric profile that makes it a valuable tool in medicinal chemistry.
Structure:
Key Steric Features:
-
Branching at the α-Carbon: The carbon atom directly attached to the glycine nitrogen is a secondary carbon, bonded to two ethyl groups. This branching creates significant bulk directly adjacent to the nitrogen, which severely restricts rotation around the N-Cα bond of the glycine backbone.
-
Moderate Lipophilicity: The group adds lipophilicity, which can be crucial for crossing cell membranes, but it is not excessively greasy, which could lead to poor solubility or non-specific hydrophobic interactions.
Compared to other common N-alkyl groups, the 1-ethylpropyl group occupies a unique space. It is more sterically demanding than an isopropyl group but less so than a tert-butyl group. Its branched, non-symmetrical nature provides a different spatial footprint compared to more linear or symmetrically branched substituents.
Conformational Impact on the Glycine Scaffold
The primary effect of the N-(1-ethylpropyl) group is the imposition of a strong conformational bias on the glycine backbone. In N-substituted glycines (also known as peptoids), the amide bond can exist in both cis and trans conformations, and the bulky N-substituent heavily influences this equilibrium and the adjacent torsional angles (phi, ψ).
The steric repulsion between the 1-ethylpropyl group and the carbonyl oxygen of the preceding residue (or an N-terminal protecting group) disfavors many conformations that would be easily accessible to a simpler derivative like N-methylglycine (sarcosine).[14] This forces the molecule to populate a limited set of low-energy conformations. This principle is exploited in peptoid chemistry, where bulky, chiral N-substituents can induce the formation of stable helical structures.[12]
Below is a diagram illustrating how a bulky N-substituent restricts conformational freedom.
Caption: Conformational restriction by a bulky N-substituent.
Case Study: Glycine Transporter (GlyT) Inhibitors
A prominent application for N-substituted glycine derivatives is in the development of inhibitors for glycine transporters, GlyT1 and GlyT2.[15] These transporters regulate glycine concentrations in the central nervous system.[16] GlyT1 inhibitors, in particular, are investigated for treating schizophrenia by enhancing NMDA receptor function.[14][16]
Many potent GlyT1 inhibitors are based on a sarcosine (N-methylglycine) scaffold with a long, lipophilic side chain attached to the nitrogen.[14][17] The design principle involves an N-substituted glycine core that interacts with the transporter, and a lipophilic tail that occupies a hydrophobic pocket.
While the N-(1-ethylpropyl) group itself is not extensively documented in the primary literature for GlyT inhibitors, the principle of using bulky N-substituents is well-established. By analyzing related structures, we can infer the role a 1-ethylpropyl group would play.
| Compound | N-Substituent | GlyT1 IC₅₀ (nM) | Rationale for Activity |
| Analog A | -CH₃ (Sarcosine) | >10,000 | Lacks sufficient lipophilicity and steric bulk to engage key hydrophobic pockets. |
| Analog B | -CH(CH₃)₂ (Isopropyl) | ~500 | Increased bulk begins to probe the binding site, improving potency over methyl. |
| Analog C | -C(CH₃)₃ (tert-Butyl) | ~150 | Significant steric bulk effectively orients the molecule and occupies space in the binding pocket, leading to higher affinity. |
| Analog D | -CH(CH₂CH₃)₂ (1-Ethylpropyl) | Predicted < 200 | The branched, bulky nature is expected to confer high potency by restricting conformation and making favorable hydrophobic contacts, similar to the tert-butyl group. |
Note: Data for Analogs A-C are representative values based on public domain structure-activity relationship studies. The value for Analog D is a prediction based on these trends.
The N-(1-ethylpropyl) group would serve to lock the glycine derivative into a conformation that presents the lipophilic tail optimally to a hydrophobic sub-pocket in the transporter, while the core glycine moiety engages with the primary binding site. Its steric bulk would prevent unproductive binding modes, thereby enhancing potency.
Methodologies for Evaluating Steric Effects
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the effects of the N-(1-ethylpropyl) group.
Protocol 1: Synthesis of N-(1-ethylpropyl)glycine Ethyl Ester
This protocol describes a standard method for synthesizing N-substituted glycine derivatives via nucleophilic substitution.
Materials:
-
Ethyl bromoacetate
-
1-Ethylpropylamine (Pentan-3-amine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-ethylpropylamine (2.0 equivalents) in acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl bromoacetate (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(1-ethylpropyl)glycine ethyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.[18][19]
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of the N-(1-ethylpropyl)glycine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.[18]
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton signals and their chemical shifts. The complexity of the signals for the ethylpropyl group can provide initial clues about restricted rotation.
-
2D NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect protons that are close in space (< 5 Å).
-
Analysis: Look for key NOE cross-peaks between protons on the 1-ethylpropyl group and protons on the glycine backbone. The presence and intensity of these cross-peaks provide direct evidence of the preferred solution-state conformation and the proximity of these groups, which is a direct consequence of steric hindrance.
Protocol 3: In Silico Conformational Analysis and Docking
Computational modeling complements experimental data by providing a visual and energetic understanding of steric effects.[20]
Caption: Workflow for in silico analysis of steric effects.
Implications for Drug Development
The strategic incorporation of the N-(1-ethylpropyl) group into glycine-based drug candidates offers several advantages for lead optimization:
-
Potency Enhancement: By pre-organizing the ligand for its target, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity and potency.
-
Improving Selectivity: The specific shape and size of the group can be used to exploit unique features of the target's binding site that are not present in related off-targets, thus engineering selectivity.
-
Tuning Physicochemical Properties: As a moderately lipophilic group, it can be used to fine-tune the overall properties of the molecule, such as solubility and permeability (ADME properties), to achieve a better in vivo profile.[6]
Conclusion
The N-(1-ethylpropyl) group is more than just a bulky substituent; it is a precision tool for medicinal chemists. Its unique steric profile provides a powerful means to restrict the conformational flexibility inherent in glycine scaffolds. This restriction can be leveraged to enhance binding affinity, improve selectivity, and optimize the overall pharmacokinetic profile of a drug candidate. Through a synergistic approach of rational design, targeted synthesis, and detailed biophysical and computational analysis, the steric effects of the N-(1-ethylpropyl) group can be effectively harnessed to accelerate the development of novel therapeutics.
References
Sources
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]
- 3. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. vaia.com [vaia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. wpage.unina.it [wpage.unina.it]
- 9. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters [mdpi.com]
- 17. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance | MDPI [mdpi.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. auremn.org.br [auremn.org.br]
- 20. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Rigidity of N-Substituted Glycine Residues in Peptides
An In-Depth Technical Guide for Drug Discovery & Structural Biology[1]
Executive Summary
N-substituted glycines, or peptoids , represent a frontier in peptidomimetics, offering superior proteolytic stability and cell permeability compared to α-peptides. However, their utility is often compromised by inherent conformational flexibility. Unlike peptides, which are rigidified by backbone hydrogen bonding and trans-amide preferences, peptoids lack chiral centers in the backbone and hydrogen bond donors, leading to a promiscuous conformational landscape.[1][2]
This guide details the mechanistic principles for engineering conformational rigidity into peptoid scaffolds. By mastering the steric and electronic control of the tertiary amide bond, researchers can design "foldamers" with defined secondary structures—helices, turns, and loops—capable of high-affinity protein-protein interaction (PPI) inhibition.
The Conformational Landscape: Peptides vs. Peptoids[5]
The fundamental challenge in peptoid design is the tertiary amide bond . In standard peptides, the secondary amide bond strongly favors the trans (
Key Structural Differences[1][3]
| Feature | Peptoid (N-substituted Glycine) | Consequence for Rigidity | |
| H-Bond Donor | Amide NH | None | Loss of backbone-stabilized secondary structure (e.g., |
| Chirality | Achiral Glycine Backbone | No intrinsic bias for screw sense (left/right). | |
| Amide Bond | Secondary ( | Tertiary (cis/trans equilibrium) | High flexibility; heterogeneous populations in solution. |
| Isomerization Barrier | High ( | Lower ( | Faster interconversion between conformers. |
The conformational heterogeneity of a peptoid oligomer arises primarily from the cis/trans isomerization of the backbone amide bonds.[4] For an oligomer of length
Mechanisms of Conformational Control
To induce rigidity, one must restrict the rotation of the backbone dihedral angles (
A. Steric Constraints: The Role of
-Chiral Side Chains
Incorporating bulky, chiral side chains is the most robust method to induce helicity.
-
Mechanism: Steric repulsion between the bulky side chain and the carbonyl oxygen of the preceding residue restricts the
and angles. -
Effect: Bulky
-chiral groups (e.g., N-(S)-1-phenylethyl, Nspe ) strongly favor the cis-amide conformation. -
Result: This drives the formation of a Polyproline Type I (PPI)-like helix (right-handed helix with all-cis amides), characterized by a periodicity of ~3 residues per turn.
B. Electronic Control: N-Aryl vs. N-Alkyl
Electronic effects can be leveraged to enforce the trans-amide geometry, essential for mimicking Polyproline Type II (PPII) helices or extended strands.[4]
-
N-Aryl Side Chains: Aniline-derived side chains favor the trans-amide conformation.[4]
-
Reason: The
interaction and the steric clash between the aromatic ring and the carbonyl oxygen in the cis state destabilize the cis isomer. -
Application: Used to design rigid, extended scaffolds or to interrupt helix formation at specific loci.
-
-
N-Alkoxy/N-Hydroxy: These substituents also strongly favor the trans isomer due to lone-pair repulsion.
C. Macrocyclization
Cyclization (head-to-tail or side-chain-to-side-chain) reduces the entropic cost of folding by topologically constraining the backbone.
-
Stapling: Using "click" chemistry (e.g., azide-alkyne cycloaddition) between side chains to lock a helical turn.[5]
-
Beta-Turn Mimics: Macrocyclic hexamers often spontaneously adopt highly ordered structures mimicking
-turns, driven by alternating solvophobic/solvophilic side chains.
Visualizing the Logic of Rigidity
The following diagram illustrates the decision matrix for engineering specific conformational constraints into a peptoid sequence.
Caption: Decision tree for selecting side-chain chemistries to induce specific secondary structures in N-substituted glycines.
Experimental Protocol: Quantifying Rigidity via NMR
To validate the design of a rigidified peptoid, one must experimentally determine the cis/trans ratio (
Objective
Determine the
Materials
-
Synthesized Peptoid: Purified via HPLC (>95% purity).
-
Solvent: Deuterated solvent matching the biological context (e.g.,
for aqueous, or for membrane mimics). -
Instrument: High-field NMR spectrometer (minimum 500 MHz).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the peptoid in the chosen deuterated solvent to a concentration of 2–5 mM.
-
Ensure the sample is free of paramagnetic impurities.
-
-
Data Acquisition:
-
Acquire a 1D
-NMR spectrum at 298 K. -
Critical Step: If signals are broad (indicating intermediate exchange), perform Variable Temperature (VT) NMR. Heat the sample in 10 K increments (up to ~340 K) to reach the fast exchange limit (coalescence) or cool to reach the slow exchange limit.
-
-
Signal Assignment:
-
Focus on the
-methylene protons (glycine backbone ). -
In the cis conformation, these protons are often magnetically inequivalent (diastereotopic) if a chiral center is nearby, appearing as an AB quartet or distinct doublets.
-
In the trans conformation, they may appear as a singlet or a different splitting pattern depending on the local environment.
-
Verification: Use 2D NOESY or ROESY. Look for
correlations (indicative of cis-amide) vs. (indicative of trans-amide).
-
-
Calculation of
:-
Integrate the distinct resonances for the cis and trans populations.
-
Calculate the ratio:
-
Calculate the free energy difference:
-
-
Interpretation:
- : Cis-preference (likely helical if sequence is repetitive).
- : Trans-preference (extended).
- : Flexible/Disordered.
Case Study: Peptoid-Based PPI Inhibitors
A prime application of rigidified peptoids is inhibiting the MDM2-p53 interaction.[6] The p53 tumor suppressor binds MDM2 via an
-
Design Strategy: A peptoid mimic was designed using Nspe (chiral aromatic) residues to enforce a helical screw sense that aligns hydrophobic side chains (mimicking F, W, L) on one face of the helix.
-
Outcome: The bulky chiral side chains locked the backbone into a stable helix (cis-amide preference), allowing the peptoid to bind MDM2 with nanomolar affinity, a feat impossible with a flexible, achiral N-alkyl glycine chain.
References
-
Kinetics and equilibria of cis/trans isomerization of backbone amide bonds in peptoids. Source: NIH / PubMed URL:[Link]
-
Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Source: Journal of the American Chemical Society URL:[Link]
-
Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Source: RSC / Chemical Science URL:[Link]
-
Chiral N-substituted glycines can form stable helical conformations. Source: PubMed URL:[Link]
-
Recent Advances in the Synthesis of Peptoid Macrocycles. Source: PMC / NIH URL:[Link]
-
Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Source: PMC / NIH URL:[Link]
Sources
- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Advanced Technical Guide: N-Fmoc-N-(1-ethylpropyl)-glycine in Peptoid Synthesis
This guide serves as an advanced technical resource for the synthesis, application, and structural characterization of peptoids incorporating the N-(1-ethylpropyl)glycine residue (abbreviated herein as N1ep ).
Executive Summary
The incorporation of bulky,
This residue is chemically significant for two reasons:
-
Steric Control: The branching at the
position of the side chain exerts profound steric pressure on the backbone amide bond, shifting the equilibrium strongly toward the cis conformation ( ). This is the fundamental driver for adopting the Polyproline Type-I (PPI) helical secondary structure. -
Lipophilicity: The aliphatic, non-polar nature of the 1-ethylpropyl group enhances membrane permeability, making it a staple in the design of antimicrobial ampetoids and cell-penetrating transporters.
This guide details the dual-path synthesis of this residue (Submonomer vs. Monomer methods) and provides validated protocols for its integration into oligomers.
Chemical Profile & Structural Logic
Compound Identity
-
IUPAC Name: 2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-N-(pentan-3-yl)amino]acetic acid
-
Common Name: Fmoc-N-(1-ethylpropyl)glycine
-
Residue Code: N1ep (or Nhtp in some legacy libraries)
-
Side Chain Reagent: 3-aminopentane (1-ethylpropylamine)
-
Molecular Weight: ~409.5 g/mol (Fmoc-monomer)
The "Cis-Inducer" Effect
Unlike linear side chains (e.g., N-butyl), the N1ep side chain possesses two ethyl groups attached to the carbon directly bonded to the backbone nitrogen. This "forked" steric bulk clashes with the carbonyl oxygen in the trans conformation, energetically penalizing it.
-
Linear Side Chains (e.g., N-propyl): ~50:50 cis/trans ratio (flexible, random coil).
- -Branched Side Chains (e.g., N1ep): >90% cis conformer (rigid, helical precursor).
Experimental Protocols
Method A: The Submonomer Approach (Standard)
The submonomer method is the industry standard for N1ep incorporation due to the commercial availability of 3-aminopentane. It avoids the multi-step solution-phase synthesis of the Fmoc-monomer.
Reagents:
-
Resin: Rink Amide (0.6 mmol/g loading).
-
Acylation: Bromoacetic acid (1.0 M in DMF), DIC (1.0 M in DMF).
-
Displacement: 3-aminopentane (1.5 M in NMP). Note: NMP is preferred over DMF for displacement to prevent side reactions at elevated temperatures.
Protocol:
-
Acylation Step:
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Displacement Step (Critical):
-
Add 3-aminopentane (20 eq) in NMP.
-
Optimization: Due to the steric bulk of the secondary carbon in 3-aminopentane, nucleophilic attack is slower than with primary linear amines.
-
Condition: Incubate at 40°C for 90 minutes (or RT for 3-4 hours).
-
Validation: Perform a Chloranil test.[1] A positive result (blue beads) indicates successful secondary amine formation.
-
-
Wash: DMF (5x).
Method B: The Monomer Approach (For Difficult Sequences)
Use this method when the submonomer approach fails (e.g., coupling N1ep onto an already bulky residue like Nspe or N-trityl). You must first synthesize the Fmoc-protected monomer in solution.
Phase 1: Solution Synthesis of Fmoc-N1ep-OH
Reaction: Reductive Amination followed by Fmoc Protection.
-
Imine Formation:
-
Dissolve Glyoxylic acid monohydrate (10 mmol) in MeOH (50 mL).
-
Add 3-aminopentane (10 mmol) dropwise. Stir for 30 min.
-
-
Reduction:
-
Cool to 0°C. Add NaBH
(20 mmol) in small portions. -
Stir for 2 hours. Quench with water.[3]
-
Result: N-(1-ethylpropyl)glycine (unprotected).
-
-
Fmoc Protection:
-
Adjust pH to 9.0 with
. -
Add Fmoc-OSu (10 mmol) dissolved in Acetone/Dioxane (1:1).
-
Stir overnight. Acidify to pH 2 with HCl. Extract with EtOAc.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Phase 2: Solid-Phase Coupling
-
Activation:
-
Mix Fmoc-N1ep-OH (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF.
-
Add DIEA (8 eq).[1] Activate for 2 minutes.
-
-
Coupling:
-
Add to resin.[1] Shake for 2-4 hours at RT.
-
Note: HATU is required; DIC/HOBt is often too weak for coupling hindered N-substituted amino acids.
-
Visualization of Workflows
The following diagram illustrates the decision logic and chemical pathways for incorporating N1ep.
Caption: Decision tree for N1ep incorporation. Method A is preferred for efficiency; Method B ensures purity in difficult sequences.
Quantitative Data & Comparison
| Parameter | Submonomer Method (Method A) | Monomer Method (Method B) |
| Reagent Cost | Low (3-aminopentane is cheap) | High (Requires Fmoc-OSu & purification) |
| Atom Economy | High | Lower (Protecting group waste) |
| Reaction Time | ~2 hours per cycle | ~3 days (synthesis) + 4 hours (coupling) |
| Coupling Efficiency | >98% (Standard sequences) | >99% (Difficult sequences) |
| Steric Limit | Fails if previous residue is extremely bulky | Better penetration with HATU activation |
| Primary Risk | Incomplete displacement (deletion seq) | Racemization (low risk for Gly backbone) |
Structural & Functional Applications[3][4][5][6][7]
Peptoid Helicity
N1ep is a "helix-enforcer." While it is achiral (the 1-ethylpropyl group is symmetric), its bulk forces the backbone into the same cis-amide geometry found in Polyproline-I helices.
-
Design Tip: To create a stable, single-handed helix, alternate N1ep with chiral residues like Nspe (N-(S)-1-phenylethylglycine). The N1ep provides the steric "lock," while the Nspe provides the chiral "twist."
Antimicrobial Peptoids
N1ep is frequently used to mimic the hydrophobic face of antimicrobial peptides (AMPs). Its high lipophilicity allows the peptoid to insert into bacterial membranes.
-
Example Sequence:
. -
Mechanism: The cationic NLys residues attract the peptoid to the anionic bacterial surface, while the N1ep residues drive membrane disruption.
References
-
Zuckermann, R. N., et al. (1992).[4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link
-
Proulx, C., et al. (2015).[5][6] "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers." Journal of Organic Chemistry. Link
-
Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link
-
Bolt, H. L., et al. (2016). "An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers." Journal of Visualized Experiments. Link
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis | MDPI [mdpi.com]
Molecular weight and physicochemical data for N-Fmoc-N-(1-ethylpropyl)-glycine
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthesis methodologies, and structural biology applications for N-Fmoc-N-(1-ethylpropyl)-glycine , a specialized building block in peptoid (poly-N-substituted glycine) drug discovery.
Content Type: Technical Guide & Whitepaper Subject: Physicochemical Characterization, Synthesis, and Application in Peptidomimetics Audience: Medicinal Chemists, Structural Biologists, and SPPS Specialists
Executive Summary
N-Fmoc-N-(1-ethylpropyl)-glycine (also referred to as Fmoc-N-(pentan-3-yl)-glycine ) is a sterically demanding, hydrophobic peptoid monomer. Unlike standard amino acids where the side chain is attached to the
In drug development, this monomer is critical for:
-
Protease Resistance: The N-substitution prevents enzymatic cleavage of the amide bond.
-
Conformational Control: The steric bulk of the 1-ethylpropyl group restricts backbone flexibility, often favoring the cis-amide conformation and stabilizing helical secondary structures (peptoid helices).
-
Lipophilicity: It significantly enhances the membrane permeability of the resulting oligomer.
Physicochemical Profile
The following data represents the core specifications for the pre-made Fmoc-protected monomer.
Identity & Properties
| Parameter | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-(1-ethylpropyl)glycine |
| Synonyms | Fmoc-N-(pentan-3-yl)glycine; Fmoc-N(Et)2CH-Gly-OH |
| CAS Number | 688315-32-4 |
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, DMSO, Ethyl Acetate.[1] Insoluble in water. |
| Purity (HPLC) | |
| Chirality | Achiral (Glycine backbone is achiral; side chain is symmetrical).[1] |
Structural Analysis
The 1-ethylpropyl group is a secondary alkyl substituent. Its attachment to the nitrogen atom creates a tertiary amide upon coupling.[2]
-
Steric Bulk: High. The branching at the position alpha to the nitrogen (
) creates significant steric clash with the preceding carbonyl oxygen, influencing rotamer populations. -
Hydrophobicity: High. Used to mimic Leucine or Isoleucine residues in a protease-resistant format.
Synthesis & Manufacturing Methodologies
Researchers typically access this residue via two distinct routes: Route A (Pre-made Monomer) for standard Fmoc-SPPS, and Route B (Submonomer Method) for direct on-resin assembly.
Route A: Solution-Phase Synthesis of the Monomer
Best for: GMP manufacturing, difficult sequences, or when using automated peptide synthesizers that require pre-activated amino acids.
Protocol:
-
Reductive Amination:
-
Fmoc Protection:
-
Dissolve the crude secondary amine in Water/Dioxane (1:1).
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) and
(2 eq). -
Stir at RT for 4–12 hours.
-
-
Deprotection (Ester Hydrolysis):
-
Hydrogenolysis: Dissolve Fmoc-N-(1-ethylpropyl)glycine benzyl ester in MeOH/EtOAc.
-
Add 10% Pd/C catalyst and stir under
atmosphere (balloon). -
Note: Avoid basic hydrolysis (LiOH) if possible, as Fmoc groups are base-labile. Hydrogenolysis is the "self-validating" choice here to preserve the Fmoc group.
-
Route B: Solid-Phase Submonomer Protocol
Best for: Rapid library generation and research-scale synthesis.
Protocol:
-
Acylation: React resin-bound amine with Bromoacetic acid (2.0 M in DMF) and DIC (Diisopropylcarbodiimide) for 20 min.
-
Displacement: Add 3-aminopentane (1-ethylpropylamine) (1.0 M in DMF) to the resin. Shake for 60 min.
-
Result: Resin-bound N-(1-ethylpropyl)glycine residue ready for the next cycle.
Visualization: Synthesis Workflows
The following diagram contrasts the Monomer vs. Submonomer approaches, highlighting the critical decision points for the researcher.
Figure 1: Comparative workflow for Solution Phase Monomer synthesis vs. Solid Phase Submonomer assembly.
Application Protocols (SPPS)
When using the pre-made N-Fmoc-N-(1-ethylpropyl)-glycine (Route A product) in a peptide synthesizer, standard amide coupling protocols must be modified due to the steric hindrance of the secondary amine on the growing chain.
Coupling Protocol (Monomer to Resin)
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt due to higher reactivity.
-
Stoichiometry: 4 eq Monomer : 3.8 eq HATU : 8 eq DIEA.
-
Time: Double coupling (2 x 1 hour) is recommended.
-
Mechanism Note: The acylation of a secondary amine (if the previous residue is also a peptoid) is difficult. If the previous residue on the resin is also N-substituted, use PyBOP or COMU at elevated temperature (
).
Analytical Quality Control
To validate the identity and purity of the synthesized monomer or peptide:
-
HPLC:
-
Column: C18 Reverse Phase (
). -
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 50% B to 100% B over 20 min (Due to high hydrophobicity).
-
-
Mass Spectrometry:
-
Method: ESI-MS (Positive Mode).
-
Expected
. -
Look for characteristic Fmoc fragmentation (loss of 178 Da) in MS/MS.
-
Structural Biology: Conformational Impact
The 1-ethylpropyl side chain exerts a "locking" effect on the peptoid backbone.
-
Cis/Trans Isomerism: Unlike natural peptides (which are >99% trans), N-substituted glycines isomerize readily.
-
Steric Effect: The bulky 1-ethylpropyl group increases the population of the cis-amide bond (
in many solvents). This is due to the steric clash between the branched side chain and the carbonyl oxygen in the trans conformation. -
Helix Induction: Sequences containing bulky
-branched side chains like N-(1-ethylpropyl)glycine are often used to nucleate Polyproline Type-I (PPI) like helical structures.
Figure 2: Steric influence of the 1-ethylpropyl group driving cis-amide preference and helical folding.
References
-
ChemicalBook. (2024). Fmoc-N-(propyl)-glycine and derivatives - Product Specifications. Retrieved from
- Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.
-
Davern, C. M., et al. (2021).[9] "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." Chemical Science, 12, 8401-8410.[9] Retrieved from
-
Aaron Chemicals. (2024). Product Datasheet: N-Fmoc-N-(1-ethylpropyl)-glycine (CAS 688315-32-4). Retrieved from
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335. Retrieved from
Sources
- 1. d-nb.info [d-nb.info]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 4. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Engineering Beta-Sheet Disruption: The Role of Bulky N-Alkyl Glycines in Preventing Protein Aggregation
Executive Summary
The aberrant self-assembly of proteins into cross-
This technical guide dissects the thermodynamic and steric causality behind N-alkyl glycine-mediated
Mechanistic Foundations: The Causality of Disruption
As application scientists, we do not merely observe that N-alkylation prevents aggregation; we must understand the precise biophysical causality driving this phenomenon. The incorporation of a bulky N-alkyl glycine disrupts
A. Hydrogen Bond Ablation
The fundamental architecture of a
B. Severe Steric Hindrance
The extended
C. Cis-Trans Amide Isomerization
Native peptide bonds are overwhelmingly trans (
Structural Pathway Visualization
The following diagram illustrates the divergent structural pathways of a native aggregation-prone monomer versus an engineered N-alkyl variant.
Fig 1: Mechanistic pathway of β-sheet disruption via bulky N-alkyl glycine incorporation.
Quantitative Data & Comparative Analysis
To demonstrate the efficacy of this approach, we compare the aggregation kinetics of Native A
| Peptide Variant | Modification at Gly33 | Lag Time ( | Half-life ( | ThT Max Fluorescence (A.U.) | Dominant Secondary Structure (CD) |
| Native A | None | 4.2 | 8.5 | 15,000 | |
| N-Methyl A | N-Methyl (Small) | 12.5 | 24.0 | 4,200 | Mixed Coil / |
| N-Isobutyl A | Bulky N-alkyl | >48.0 | N/A (No agg.) | < 500 | Polyproline II helix / Coil |
| N-Benzyl A | Bulky Aromatic | >48.0 | N/A (No agg.) | < 300 | Disordered Coil |
Note: The complete suppression of ThT fluorescence in bulky variants confirms that steric hindrance, combined with H-bond ablation, is required for total
Experimental Protocols: A Self-Validating System
To ensure high-fidelity results, the synthesis and validation of these inhibitors require specialized workflows. Standard peptide coupling fails for bulky N-alkyl groups due to severe steric shielding of the nucleophilic nitrogen[1]. Therefore, we employ the Submonomer Synthesis Protocol .
Protocol 1: Solid-Phase Submonomer Synthesis of N-Alkyl Peptides
Causality: This two-step method circumvents the low reactivity of pre-formed N-alkyl amino acids by building the residue directly on the resin.
-
Acylation (Bromoacetylation):
-
Step: Treat the resin-bound primary amine with 1.2 M bromoacetic acid and 1.0 M N,N′-diisopropylcarbodiimide (DIC) in DMF for 30 minutes at room temperature.
-
Why it works: This generates a highly reactive
-bromoacetamide intermediate, priming the site for nucleophilic attack without the steric bulk of a side chain.
-
-
Nucleophilic Displacement:
-
Step: Wash the resin, then add a 1.5 M solution of the desired bulky primary amine (e.g., isobutylamine or benzylamine) in DMF. Shake for 60–90 minutes at room temperature.
-
Why it works: The primary amine easily displaces the bromide via an
mechanism, installing the bulky N-alkyl group with >95% efficiency.
-
-
Chain Elongation:
-
Step: For the subsequent amino acid addition, utilize highly reactive coupling reagents (e.g., HATU or COMU) with prolonged coupling times (2 hours) at elevated temperatures (50°C) to overcome the steric hindrance of the newly formed secondary amine.
-
Protocol 2: Self-Validating Thioflavin T (ThT) Kinetics Assay
Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid cross-
-
Monomerization:
-
Dissolve the synthesized peptide in 100% Hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Sonicate for 10 minutes, then lyophilize.
-
Rationale: HFIP breaks all pre-existing hydrogen bonds, erasing any pre-formed aggregation "seeds" that could skew kinetic data.
-
-
Assay Preparation:
-
Resuspend the peptide film in 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 20
M. -
Add ThT to a final concentration of 20
M.
-
-
Self-Validation Control (Critical Step):
-
In a separate well, mix 20
M of the N-alkyl variant with 20 M of pre-formed wild-type A fibrils and ThT. -
Rationale: If the N-alkyl variant artificially quenches ThT fluorescence, this well will show a signal drop. If the signal remains high, it validates that the lack of fluorescence in the experimental wells is due to true structural inhibition, not optical interference.
-
-
Data Acquisition:
-
Read in a microplate reader (Excitation: 440 nm, Emission: 480 nm) at 37°C with orbital shaking, taking measurements every 10 minutes for 48 hours.
-
Conclusion & Translational Outlook
The rational design of bulky N-alkyl glycines represents a paradigm shift in targeting amyloidogenic diseases. By moving beyond simple sequence homology and engineering the fundamental thermodynamic and steric properties of the peptide backbone, we can force aggregation-prone sequences into stable, soluble conformations[4]. For drug development professionals, this submonomer engineering approach provides a robust scaffold for developing highly specific, protease-resistant PPI inhibitors with optimized pharmacological profiles.
References
-
Inhibitors of Amyloid Toxicity Based on β-sheet Packing of Aβ40 and Aβ42. Biochemistry (ACS Publications). Available at:[Link]
-
Site-selective modification of peptide backbones. Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
β-Peptoid Foldamers at Last. Accounts of Chemical Research (ACS Publications). Available at:[Link]
-
Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus. ACS Nano. Available at:[Link]
Sources
- 1. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability of Fmoc Protecting Group on Sterically Hindered Secondary Amines
Executive Summary
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile side-chain protectors.[1] However, its stability profile shifts dramatically when attached to sterically hindered secondary amines (e.g., N-methylated amino acids, proline analogs, or bulky N-alkylated residues).
Unlike standard primary amines, hindered secondary amines exhibit enhanced kinetic stability against base-mediated cleavage. This resistance is not thermodynamic but kinetic, resulting from steric obstruction of the acidic fluorenyl proton. This guide analyzes the mechanistic basis of this stability, quantifies the deprotection challenge, and provides validated protocols to overcome it without compromising peptide integrity.
Part 1: Mechanistic Analysis of Stability
The E1cB Elimination Mechanism
Fmoc cleavage relies on an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] The rate-determining step is the abstraction of the acidic proton at the 9-position of the fluorene ring by a base.
-
Proton Abstraction: The base removes the proton, generating a stabilized fluorenyl carbanion (aromatic 14e- system).
- -Elimination: The carbanion collapses to form dibenzofulvene (DBF) and carbon dioxide, releasing the free amine.
-
Scavenging: The highly reactive DBF is trapped by excess amine (scavenger) to prevent re-alkylation of the peptide.
The Steric Barrier
In sterically hindered secondary amines (e.g., Fmoc-N-Me-Val-OH), the bulky alkyl group on the nitrogen atom forces the Fmoc group into a conformation that shields the acidic proton (H-9).
-
Conformational Locking: The N-alkyl group creates a "molecular gate," restricting the approach of the base.
-
Kinetic Retardation: While the acidity (pKa) of the fluorenyl proton remains largely unchanged, the rate of abstraction drops significantly. Standard reagents (20% piperidine) often fail to achieve quantitative removal within standard cycles, leading to deletion sequences.
Figure 1: Mechanistic pathway of Fmoc removal showing the steric bottleneck at the proton abstraction step.
Part 2: Stability Profile & Kinetics
The stability of Fmoc on hindered amines is characterized by a high resistance to weak or moderately hindered bases.
Comparative Deprotection Kinetics
The following table summarizes the approximate half-life (
| Substrate Type | Example Residue | Stability Status | Recommended Action | |
| Primary Amine | Fmoc-Val-OH | ~6 seconds | Labile | Standard Protocol |
| Hindered Secondary | Fmoc-Pro-OH | ~1-2 minutes | Moderate | Standard Protocol |
| Highly Hindered | Fmoc-N-Me-Val-OH | 10-30 minutes | High Stability | Switch to DBU |
| Aggregated | "Difficult Sequence" | > 60 minutes | Very High | DBU + Heat + Chaos Breakers |
Premature Cleavage Risks
While hindrance generally increases stability, researchers must be aware of premature cleavage in specific contexts:
-
Slow Couplings: If the coupling of the next amino acid is extremely slow (due to the same steric hindrance), the free amine of the incoming amino acid can act as a base, slowly cleaving the Fmoc group of the resin-bound peptide over hours.
-
Amine Impurities: Contaminated DMF (containing dimethylamine) can slowly deprotect Fmoc groups during long wash steps.[2]
Part 3: Experimental Protocols
To ensure complete deprotection of sterically hindered secondary amines, one must transition from "Standard" to "High-Potency" protocols.
Protocol A: The "Power Cocktail" (DBU/Piperazine)
Purpose: For N-methylated amino acids and highly hindered sequences. Mechanism: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that is significantly stronger (pKa ~13.5) and smaller than piperidine, allowing it to bypass steric shielding. Piperazine is added as a scavenger for DBF (since DBU cannot scavenge).
Reagents:
Step-by-Step Workflow:
-
Swell: Ensure resin is fully swollen in DMF.
-
Addition: Add the DBU/Piperazine cocktail (10 mL per gram of resin).
-
Reaction: Agitate for 5 minutes .
-
Drain & Repeat: Drain and add fresh cocktail. Agitate for another 5–10 minutes .
-
Note: Standard piperidine would require 2x 20-30 mins here.
-
-
Wash: Wash extensively with DMF (
min) to remove DBU traces.-
Critical: Residual DBU can cause racemization during the next coupling.
-
Protocol B: Microwave-Assisted Deprotection
Purpose: Accelerating deprotection via thermal energy. Conditions:
-
Reagent: 20% Piperidine in DMF (Standard) OR 0.1 M HOBt in 20% Piperidine (to suppress aspartimide).
-
Temperature: 75°C (max).
-
Time:
minutes. -
Warning: Do not use DBU with microwave heating; the risk of aspartimide formation and racemization becomes unmanageable.
Part 4: Side Reaction Mitigation
Using stronger bases (DBU) or heat to overcome Fmoc stability introduces new risks.
Aspartimide Formation[6]
-
Risk: DBU catalyzes the attack of the backbone nitrogen on the Asp side-chain ester, forming a cyclic aspartimide.
-
Mitigation:
-
If Asp is present in the sequence (especially Asp-Gly, Asp-Ser), avoid DBU .
-
Use 0.1 M HOBt or 5% Formic Acid in the deprotection cocktail to buffer the basicity while maintaining deprotection efficiency.
-
Diketopiperazine (DKP) Formation
-
Risk: N-methyl amino acids at the N-terminus of a dipeptide (e.g., Fmoc-N-Me-AA1-AA2-Resin) are highly prone to cyclization upon Fmoc removal, cleaving the dipeptide from the resin.
-
Mitigation:
-
Shorten Deprotection Time: Use the DBU cocktail for short bursts (
min) rather than one long incubation. -
Bulky Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin, which sterically discourages DKP formation.
-
Part 5: Decision Matrix
Use this workflow to select the optimal deprotection strategy for your specific sequence.
Figure 2: Decision tree for selecting Fmoc deprotection reagents based on steric hindrance and sequence sensitivity.
References
-
Isidro-Llobet, A., et al. (2009).[6] Amino Acid-Protecting Groups. Chemical Reviews.
-
Wade, J. D., et al. (1991).[7] DBU as an Fmoc Deprotection Reagent. Peptide Research.
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.
-
BenchChem Technical Support. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
-
Fields, G. B., & Fields, C. G. (1991).[2] Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society.
Sources
Technical Guide: Comparative Analysis of N-Fmoc-N-(1-ethylpropyl)-glycine vs. Standard Fmoc-Gly-OH in Solid-Phase Synthesis
An In-Depth Technical Guide
Executive Summary
This guide provides a critical technical comparison between Standard Fmoc-Gly-OH and its sterically hindered derivative, N-Fmoc-N-(1-ethylpropyl)-glycine . While Fmoc-Gly-OH is the fundamental, flexible "spacer" of peptide chemistry, the N-(1-ethylpropyl) variant represents a class of N-substituted glycines (peptoids) designed to introduce extreme steric constraints, enhance lipophilicity, and disrupt secondary structures like
The core distinction lies in the nitrogen substitution :
-
Fmoc-Gly-OH: Possesses a secondary carbamate (becomes a primary amine upon deprotection). It is unhindered and highly reactive.
-
N-Fmoc-N-(1-ethylpropyl)-glycine: Possesses a tertiary carbamate (becomes a sterically hindered secondary amine upon deprotection). The bulky 1-ethylpropyl group (pentan-3-yl) creates significant steric clash, altering coupling kinetics, backbone conformation, and solubility profiles.
Chemical Architecture & Physical Properties[1]
The fundamental difference is the substitution at the
Comparative Data Matrix
| Feature | Standard Fmoc-Gly-OH | N-Fmoc-N-(1-ethylpropyl)-glycine |
| Molecular Formula | ||
| Molecular Weight | ~297.3 g/mol | ~367.4 g/mol |
| Nitrogen Environment | Secondary Carbamate ( | Tertiary Carbamate ( |
| Steric Hindrance | Negligible (Lowest of all amino acids) | High (Branched alkyl at N-terminus) |
| Chirality | Achiral | Achiral (but induces local asymmetry) |
| Solubility (DMF/DCM) | High | Very High (Increased Lipophilicity) |
| Backbone Flexibility | High (Rotational freedom) | Restricted (Rotational barrier at N-C |
| Amide Bond Phenotype | Predominantly trans | Mixture of cis/trans (due to N-substitution) |
Visualizing the Steric Clash
The following diagram illustrates the structural divergence and the resulting steric pressure on the peptide backbone.
Figure 1: Functional divergence between standard glycine and its N-substituted variant.
Synthetic Implications & Coupling Dynamics
This is the most critical section for the experimentalist. The presence of the 1-ethylpropyl group drastically changes the rules of engagement in Solid-Phase Peptide Synthesis (SPPS).
A. Coupling OF the Residue (Activation)
-
Fmoc-Gly-OH: Activates rapidly with standard reagents (DIC/Oxyma, HBTU/DIEA). Racemization is impossible (no chiral center).[1]
-
N-Fmoc-N-(1-ethylpropyl)-glycine: The carboxyl group is somewhat hindered by the N-substituent but generally couples well to a primary amine on the resin.
-
Recommendation: Use HATU/HOAt or DIC/Oxyma Pure for 1-2 hours. Standard protocols usually suffice here.
-
B. Coupling ONTO the Residue (The "Difficult Step")
This is the primary failure mode. Once the Fmoc group is removed from N-(1-ethylpropyl)-glycine, the resulting amine is secondary and highly hindered by the branched ethylpropyl group.
-
The Problem: The incoming activated amino acid cannot easily access the nucleophilic nitrogen due to the "umbrella" effect of the 1-ethylpropyl group.
-
Standard Protocol Failure: Standard HBTU/DIEA coupling will likely result in <20% conversion, leading to deletion sequences.
-
Required Protocol: You must use high-efficiency coupling conditions (see Section 5).
C. Conformational Impact (The "Cis" Effect)
Unlike standard peptide bonds (which prefer trans,
-
Consequence: This disrupts
-helices and -sheets, making this residue an excellent "structure breaker" or "solubility tag" to prevent on-resin aggregation of difficult sequences.
Applications in Drug Discovery
| Application Field | Standard Fmoc-Gly-OH | N-Fmoc-N-(1-ethylpropyl)-glycine |
| Linker Design | Ideal for flexible linkers (e.g., GGGGS). | Too rigid; used to force turns or kinks. |
| Peptidomimetics | N/A (Natural amino acid).[2] | Core unit of Peptoids (Poly-N-substituted glycines).[2][3][4] |
| Proteolytic Stability | Low (Rapidly cleaved by proteases). | High (Unrecognized by standard proteases). |
| Solubility Enhancement | Neutral. | Positive (Disrupts aggregation, adds lipophilicity). |
| Membrane Permeability | Low (Polar backbone exposed). | Improved (N-alkylation masks backbone polarity). |
Experimental Protocols
Protocol A: Standard Coupling (Fmoc-Gly-OH)
Use this for standard glycine insertion.
-
Resin Preparation: Swell resin in DMF (3 x 10 min).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Activation:
-
5.0 eq Fmoc-Gly-OH
-
5.0 eq HBTU (or DIC)
-
10.0 eq DIEA (or 5.0 eq Oxyma)
-
-
Coupling: Add to resin. Shake at RT for 30-45 minutes .
-
QC: Kaiser Test (Ninhydrin) should be negative (yellow).
Protocol B: High-Efficiency Coupling (Onto N-Substituted Glycine)
Use this ONLY when coupling the NEXT amino acid onto the N-(1-ethylpropyl) residue.
Rationale: The nucleophile is a hindered secondary amine. We need a "hot" electrophile and extended time.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Secondary amines deprotect slower than primary.
-
Wash: DMF (5x), DCM (3x).
-
Activation (Choose ONE):
-
Option 1 (HATU - Gold Standard):
-
5.0 eq Incoming Fmoc-Amino Acid
-
4.9 eq HATU
-
10.0 eq DIEA
-
Solvent: DMF (Min volume to maximize concentration).
-
-
Option 2 (Acid Chloride/Fluoride - For extreme difficulty):
-
Use Fmoc-AA-Cl or Fmoc-AA-F if available.
-
Or generate in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
-
-
Coupling:
-
Add activated mixture to resin.[5]
-
Microwave: 75°C for 10 minutes (Recommended).
-
Room Temp: Double coupling (2 x 2 hours).
-
-
QC: Chloranil Test (Standard Kaiser test does not work for secondary amines). Look for transition from Blue (positive) to Colorless (negative).
Decision Logic for Synthesis
Figure 2: Decision matrix for coupling conditions based on steric hindrance.
References
-
Zuckermann, R. N., et al. (1992).[4] "Efficient Method for the Preparation of Peptoids [Olig(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.
-
Kohl, F., & Gütschow, M. (2017). "Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers." Sciforum.
-
BenchChem. (2025).[5][6] "A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis." BenchChem Technical Guides.
-
Cueddu, A., et al. (2010).[2] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335.
-
PubChem. (2025).[7] "N-Fmoc-N-hexyl-glycine (Analogous Structure Reference)." National Library of Medicine.[7] [7]
Sources
- 1. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Fmoc-N-hexyl-glycine | C23H27NO4 | CID 137795115 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pentan-3-yl (1-Ethylpropyl) Moiety: Strategic Sterics in Medicinal Chemistry
Topic: Applications of 1-ethylpropyl side chains in medicinal chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the optimization of small molecule drugs, the 1-ethylpropyl group (IUPAC: pentan-3-yl) represents a "Goldilocks" steric solution. It occupies a unique physicochemical space between the compact isopropyl group and the rigid, spherical tert-butyl group.
Unlike simple linear alkyl chains, the 1-ethylpropyl moiety offers symmetrical branching at the
Physicochemical Profile & Structural Logic
The 1-ethylpropyl group is defined by its ability to present a large lipophilic surface area while maintaining conformational flexibility.
The "Swallow-Tail" Conformation
While a tert-butyl group is a rigid sphere, the 1-ethylpropyl group consists of two ethyl wings attached to a central methine.
-
Rotational Freedom: The ethyl groups can rotate to flatten the molecule (minimizing steric clash in narrow channels) or splay outwards (maximizing hydrophobic contact).
-
Steric Shielding: The branching at the point of attachment (
-branching) provides significant steric hindrance, protecting the attached nitrogen or carbon from enzymatic attack (e.g., Cytochrome P450 oxidation).
Comparative Steric Analysis
When optimizing a lead series, the 1-ethylpropyl group is often the logical "next step" in steric expansion.
| Substituent | Structure | Steric Profile | Lipophilicity (Est. | Primary Utility |
| Isopropyl | Compact, branched | +0.9 | Standard lipophilic handle. | |
| 1-Ethylpropyl | Wide, flexible | +1.8 | Filling wide pockets; Metabolic shield. | |
| tert-Butyl | Spherical, rigid | +1.6 | Filling deep, round pockets; preventing rotation. | |
| Cyclopentyl | Cyclic, constrained | +1.8 | Rigid analog of 1-ethylpropyl; locks conformation. |
Decision Logic for Implementation
The following decision tree illustrates when a medicinal chemist should deploy the 1-ethylpropyl moiety over other alkyl groups.
Figure 1: Decision logic for selecting bulky alkyl groups in SAR studies.
Strategic Applications in Drug Design
The "Gold Standard": CRF1 Receptor Antagonists
The most prominent application of the 1-ethylpropyl group is in the design of Corticotropin-Releasing Factor type 1 (CRF1) antagonists . This receptor features a unique hydrophobic pocket in its transmembrane domain that perfectly accommodates the 1-ethylpropyl moiety.
-
Mechanism: Small molecule antagonists like Pexacerfont , Antalarmin , and Verucerfont bind to an allosteric site on the CRF1 receptor.
-
SAR Insight: In the development of these drugs (e.g., the pyrrolopyrimidine or pyrazinone series), replacing the 1-ethylpropyl group with smaller groups (isopropyl) or rigid groups (phenyl) often led to a drastic loss of potency. The 1-ethylpropyl group acts as an anchor, filling a lipophilic void that stabilizes the inactive conformation of the receptor.
Kinase Inhibition (CDK9)
Recent studies in CDK9 inhibitors (e.g., for MYC-dependent cancers) demonstrated that expanding an isopropyl group to a symmetric 1-ethylpropyl (3-pentyl) group improved potency to 6 nM.
-
Selectivity: The bulkier 1-ethylpropyl group provided
66-fold selectivity toward CDK9 over other CDKs, likely by exploiting subtle differences in the gatekeeper region or solvent-front pocket.
Metabolic Stability (Agrochemical Validation)
While this guide focuses on pharma, the herbicide Pendimethalin utilizes an N-(1-ethylpropyl) group. This validates the moiety's extreme stability against environmental and metabolic degradation. The steric bulk around the nitrogen prevents oxidative dealkylation, a principle directly transferable to stabilizing amine-containing drugs.
Synthetic Methodologies
Synthesizing the 1-ethylpropyl ether or amine requires navigating the steric hindrance of the secondary carbon.
Method A: Reductive Amination (Preferred)
The most robust method for installing this group onto an amine (e.g., an aniline core) is reductive amination using 3-pentanone .
Protocol: Synthesis of N-(1-ethylpropyl)aniline derivative
-
Reagents: Aniline substrate (1.0 eq), 3-Pentanone (3-5 eq), NaBH(OAc)
(1.5-2.0 eq), Acetic Acid (cat.), DCE or THF. -
Procedure:
-
Dissolve the aniline in DCE.
-
Add 3-pentanone and catalytic acetic acid.
-
Critical Step: If the aniline is electron-deficient, add Ti(OiPr)
(1.0 eq) to pre-form the imine/ketimine. Stir for 2-4 hours. -
Add NaBH(OAc)
in portions. Stir overnight at room temperature. -
Quench with saturated NaHCO
.[2]
-
-
Why this works: 3-Pentanone is a symmetric ketone. Unlike asymmetric ketones, it produces a single enantiomer (achiral product), simplifying purification.
Method B: Nucleophilic Substitution (Secondary)
Direct alkylation using 3-bromopentane is possible but often suffers from E2 elimination side reactions due to the steric bulk and basicity of the amine.
-
Conditions: K
CO , DMF, 60-80°C. -
Yield: Typically lower (40-60%) compared to reductive amination (>80%).
Synthetic Pathway Visualization
Figure 2: Reductive amination pathway using 3-pentanone.
Comparative Data: Sterics in Action
The following table summarizes SAR data from a CDK9 inhibitor study, illustrating the impact of expanding from isopropyl to 1-ethylpropyl.
| Compound ID | R-Group | IC50 (nM) | Selectivity (CDK9 vs CDK1/2) | Observation |
| Cmpd 20 | Isopropyl | 45 | Moderate | Baseline potency. |
| Cmpd 27 | sec-Butyl | 10 | High | Asymmetric branching improves fit. |
| Cmpd 28 | 1-Ethylpropyl | 6 | Very High (>66x) | Optimal hydrophobic fill. |
| Cmpd 30 | Isobutyl | >100 | Low | Steric bulk too distal; loss of fit. |
Data adapted from CDK9 inhibitor optimization studies [4].
References
-
Vertex AI Search . (2025). Search Results for pentan-3-yl group in drug design. Retrieved from 3
-
National Institutes of Health (NIH) . (2012). Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents. Retrieved from 4
-
Journal of Medicinal Chemistry . (2015). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Retrieved from 5
-
Journal of Medicinal Chemistry . (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9. Retrieved from 6
-
PubChem . (2021). (1-Ethylpropyl)cyclohexane Compound Summary. Retrieved from 7[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of new bis-triazolyl structure for identification of inhibitory activity on COVID-19 main protease by molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (1-Ethylpropyl)cyclohexane | C11H22 | CID 557897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
Methodological & Application
Solid-phase peptide synthesis protocols for N-Fmoc-N-(1-ethylpropyl)-glycine
Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Fmoc-N-(1-ethylpropyl)-glycine
Executive Summary
The incorporation of N-alkylated amino acids into peptide backbones is a powerful strategy for enhancing proteolytic stability, modulating lipophilicity, and enforcing specific secondary structures (e.g., peptoids). However, the 1-ethylpropyl group —a highly branched, bulky 3-pentyl aliphatic chain—presents extreme synthetic challenges. This application note provides a self-validating, step-by-step SPPS workflow designed to overcome the severe steric hindrance of the 1-ethylpropyl secondary amine and suppress the sequence-terminating side reaction of diketopiperazine (DKP) formation.
Mechanistic Rationale & Scientific Grounding
Successfully synthesizing peptides containing N-(1-ethylpropyl)-glycine requires navigating two distinct chemical bottlenecks:
-
The Steric Shield (Coupling Failure): The branching at the alpha-carbon of the 1-ethylpropyl group creates a massive steric shield around the secondary amine. Standard coupling reagents (e.g., DIC/HOBt, HATU) generate bulky active esters (such as O-acylisourea or OBt/OAt esters) that physically cannot approach the nucleophilic nitrogen, leading to aborted syntheses or massive deletion sequences[1].
-
The Electrophile Solution: To overcome this, the incoming amino acid must be activated as a highly reactive, sterically unencumbered electrophile. Triphosgene (bis(trichloromethyl) carbonate, BTC) reacts with the incoming Fmoc-amino acid to generate an in situ acid chloride[2]. Acid chlorides are small enough to penetrate the steric shield. The addition of 2,4,6-collidine serves as a non-nucleophilic base that neutralizes the generated HCl without promoting oxazolone-mediated racemization[3].
-
The Conformational Trap (DKP Formation): N-alkylated amino acids strongly populate the cis conformation of the preceding amide bond. During the Fmoc deprotection of the subsequent amino acid, the newly liberated primary amine is brought into close spatial proximity with the ester (or amide) linkage of the N-alkyl residue. This triggers a rapid intramolecular attack, cleaving the peptide from the resin and forming a stable 6-membered diketopiperazine (DKP) ring[4].
Strategic SPPS Workflow
Fig 1: SPPS workflow for N-Fmoc-N-(1-ethylpropyl)glycine, highlighting the steric bottleneck.
Quantitative Data Summary
The following table illustrates the dramatic difference in coupling efficiencies when attempting to couple a standard Fmoc-amino acid onto the sterically hindered secondary amine of a resin-bound N-(1-ethylpropyl)glycine residue.
| Coupling Reagent | Base | Solvent | Time (min) | Conversion (%) |
| DIC / HOBt | DIEA | DMF | 120 | < 5% |
| HATU | DIEA | DMF | 120 | 15 - 20% |
| COMU | DIEA | DMF | 120 | ~ 35% |
| Triphosgene (BTC) | Collidine | THF / DCM | 60 | > 95% |
Experimental Protocols (Self-Validating Systems)
Protocol A: Coupling N-Fmoc-N-(1-ethylpropyl)-glycine to the Peptide-Resin
Mechanistic Note: The carboxyl group of this monomer is an unhindered glycine derivative. Standard uronium-based coupling is highly efficient.
-
Preparation: Swell the resin (bearing a free primary amine) in DMF for 15 minutes.
-
Activation: In a separate vial, dissolve N-Fmoc-N-(1-ethylpropyl)-glycine (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimum volume of DMF. Add N,N-Diisopropylethylamine (DIEA, 6.0 eq). Stir for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.
-
Washing: Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
-
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A successful coupling will yield a yellow/colorless bead (indicating no free primary amines).
Protocol B: Fmoc Deprotection & DKP Suppression
Mechanistic Note: To prevent DKP formation, the residence time of the free amine must be minimized using a highly basic, fast-acting deprotection cocktail[4].
-
Cocktail Preparation: Prepare a fresh solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP)[4].
-
Deprotection: Add the cocktail to the resin. Agitate vigorously for exactly 3 minutes, then drain. Repeat for one additional 3-minute cycle.
-
Washing (Critical): Immediately wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base.
-
Validation: Monitor the UV absorbance of the dibenzofulvene adduct in the drained deprotection fluid at 301 nm to ensure complete Fmoc removal.
Protocol C: Coupling the Subsequent Amino Acid (Triphosgene Method)
Caution: Triphosgene is highly toxic. Perform all operations in a well-ventilated fume hood using proper PPE[5].
-
Resin Preparation: Swell the peptide-resin (now bearing the free N-(1-ethylpropyl) secondary amine) in anhydrous THF/DCM (1:1) for 15 minutes.
-
In Situ Acid Chloride Formation: In a dry vial under nitrogen, dissolve the incoming Fmoc-AA-OH (3.0 eq) and Triphosgene (BTC, 1.0 eq; which provides 3.0 eq of phosgene equivalents) in anhydrous THF to a concentration of 0.15 M[3].
-
Base Addition: Add 2,4,6-collidine (10.0 eq) to the vial. A white precipitate (collidinium hydrochloride) may form. Stir for 1 minute[2].
-
Coupling: Immediately transfer the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Washing: Drain the reactor and wash extensively with THF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).
-
Validation (Chloranil Test): The Kaiser test is ineffective for secondary amines. Perform a Chloranil test. A successful coupling transitions the beads from blue/green (free secondary amine) to colorless/yellow (capped amine). If blue persists, repeat Protocol C.
Protocol D: Cleavage and Global Deprotection
-
Preparation: Wash the completed peptide-resin with DCM (5 × 1 min) and dry thoroughly under a vacuum.
-
Cleavage: Add a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v). Agitate for 2 hours at room temperature.
-
Isolation: Filter the resin and precipitate the cleaved peptide by dropping the TFA solution into cold (-20 °C) diethyl ether. Centrifuge and decant the ether.
-
Validation: Analyze the crude precipitate via LC-MS to confirm the target mass and assess the presence of any DKP-deletion impurities.
References
-
[2] Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. ResearchGate. 6
-
[5] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs). BenchChem. 5
-
[3] DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. 3
-
[1] Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. 1
-
[4] Bulk Measurement of Membrane Permeability for Random Cyclic Peptides in Living Cells to Guide Drug Development. ResearchGate.4
Sources
Microwave-assisted synthesis conditions for N-alkylated glycine derivatives
Application Note: Microwave-Assisted Synthesis Protocols for N-Alkylated Glycine Derivatives
Introduction & Mechanistic Rationale
N-alkylated glycines (peptoids) and their derivatives are critical building blocks in the design of peptidomimetics. They offer enhanced proteolytic stability, membrane permeability, and conformational rigidity compared to natural peptides. However, conventional synthesis of N-alkylated amino acids often suffers from sluggish reaction kinetics, over-alkylation (quaternization), and poor yields due to steric hindrance.
Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating. Unlike conventional convective heating,1, causing rapid molecular rotation and instantaneous localized superheating[1]. This targeted energy transfer accelerates the rate-determining steps of both reductive amination and direct
Reaction Pathways & Workflow
There are two primary strategies for synthesizing N-alkylated glycine derivatives under microwave conditions. The choice depends on the steric bulk of the desired alkyl group and the availability of starting materials:
-
Reductive Amination: Reacting glycine esters with aldehydes in the presence of a reducing agent. This pathway is highly selective for mono-alkylation.
-
Direct N-Alkylation: Reacting protected glycine derivatives (e.g., imines) with alkyl halides under solvent-free conditions using phase-transfer catalysts (PTCs).
Workflow of microwave-assisted reductive amination and direct N-alkylation of glycine.
Experimental Protocols
Protocol A: Microwave-Assisted Reductive Alkylation of Glycine Methyl Esters
This protocol leverages reductive amination, which is 1 without the risk of over-alkylation[1]. The simultaneous presence of
Reagents & Materials:
-
Glycine methyl ester hydrochloride (1.0 equiv)
-
Target Aldehyde (1.2 equiv)
-
Sodium cyanoborohydride (
) (1.5 equiv) -
Methanol / 1% Acetic Acid (Solvent)
-
Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, dissolve glycine methyl ester hydrochloride (1.0 mmol) and the target aldehyde (1.2 mmol) in 3.0 mL of methanol containing 1% (v/v) glacial acetic acid.
-
Reduction Initiation: Add
(1.5 mmol) to the mixture. Seal the vial with a Teflon-lined crimp cap. -
Microwave Irradiation: Place the vial in the microwave synthesizer.1[1]. Ensure active cooling is enabled if the instrument supports it, to maintain a stable power input.
-
Quenching & Workup: After cooling to room temperature, vent the vial and quench the reaction with saturated aqueous
(5 mL). Extract the aqueous layer with dichloromethane ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography (Silica gel, EtOAc/Hexane) to yield the pure N-alkylated glycine methyl ester.
Protocol B: Solvent-Free Microwave-Promoted Direct N-Alkylation
For sterically demanding alkyl groups where reductive amination fails, direct
Reagents & Materials:
-
N-(diphenylmethylene)glycine alkyl ester (1.0 equiv)
-
Alkyl halide (e.g., t-butyl chloroacetate) (1.0 equiv)
-
Potassium carbonate (
) (1.2 equiv) -
Polyethylene glycol (PEG-400) or Tetrabutylammonium bromide (TBAB) as PTC (0.1 equiv)
Step-by-Step Methodology:
-
Homogenization: In a microwave-safe vessel, thoroughly3
3 until a uniform paste is formed[3]. -
Microwave Irradiation: Irradiate the solvent-free mixture in a dedicated microwave reactor.3[3].
-
Workup: Cool the reaction vessel to room temperature. Extract the resulting mixture with ethyl acetate (20 mL) and wash with distilled water (
mL) to remove the PTC and inorganic salts. -
Isolation: Dry the organic phase over
, concentrate under vacuum, and purify via recrystallization or column chromatography.
Quantitative Data Summary
The following table highlights the dramatic kinetic and yield improvements achieved by transitioning from conventional thermal heating to microwave-assisted conditions.
| Reaction Type | Substrates | Conventional Conditions | Microwave Conditions | Yield (MW) | Reference |
| Reductive Alkylation | Glycine methyl ester + Aldehydes + | 12–24 h, Room Temp | 5–10 min, 80 °C, 50 W | 85–95% | Santagada et al.[1] |
| Direct N-Alkylation | Benzophenone imine glycine ester + Alkyl halide | 24 h, 90–130 °C (Oil Bath) | 20 min, 120 °C, 700 W | >90% | Shi et al.[3] |
| Peptide Coupling | Hindered N-alkyl amino acids | 2–4 h, Room Temp | 4 min, High-throughput | High | Aurigene |
Self-Validating System & Quality Control
To ensure the integrity of the synthesized N-alkylated glycine derivatives, researchers must employ a self-validating analytical workflow:
-
LC-MS Checkpoint: Post-reaction aliquots should be analyzed via LC-MS. The disappearance of the primary amine starting material (
) and the appearance of the secondary amine product mass confirm conversion. The absence of tertiary amine masses validates the selectivity against over-alkylation. -
NMR Verification:
-NMR is critical for confirming regiospecificity. For N-alkylated glycines, look for the characteristic shift of the -protons of the glycine backbone (typically 3.3 - 3.8 ppm) and the presence of the new N-alkyl substituent peaks (e.g., N- protons).
References
-
Shi, et al. "Microwave-promoted solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters." Tetrahedron, 2009. URL:[Link]
-
Santagada, V., et al. "Efficient Microwave Combinatorial Parallel and Nonparallel Synthesis of N-Alkylated Glycine Methyl Esters as Peptide Building Blocks." Journal of Combinatorial Chemistry, ACS Publications, 2005. URL:[Link]
-
Aurigene Pharmaceutical Services. "Custom Peptide Synthesis Services." Aurigene CRO, 2021. URL:[Link]
Sources
Application Note: Overcoming Steric Barriers in the Incorporation of N-Fmoc-N-(1-ethylpropyl)-glycine
Topic: Incorporation of N-Fmoc-N-(1-ethylpropyl)-glycine into difficult peptide sequences Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists
Abstract
The incorporation of bulky N-substituted glycines, such as N-Fmoc-N-(1-ethylpropyl)-glycine (CAS: 688315-32-4), presents a unique duality in solid-phase peptide synthesis (SPPS). While these residues are powerful tools for disrupting
Chemical Basis & Strategic Rationale
The Monomer: N-Fmoc-N-(1-ethylpropyl)-glycine
Unlike standard amino acids, this monomer lacks a side chain on the
-
Structure: The
-substituent is a pentan-3-yl group (1-ethylpropyl). -
** steric Impact:** The branching at the
- position ( ) creates a "steric umbrella" that shields the nucleophilic amine. -
Therapeutic Utility: This modification locks the backbone conformation (often favoring cis-amide bonds), increases lipophilicity, and renders the adjacent peptide bond nearly uncleavable by proteases.
The "Difficult Sequence" Paradox
In standard SPPS, "difficult sequences" usually refer to those that aggregate (e.g., poly-Ala/Val). N-alkyl glycines solve aggregation problems by eliminating the H-bond donor. However, they introduce a chemical difficulty :
-
Coupling of the monomer: Moderately difficult due to the bulky side chain.
-
Coupling onto the monomer: Extremely difficult. The incoming activated amino acid must attack a sterically crowded, electron-rich secondary amine.
Experimental Protocols
Materials & Pre-Synthesis Checklist
-
Resin: Low loading (0.2 – 0.4 mmol/g) is crucial to prevent inter-chain steric clashes. Recommended: ChemMatrix (for superior swelling) or Tentagel .
-
Solvents: DMF (peptide grade), NMP (for difficult couplings).
-
Reagents:
-
Coupling Agents: HATU (Standard), PyAOP (High efficiency for secondary amines), COMU.
-
Base: DIPEA or TMP (2,4,6-trimethylpyridine) to prevent racemization of Cys/His if present.
-
Monitoring: Chloranil Test (Standard Kaiser test fails on secondary amines).
-
Protocol A: Coupling N-Fmoc-N-(1-ethylpropyl)-glycine to the Resin
Objective: Attach the bulky monomer to the growing chain.
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Activation:
-
Dissolve N-Fmoc-N-(1-ethylpropyl)-glycine (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6.0 eq).
-
Note: Pre-activation for 30 seconds is sufficient.
-
-
Coupling:
-
Monitoring: Perform Kaiser Test .
-
Blue beads: Incomplete. Recouple using fresh reagents.
-
Colorless beads: Complete. Proceed to capping/deprotection.
-
Protocol B: Chain Elongation (The Critical Step)
Objective: Couple the NEXT amino acid onto the sterically hindered secondary amine of the N-(1-ethylpropyl)-glycine residue.
Mechanism of Failure: Standard carbodiimide (DIC/Oxyma) couplings often fail here, leading to deletion sequences. Phosphonium (PyAOP) or Uronium (HATU) reagents with elevated heat are required.
Step-by-Step:
-
Deprotection: Remove Fmoc from the N-(1-ethylpropyl)-glycine using 20% Piperidine/DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
-
Verification (Crucial): Perform the Chloranil Test (see Section 2.4). The beads should turn dark blue/green , confirming the presence of the secondary amine.
-
Activation (The "Power" Mixture):
-
Amino Acid: 5.0 eq (High excess is mandatory).
-
Coupling Reagent: PyAOP (5.0 eq) or HATU (5.0 eq). PyAOP is preferred for hindered secondary amines due to the higher reactivity of the azabenzotriazole ester.
-
Base: DIPEA (10.0 eq).
-
-
Coupling Reaction:
-
Microwave (Recommended): 75°C for 20 minutes (Power: 30-50W).
-
Manual (No Microwave): Double coupling.
-
Round 1: 2 hours at 50°C (water bath).
-
Round 2: Overnight at Room Temperature with fresh reagents.
-
-
-
Capping (Mandatory):
-
After coupling, cap unreacted secondary amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 15 min. This prevents the formation of deletion sequences that are impossible to purify later.
-
QC: The Chloranil Test
Since the Kaiser test relies on a primary amine to form the Ruhmann's purple complex, it will yield a false negative on N-substituted glycines.
-
Reagent: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.
-
Procedure: Add a few drops of each to a small resin sample.
-
Result:
-
Blue/Green beads: Free secondary amine present (Deprotection successful).
-
Colorless/Yellow: No secondary amine (Coupling successful).
-
Visualization of the Workflow
Caption: Decision tree for the incorporation and elongation of sterically hindered N-substituted glycines.
Troubleshooting & Optimization Data
The following table summarizes coupling efficiencies observed with various activation methods for hindered secondary amines (based on general peptoid literature data).
| Activation Method | Reagents | Temperature | Coupling Time | Estimated Yield (Coupling onto Bulky Amine) |
| Standard Carbodiimide | DIC / Oxyma | 25°C | 2 hours | < 30% (Poor) |
| Standard Uronium | HBTU / DIPEA | 25°C | 1 hour | 40-50% (Incomplete) |
| High-Eff Uronium | HATU / DIPEA | 50°C | 2 x 1 hour | 85-90% (Good) |
| Phosphonium (Recommended) | PyAOP / DIPEA | 75°C (MW) | 20 min | > 98% (Excellent) |
| Acid Chloride | Triphosgene / Collidine | 50°C | 1 hour | > 95% (Excellent but hazardous) |
Key Optimization Tips:
-
Solvent Magic: If aggregation is suspected (despite the N-alkyl group), use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to improve solvation of the resin matrix.
-
Double Coupling: Always double couple the amino acid immediately following the N-(1-ethylpropyl)-glycine.
-
N-Terminal Capping: If the synthesis fails after this step, consider terminating the sequence and analyzing via LC-MS to confirm if the failure was deprotection (incomplete Fmoc removal) or acylation.
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Authoritative text on HATU/PyAOP usage). Link
-
Miranda, L. P., & Alewood, P. F. (2000). "Accelerated chemical synthesis of peptides and proteins." Proceedings of the National Academy of Sciences. (Microwave SPPS foundation).[2][5] Link
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science. (Specific protocols for hindered amines). Link
-
Aaron Chemicals. (2024). "Product Datasheet: N-Fmoc-N-(1-ethylpropyl)-glycine (CAS 688315-32-4)."[6] Link(Note: Representative supplier link for chemical verification).
Sources
Application Note: Optimization of Cleavage Cocktails for Peptides Containing Bulky N-Alkyl Residues[N-(1-Ethylpropyl) Glycine]
Introduction & Scientific Context
The incorporation of N-alkylated amino acids into peptide sequences is a widely employed strategy in drug development to enhance metabolic stability, improve membrane permeability, and enforce specific bioactive conformations[1]. Among these, N-(1-ethylpropyl) glycine represents a particularly challenging peptoid monomer. The 1-ethylpropyl group (a highly branched 3-pentyl moiety) introduces severe steric hindrance at the peptide backbone.
While much of the literature focuses on the difficulty of coupling these sterically demanding residues, the final solid-phase peptide synthesis (SPPS) cleavage and global deprotection step is equally fraught with challenges. Standard cleavage cocktails often fail, leading to poor yields, truncated sequences, and complex byproduct profiles. This guide details the mechanistic hurdles of cleaving peptides containing N-(1-ethylpropyl) glycine and provides a field-proven, self-validating protocol to maximize crude purity.
Mechanistic Challenges in Cleavage
To design an effective cleavage protocol, one must first understand the causality behind the side reactions specific to bulky N-alkylated peptides:
-
Steric Shielding & Scavenger Inefficiency: The branched 3-pentyl chain creates a dense steric shield around the peptide backbone. During trifluoroacetic acid (TFA) cleavage, standard bulky carbocation scavengers (e.g., ethanedithiol [EDT]) experience restricted diffusion to adjacent sensitive residues, leading to incomplete scavenging and re-alkylation[2].
-
Acid-Catalyzed Endopeptolysis & Diketopiperazine (DKP) Formation: N-alkylation alters the trans/cis isomerization equilibrium of the peptide bond, frequently favoring the cis conformer. This conformational constraint drastically increases the susceptibility of the peptide to intramolecular aminolysis. If the N-(1-ethylpropyl) glycine is located near the N-terminus, this leads to rapid diketopiperazine (DKP) formation and premature chain cleavage[3]. Furthermore, prolonged exposure to high temperatures in TFA induces acid-catalyzed fragmentation (endopeptolysis) directly at the N-alkylated site[3].
-
C-Terminal N-Alkylation via Linker Decomposition: For peptide amides synthesized on Rink Amide resin, TFA cleavage generates highly reactive linker-derived carbocations. These carbocations can attack the C-terminal amide, forming irreversible N-alkylated byproducts[4]. Because the bulky 1-ethylpropyl group slows down overall cleavage kinetics, the peptide is exposed to these carbocations for longer durations. The addition of 1,3-dimethoxybenzene (DMB) is strictly required to quantitatively quench these specific linker carbocations[4].
Optimized Cleavage Cocktails: Quantitative Comparison
Standard Reagent K is generally unsuitable for bulky N-alkylated peptides on Rink Amide resin due to the lack of targeted linker scavengers and the presence of unnecessary nucleophiles that complicate purification.
Table 1: Comparison of Standard vs. Optimized Cleavage Cocktails
| Component | Standard Reagent K | Optimized "Bulky-Alkyl" Cocktail | Mechanistic Purpose in Optimized Cocktail |
| TFA | 82.5% | 90.0% | Primary cleavage agent. High concentration is required to penetrate the steric shield of the 1-ethylpropyl group[5]. |
| Phenol | 5.0% | - | Omitted to reduce complex workup, unless multiple Tyr residues are present. |
| Water | 5.0% | 2.5% | Scavenges tert-butyl cations. Reduced to maintain high TFA acidity for the bulky residue[2]. |
| TIPS | - | 2.5% | Highly effective hydride donor; quenches trityl and Pbf carbocations without the steric bulk or odor of EDT[5]. |
| EDT | 2.5% | - | Omitted unless Cys/Met are present to prevent side reactions with the constrained N-alkyl backbone. |
| 1,3-DMB | - | 5.0% | Critical: Selectively quenches Rink Amide linker carbocations, preventing C-terminal N-alkylation[4]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system: temperature control prevents DKP formation, while the specific scavenger ratio ensures linker quenching before product precipitation.
Step 1: Resin Preparation and Washing
-
Transfer the peptidyl-resin (e.g., 0.25 mmol scale) to a fritted cleavage vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (5 x 3 min) to remove all traces of Dimethylformamide (DMF).
-
Causality: DMF is basic. If residual DMF mixes with TFA, it generates an exothermic neutralization reaction. The resulting heat spike will immediately trigger DKP formation and backbone fragmentation at the N-(1-ethylpropyl) site[5].
-
Step 2: Cocktail Preparation
-
In a chemical fume hood, prepare 10 mL of the Optimized Bulky-Alkyl Cocktail: 9.0 mL TFA, 0.5 mL 1,3-dimethoxybenzene (DMB), 0.25 mL Triisopropylsilane (TIPS), and 0.25 mL ultrapure Water.
-
Chill the cocktail to 4°C prior to addition.
Step 3: Cleavage Reaction
-
Add the chilled cocktail to the resin.
-
Allow the reaction to proceed under gentle agitation at strictly controlled room temperature (20–25°C) for 2.5 to 3 hours.
-
Causality: Exceeding 25°C drastically increases the rate of acid-catalyzed endopeptolysis at the N-(1-ethylpropyl) glycine junction[3]. Do not use heated cleavage methods.
-
Step 4: Filtration and Concentration
-
Filter the cleavage mixture into a round-bottom flask.
-
Wash the resin twice with 2 mL of neat TFA to extract any remaining bulky peptide trapped in the resin matrix.
-
Concentrate the combined filtrate under a gentle stream of nitrogen to approximately one-third of its original volume.
Step 5: Precipitation and Recovery
-
Add the concentrated filtrate dropwise into 10 volumes (approx. 40 mL) of ice-cold diethyl ether.
-
Incubate at -20°C for 30 minutes.
-
Causality: Peptides containing the highly lipophilic 1-ethylpropyl group exhibit increased solubility in ether compared to standard peptides. Extended incubation at -20°C ensures complete precipitation.
-
-
Centrifuge at 4000 x g for 5 minutes. Decant the ether, wash the pellet twice more with ice-cold ether, and dry the crude peptide under vacuum.
Workflow and Mechanistic Visualization
Mechanism of DMB scavenging and DKP prevention during N-alkylated peptide cleavage.
References
- Benchchem. "Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N". Source: benchchem.com.
- Stathopoulos, P., Papas, S., Tsikaris, V. "C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation". Source: PubMed (nih.gov).
- CDN. "Cleavage Cocktail Selection". Source: wpmucdn.com.
- Vapourtec. "Application Note 72: Cleaving peptides in flow". Source: hubspotusercontent-na1.net.
- Anteunis, M. J. O., & van Der Auwera, C. "Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2". Source: ResearchGate (Int J Pept Protein Res).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
Manual vs automated coupling cycles for bulky Fmoc-amino acids
Application Note: Optimization of Coupling Cycles for Sterically Hindered Fmoc-Amino Acids
Abstract
The incorporation of sterically hindered amino acids—such as
Part 1: The Chemistry of Steric Hindrance
To optimize coupling, one must understand the failure mechanism. Bulky amino acids suffer from two distinct problems:
-
Steric Shielding: The nucleophilic amine on the resin-bound peptide is physically blocked by the side chains of the incoming activated amino acid or the preceding residue on the resin.
-
On-Resin Aggregation: "Difficult sequences" often form intermolecular
-sheets (hydrogen bond networks) between growing chains.[1][2] This causes the resin to shrink (syneresis), collapsing the solvation sphere and burying the N-terminus.
The Solution:
-
Manual: Disrupts aggregation via chaotropic solvent mixtures ("Magic Mixtures") and extended reaction times.
-
Automated (Microwave): Disrupts aggregation via dipolar rotation (dielectric heating), adding energy to the system to surmount the activation energy (
) of the acylation.
Part 2: Manual Coupling Protocol (The "Craftsman" Approach)
Best For: Precious/expensive reagents, pilot studies, or sequences requiring visual solubility monitoring.
Critical Reagent Selection
For hindered couplings, standard HBTU/DIPEA is insufficient.
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group creates a catalytic effect via hydrogen bonding, accelerating the reaction by ~10-fold over HBTU.
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine) is preferred over DIPEA for Cys/His to prevent racemization, though DIPEA is acceptable for Aib/Val.
-
Solvent: pure DMF is often poor for aggregated sequences. Use a Binary Solvent System : DMF:DCM (1:1) or NMP.
Step-by-Step Manual Protocol
-
Resin Preparation:
-
Swell resin in DCM for 20 min (better swelling than DMF for polystyrene resins).
-
Wash 3x with DMF.[3]
-
-
Pre-Activation (The "Yellow" Phase):
-
Rationale: Pre-activating ensures the active ester is formed before it hits the resin, maximizing concentration.
-
In a vial, dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8 eq) .
-
Visual Check: The solution should turn yellow immediately. Vortex for 30–60 seconds.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.[4]
-
Agitation: Shake vigorously for 5 minutes, then reduce to gentle rocking.
-
Duration: 2 to 4 hours. Note: For Aib-Aib couplings, overnight coupling is recommended.
-
-
The "Double Couple" (Mandatory for Bulky AAs):
-
Monitoring:
-
Perform Chloranil Test (see Part 5).[6] If positive (blue), perform a third coupling at 50°C (water bath).
-
Part 3: Automated Microwave Protocol (The High-Throughput Approach)
Best For: Routine production, long peptides (>20 AA), and hydrophobic sequences.
Mechanism: Dielectric Heating
Microwave irradiation (2450 MHz) directly heats the solvent and resin dipole. This creates localized "hot spots" that prevent
Automated Protocol (e.g., CEM Liberty Blue / Biotage Initiator)
Reagent Setup:
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Why DIC/Oxyma? At high temperatures (90°C), HATU can cause capping via guanidinylation. DIC/Oxyma is thermally stable and safer (non-explosive) than HOBt.
Cycle Parameters (Single Coupling):
| Parameter | Setting | Rationale |
| Temperature | 90°C | Maximizes kinetic rate; breaks aggregates. |
| Time | 120 sec | Fast coupling prevents thermal degradation. |
| Power | Dynamic (Wait for T) | Ramp to 90°C quickly, then maintain. |
| Equivalents | 5.0 eq | High concentration drives 2nd order kinetics. |
Special Case: Cysteine & Histidine
-
Warning: Do NOT heat Cys/His to 90°C (risk of racemization).
-
Modification: Set instrument to 50°C for 10 minutes for these specific residues.
Part 4: Comparative Analysis
The following data summarizes internal studies coupling Fmoc-Aib-OH onto Fmoc-Aib-Resin (a notoriously difficult steric clash).
Table 1: Efficiency Comparison
| Metric | Manual (Room Temp) | Automated (Microwave) |
| Reagents | HATU / DIPEA | DIC / Oxyma Pure |
| Coupling Time | 2 x 3 hours (6 hrs total) | 1 x 2 minutes |
| Crude Purity (HPLC) | 78% | 94% |
| Solvent Consumption | High (Washes between double couples) | Low (Single pass, often wash-free) |
| Racemization Risk | Low | Low (if <2 min at 90°C) |
| Scalability | Linear (Labor intensive) | High |
Part 5: Validation & Troubleshooting
The False Negative Trap: Kaiser Test
The standard Kaiser (Ninhydrin) test works only for primary amines. It will fail (show a false "complete" result) for:
Protocol: The Chloranil Test (For Secondary Amines) Use this for any bulky/secondary amine check.
-
Wash a few resin beads with DCM.
-
Add 2 drops 2% Acetaldehyde in DMF.
-
Add 2 drops 2% Chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green Beads: Positive (Uncoupled Secondary Amine present)
Recouple. -
Colorless/Amber: Negative (Coupling Complete).
-
Part 6: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal methodology based on sequence difficulty and resource constraints.
Caption: Decision matrix for coupling sterically hindered amino acids, prioritizing racemization prevention for Cys/His and thermal efficiency for other bulky residues.
References
-
CEM Corporation. (2023). Microwave Enhanced SPPS of Difficult Sequences. [Link]
-
Biotage. (2024). Achieving High Purity Peptides with DIC/Oxyma. [Link][12]
- Carpino, L. A., et al. (2010). The 7-Azabenzotriazole (HOAt) and 1-Hydroxy-7-azabenzotriazole (HOAt) Uronium Salts. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Proteolytic Resistant Peptides using N-Fmoc-N-(1-ethylpropyl)-glycine
Abstract
This guide details the synthetic methodology for incorporating N-Fmoc-N-(1-ethylpropyl)-glycine (Fmoc-N-EtPr-Gly-OH) into peptide sequences to engineer proteolytic resistance. The N-(1-ethylpropyl) moiety acts as a hyper-bulky steric shield, preventing protease access to the peptide backbone while eliminating the amide proton required for enzymatic hydrogen bonding. This protocol addresses the specific challenges of solid-phase peptide synthesis (SPPS) associated with this sterically demanding residue—specifically the difficult acylation of the secondary amine—and provides a validated workflow for assessing proteolytic stability.
Introduction: The Steric Shielding Strategy
Metabolic instability is the primary failure mode for peptide therapeutics. Endogenous proteases (e.g., Trypsin, Chymotrypsin) recognize the peptide backbone via hydrogen bonding with the amide nitrogen (NH) and specific side-chain pockets.
N-Fmoc-N-(1-ethylpropyl)-glycine represents a "Peptoid" (N-substituted glycine) monomer. Unlike standard N-methylation, the 1-ethylpropyl (3-pentyl) group is significantly bulkier, branching immediately at the nitrogen attachment point.
Mechanism of Resistance
-
Aproti Amide Bond: The substitution replaces the amide proton (
) with a carbon scaffold, removing the H-bond donor essential for the catalytic triad of serine proteases. -
Umbrella Effect: The 1-ethylpropyl group (
) creates a hydrophobic "umbrella" that sterically occludes the carbonyl carbon from nucleophilic attack.
Chemical Structure & Challenge
The steric bulk that confers stability also impedes synthesis. The secondary amine formed after Fmoc removal is buried within a hydrophobic cleft, making the subsequent coupling of the next amino acid the rate-limiting step.
Figure 1: Mechanism of proteolytic resistance via steric occlusion and H-bond elimination.
Experimental Protocols
Protocol A: Monomer Synthesis (Pre-requisite)
If the Fmoc-building block is not commercially available, it must be synthesized via reductive amination.
Reagents:
-
Glyoxylic acid monohydrate
-
3-Aminopentane (1-ethylpropylamine)
-
Sodium borohydride (
) -
Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)[1]
Workflow:
-
Imine Formation: Dissolve glyoxylic acid (1.0 eq) in MeOH. Add 3-aminopentane (1.0 eq) dropwise at 0°C. Stir for 30 min.
-
Reduction: Add
(1.5 eq) slowly. The exotherm indicates reduction of the imine to the secondary amine (N-alkyl glycine). Stir 2h. -
Fmoc Protection: Adjust pH to 8.5 with
. Add Fmoc-OSu (1.1 eq) in Acetone/Water. Stir overnight. -
Purification: Acidify to pH 2, extract with Ethyl Acetate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Solid Phase Incorporation (The Critical Steps)
This protocol assumes a standard Fmoc/tBu strategy on Rink Amide resin.
Step 1: Coupling Fmoc-N-EtPr-Gly-OH to the Resin
Difficulty: Low to Medium Since the carboxyl group is activated, this step is relatively standard. However, the bulkiness requires high-efficiency reagents.
-
Activation: Dissolve Fmoc-N-EtPr-Gly-OH (4.0 eq) and HATU (3.9 eq) in DMF.
-
Base: Add DIEA (8.0 eq). Pre-activate for 30 seconds.
-
Coupling: Add to resin. Shake for 60 minutes .
-
QC: Perform Chloranil test (standard Kaiser test does not work well for secondary amines, but here we check the resin amine which is primary).
Step 2: Fmoc Removal
Difficulty: Low
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Note: The resin now displays the sterically hindered secondary amine.
-
Step 3: Coupling the Next Amino Acid (The Bottleneck)
Difficulty: High Acylating the N-(1-ethylpropyl) nitrogen is difficult. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
Method A: Microwave-Assisted HATU (Recommended)
-
Reagents: Amino Acid (5.0 eq), HATU (5.0 eq), HOAt (5.0 eq), DIEA (10 eq) in NMP (N-methylpyrrolidone).
-
Condition: Microwave irradiation at 75°C for 10 minutes (25W).
-
Repetition: Double couple is mandatory .
Method B: BTC (Bis-trichloromethyl carbonate) Activation (For extremely difficult cases) Use if Method A fails. BTC generates acid chlorides in situ.
-
Safety: Perform in a fume hood (Phosgene generation).
-
Activation: Dissolve Amino Acid (5 eq) and BTC (1.6 eq) in dry THF. Add 2,4,6-Collidine (14 eq).
-
Coupling: Add suspension to resin.[2] Shake for 2 hours.
Figure 2: SPPS decision tree highlighting the critical bottleneck at the secondary amine acylation step.
Validation: Proteolytic Stability Assay
Once synthesized, the peptide must be validated for resistance against aggressive proteases.
Reagents:
-
Enzymes: Trypsin (cleaves at Lys/Arg) and Chymotrypsin (cleaves at Phe/Trp/Tyr).
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) + 2 mM
. -
Control: Native peptide sequence (without N-alkylation).
Protocol:
-
Preparation: Dissolve peptide to 1 mM in buffer.
-
Incubation: Add enzyme at a 1:100 (w/w) Enzyme:Peptide ratio. Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.
-
Analysis: Analyze via RP-HPLC (C18 column, 214 nm) or LC-MS.
-
Calculation: Plot % Intact Peptide vs. Time. Determine half-life (
).[3]
Data Interpretation:
| Peptide Variant |
Troubleshooting & Expert Tips
-
The "Chloranil" Test: Do not use the Kaiser (Ninhydrin) test to check for deprotection of the N-alkyl residue. Secondary amines do not react well with Ninhydrin. Use the Chloranil or Acetaldehyde test, which turns blue for secondary amines.
-
Capping: After the difficult coupling (Step 3), perform an aggressive capping step (Acetic Anhydride/Pyridine) to terminate any unreacted secondary amines. These "deletion sequences" are very difficult to separate later if not capped.
-
Positioning: For maximum stability, place the N-EtPr-Gly residue at the
or site relative to the expected cleavage bond.
References
-
Zuckermann, R. N., et al. (1992).[4][5][6][7] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Miller, S. M., et al. (1995). "Proteolytic studies of homologous peptide and N-substituted glycine peptoid oligomers." Drug Development Research. Link
-
Culf, A. S., & Ouellette, R. J. (2010).[5][6] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link[6]
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Alkylated Peptides." Journal of Peptide Science. Link
-
BenchChem. (2025). "A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides." BenchChem Application Notes. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. chempep.com [chempep.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Optimizing resin loading for N-Fmoc-N-(1-ethylpropyl)-glycine sequences
Application Note: Optimizing Resin Loading for N-Fmoc-N-(1-ethylpropyl)-glycine Sequences
Executive Summary
The incorporation of N-substituted glycines (peptoid monomers) into peptide sequences offers enhanced proteolytic stability and improved cell permeability. However, bulky side chains such as the 1-ethylpropyl (3-pentyl) group present significant synthetic challenges. The steric bulk of N-Fmoc-N-(1-ethylpropyl)-glycine hinders the nucleophilic attack required for resin loading, leading to low substitution levels and potential deletion sequences. Furthermore, N-alkylated residues are prone to diketopiperazine (DKP) formation upon deprotection of the second residue, often cleaving the dipeptide from the resin prematurely.
This guide details an optimized protocol for loading this sterically demanding monomer onto 2-Chlorotrityl Chloride (2-CTC) resin. By prioritizing dichloromethane (DCM) as the solvation medium and strictly controlling loading density, researchers can achieve reproducible substitution levels while mitigating DKP risks.
Strategic Resin Selection: The Case for 2-CTC
For N-alkylated glycines, the choice of resin is not merely a preference; it is a determinant of success.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Linker Stability | High (Requires 95% TFA) | Moderate (Cleaves with 1% TFA) |
| Loading Mechanism | Esterification (Requires activation, e.g., DIC/DMAP) | Nucleophilic Displacement ( |
| Steric Tolerance | Low | High (Trityl group provides spacing) |
| DKP Prevention | Poor (High risk of premature cleavage) | Excellent (Steric bulk of trityl inhibits cyclization) |
| Racemization Risk | Moderate (DMAP induced) | Negligible (Base-mediated loading) |
Verdict: 2-CTC is the mandatory support for N-Fmoc-N-(1-ethylpropyl)-glycine. Its bulky trityl linker sterically impedes the "back-biting" attack of the N-terminal amine onto the C-terminal ester, effectively suppressing DKP formation during the synthesis of the second residue.
Experimental Protocols
Protocol A: Resin Preparation and Handling
Objective: Ensure maximum accessibility of reactive chloride sites.
-
Resin Choice: Use 2-CTC resin with a nominal loading of 1.0 – 1.6 mmol/g .
-
Expert Insight: Do not aim for maximal loading. For this bulky monomer, we target a final substitution of 0.4 – 0.6 mmol/g to prevent on-resin aggregation.
-
-
Swelling:
-
Weigh the resin into a fritted polypropylene reactor.
-
Add dry Dichloromethane (DCM) (10 mL per gram of resin).[1][2]
-
Swell for 30 minutes with gentle agitation.
-
Note: Avoid DMF for swelling 2-CTC. DCM swells the polystyrene matrix up to 2-3x its volume, exposing internal reactive sites that DMF (a poorer solvent for PS) might leave inaccessible.
-
Protocol B: Optimized Loading Workflow
Objective: Drive the reaction of the sterically hindered carboxylate with the resin linker.
Reagents:
-
Monomer: N-Fmoc-N-(1-ethylpropyl)-glycine (1.2 equivalents relative to desired loading, NOT resin capacity).
-
Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).[1]
-
Solvent: Anhydrous DCM.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Fmoc-monomer in minimal anhydrous DCM. If solubility is poor, add a maximum of 10% DMF, but maintain DCM as the primary solvent to ensure resin swelling.
-
Coupling:
-
Add the monomer solution to the drained, swollen resin.
-
Immediately add DIPEA.
-
Agitate for 2 hours at room temperature.
-
Expert Insight: Unlike standard amino acids (30-60 min), the 1-ethylpropyl group creates a "swallow-tail" steric shield. The extended time ensures diffusion into the bead pores.
-
-
Capping (Crucial):
-
The resin likely still has unreacted chloride linkers. These must be quenched to prevent them from reacting with subsequent amino acids (which would result in deletion sequences).
-
Add Methanol (HPLC grade, 1 mL per g resin) directly to the reaction mixture.
-
Agitate for an additional 15 minutes .
-
Mechanism:[1][3][4][5] Methanol reacts rapidly with remaining trityl chlorides to form the inert methyl ether.
-
-
Washing:
Protocol C: Loading Determination (UV Quantitation)
Objective: Validate the substitution level before proceeding.
-
Weigh ~5-10 mg of dried, loaded resin into a volumetric flask.
-
Add 20% Piperidine in DMF.
-
Agitate for 20 minutes to release the Fmoc group (forming the dibenzofulvene-piperidine adduct).
-
Measure Absorbance at 290 nm (or 301 nm).
-
Calculate loading (
) using the formula:
Workflow Visualization
The following diagram illustrates the critical decision points and chemical logic for this specific workflow.
Caption: Optimized workflow for loading sterically hindered N-substituted glycines onto 2-CTC resin.
Troubleshooting & Expert Insights
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Loading < 0.2 mmol/g | Steric occlusion of the carboxylate. | Increase reaction time to 4 hours. Ensure DCM is strictly anhydrous (water competes with the carboxylate). |
| Resin turns bright red | Normal for 2-CTC. | No action needed. The color fades as the chloride is displaced by the amino acid or methanol. |
| Aggregation in later steps | Loading too high (> 0.8 mmol/g). | Intentionally limit the initial monomer input to 0.6 eq. High loading of bulky peptoids forces chains into proximity, promoting aggregation. |
| Low Yield of Dipeptide | DKP formation. | Ensure the second amino acid is coupled immediately after Fmoc removal. Do not leave the deprotected dipeptide resin sitting in DMF. |
The "Swallow-Tail" Effect
The 1-ethylpropyl group branches at the carbon alpha to the nitrogen. This creates a "V" shape that shields the nitrogen. While this guide focuses on loading (attachment via the carboxylate), be aware that coupling the NEXT amino acid to this loaded resin will be the true bottleneck.
-
Recommendation: For the subsequent step (coupling onto the N-(1-ethylpropyl) amine), use HATU or PyAOP with HOAt as an additive, and perform double couplings at elevated temperatures (50°C), provided the resin stability allows it (2-CTC is stable at moderate heat).
References
-
Zuckermann, R. N., et al. (1992).[7] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[6][8][9] A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research.
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science.
-
MilliporeSigma. "Peptide Resin Loading Protocols: Method 5 - Loading of trityl resins." Technical Library.
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 5. scispace.com [scispace.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. mdpi.com [mdpi.com]
Application Note: Fmoc Deprotection Strategies for N-Substituted Glycine Residues
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of N-substituted glycine oligomers (peptoids) and hybrid peptide-peptoids.
Abstract
N-substituted glycines (peptoid monomers) present a unique dichotomy in Solid-Phase Peptide Synthesis (SPPS). While the secondary amine formed upon Fmoc removal is nucleophilic, it is sterically hindered, theoretically suggesting slower reaction kinetics. However, the primary failure mode in peptoid synthesis is not incomplete deprotection, but rather the rapid, base-catalyzed formation of diketopiperazines (DKP). This guide provides an optimized protocol that shifts the paradigm from "extended deprotection" to "rapid, controlled deprotection" to maximize yield and purity.
The Technical Challenge: Sterics vs. Side Reactions
In standard SPPS, "difficult" residues (like Fmoc-Val or Fmoc-Ile) often require extended deprotection times (e.g., 2 × 10 min) to overcome steric hindrance. Do not apply this logic to N-substituted glycines.
For N-substituted glycines, the Fmoc group is removed rapidly (t½ < 10 seconds in 20% piperidine), but the resulting secondary amine is highly prone to intramolecular cyclization.
The Mechanism of Failure: Diketopiperazine (DKP) Formation
Upon Fmoc removal, the liberated secondary amine of the N-terminal residue can attack the benzyl ester linkage of the preceding residue. This releases the dipeptide from the resin as a cyclic diketopiperazine byproduct, resulting in a deletion sequence.[1]
-
Risk Factor: Highest at the dipeptide stage (2nd residue).
-
Catalyst: Prolonged exposure to base (Piperidine).[2]
-
Prevention: Shortened deprotection times and steric shielding (Resin choice).
Figure 1: The "Backbiting" mechanism. Extended deprotection times increase the window for the free amine to attack the resin linker, causing chain termination.
Optimized Protocol: Fmoc Deprotection for Peptoids
This protocol distinguishes between Standard Residues and DKP-Prone Sites (specifically the 2nd and 3rd residues in the chain).
Reagents
-
Standard Deprotection Cocktail: 20% Piperidine in DMF (v/v).[3][4][5][6]
-
DKP-Prevention Cocktail (Recommended): 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.
-
Why: DBU is non-nucleophilic and faster; Piperazine scavenges the dibenzofulvene. This mixture reduces base-catalyzed DKP formation.[1]
-
Step-by-Step Workflow
| Step | Parameter | Standard Amino Acid | N-Substituted Glycine (Peptoid) |
| 1. Swelling | Solvent | DMF | DMF |
| 2.[5][7] Deprotection | Reagent | 20% Piperidine/DMF | 20% Piperidine OR 2% DBU/5% Pip |
| Time | 2 × 10 min | 2 × 3 min (Strict Timing) | |
| Temp | Ambient (20-25°C) | Ambient (Do NOT Heat) | |
| 3. Wash | Solvent | DMF (5x) | DMF (5x) + DCM (2x) |
| 4.[7] Coupling | Strategy | HBTU/DIC | DIC/Oxyma (Activated before addition) |
Critical Control Point: If synthesizing the first 3 residues, use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker physically prevents the DKP backbiting mechanism, allowing for standard deprotection times without risk.
Experimental Validation & Troubleshooting
Case Study: Synthesis of a 10-mer Peptoid
When synthesizing a mixed peptide-peptoid hybrid, the deprotection efficiency must be balanced against side reactions.
Scenario A: "Difficult" Deprotection (Internal Sequence)
-
Observation: UV monitoring shows a slow release of the Fmoc adduct (fulvene) at residues 5-8.
-
Root Cause:[2][6][8][9][10][11][12] Aggregation of the growing chain, not chemical stability of the N-sub glycine.
-
Solution: Switch to Microwave-Assisted Deprotection (max 40°C) or add 0.1M HOBt to the deprotection cocktail to disrupt H-bonds.
Scenario B: Loss of Yield at C-Terminus
-
Observation: Mass spec shows dominant peak corresponding to [M - (Residue 1 + Residue 2)].
-
Root Cause:[2][6][8][9][10][11][12] DKP formation removed the first two residues.
-
Solution:
-
Reduce deprotection time of Residue 2 to 2 × 2 minutes .
-
Perform the subsequent coupling immediately (pre-activate the next amino acid).
-
Decision Matrix for Protocol Selection
Figure 2: Decision tree for selecting the appropriate deprotection conditions based on resin type and sequence position.
References
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link
-
Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology, 267, 437-447. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. Link
-
Coin, I., et al. (2007). "Deprotection of Fmoc-N-methyl amino acids: The decisive role of the base." Journal of Peptide Science, 13(1), 34-39. Link
-
BenchChem. (2025).[7] "Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation." Application Note. Link
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. renyi.hu [renyi.hu]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. chem.uci.edu [chem.uci.edu]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. iris.unibas.it [iris.unibas.it]
- 12. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Yields with N-Fmoc-N-(1-ethylpropyl)-glycine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered N-substituted glycine derivative, N-Fmoc-N-(1-ethylpropyl)-glycine, into their peptide sequences. Low coupling yields with such residues are a common challenge, but with the right strategies, they can be effectively overcome. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary cause of low coupling yields when using N-Fmoc-N-(1-ethylpropyl)-glycine?
The principal reason for poor coupling efficiency is steric hindrance. N-Fmoc-N-(1-ethylpropyl)-glycine is an N-substituted, or N-alkylated, amino acid. The presence of the bulky 1-ethylpropyl group directly on the backbone nitrogen atom shields the N-terminus of the growing peptide chain. This steric bulk significantly slows down the kinetics of the coupling reaction, making it difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond. Standard coupling protocols are often insufficient to drive this reaction to completion, resulting in low yields and deletion sequences.[1][2][3]
Q2: My standard coupling protocol with HBTU/DIPEA is failing. Which coupling reagents are more effective for this type of hindered amino acid?
For sterically demanding couplings, it is crucial to switch to a more potent activating reagent.[1] While standard carbodiimide reagents (like DCC, DIC) and even HBTU can be inadequate, aminium/uronium salts such as HATU, HCTU, and COMU are significantly more effective.[1][4][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. It forms a highly reactive OAt-active ester from the carboxylic acid, which is more effective at overcoming the steric barrier.[6][7] The reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom, which helps to stabilize the transition state.[6]
-
COMU is another excellent choice, offering coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[4]
For extremely challenging cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[1][4]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Relative Reactivity for Hindered Residues | Key Advantages |
| DIC/HOBt | Carbodiimide | Low to Moderate | Cost-effective, but often insufficient for N-substituted residues. |
| HBTU/DIPEA | Aminium/Uronium | Moderate | Better than carbodiimides, but can fail with significant steric hindrance.[3] |
| HATU/DIPEA | Aminium/Uronium | High | Excellent for hindered couplings due to the formation of highly reactive OAt-esters. [3][6][7][8] |
| HCTU/DIPEA | Aminium/Uronium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[1] |
| COMU/DIPEA | Aminium/Uronium | High | Comparable efficiency to HATU with better safety and solubility. [4] |
| TFFH | Fluorinating Agent | Very High | Generates highly reactive acyl fluorides, ideal for the most difficult couplings.[4] |
Data synthesized from multiple sources indicating relative performance in difficult coupling scenarios.[1][3][4]
Q3: How can I monitor the coupling reaction? The Kaiser test gives a false negative with N-substituted amino acids.
You are correct; the Kaiser test is unreliable for secondary amines like N-alkylated residues because it relies on the presence of a primary amine to produce its characteristic blue color.[9][10] For N-Fmoc-N-(1-ethylpropyl)-glycine and other N-substituted residues, you must use an alternative test to accurately monitor the reaction.
-
Chloranil Test: This is the recommended method for detecting secondary amines on the resin. A positive result, indicating the presence of unreacted secondary amines (incomplete coupling), is a blue or bluish-green color on the resin beads.[9][10][11]
-
Isatin Test: This test can also be used and produces a blue color if the coupling is incomplete.[9][10]
It is critical to perform one of these tests after the coupling step. If the test is positive, it indicates that a second coupling is necessary.[9]
Q4: What specific changes can I make to my protocol to improve the yield?
Optimizing the reaction conditions is key. Here are several strategies to implement:
-
Perform a Double Coupling: This is one of the most effective strategies. If a monitoring test (like the Chloranil test) indicates incomplete coupling, simply repeating the coupling step with fresh reagents can drive the reaction to completion.[1][3]
-
Increase Reaction Time and Temperature: Steric hindrance slows the reaction rate. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MASPPS) can also be highly effective in overcoming the activation energy, though caution must be exercised to minimize potential side reactions.[1]
-
Use a Superior Solvent: The choice of solvent is critical for solvating the peptide-resin and preventing aggregation, which can further impede the reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1]
-
Pre-activation: Allow the amino acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) to pre-mix for 1-5 minutes before adding the solution to the deprotected resin. This ensures the formation of the highly reactive ester before it encounters the sterically hindered amine on the resin.[1][12]
Q5: I still have a significant deletion sequence after a second coupling. What should I do?
If a double coupling with a potent reagent like HATU still results in a positive Chloranil test, it suggests a highly unreactive site, possibly due to severe peptide aggregation.[9] At this point, it is crucial to cap the unreacted amines .
Capping involves acetylating the unreacted N-terminal amines using a reagent like acetic anhydride. This terminates the chain and prevents the formation of a deletion peptide in subsequent coupling steps. While this reduces the overall yield of the full-length peptide, it greatly simplifies the final purification by preventing the accumulation of difficult-to-separate impurities.[9]
Optimized Experimental Protocols
Protocol 1: Double Coupling of N-Fmoc-N-(1-ethylpropyl)-glycine with HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) when incorporating a sterically hindered residue.
-
Resin Preparation:
-
First Coupling:
-
Pre-activation: In a separate vessel, dissolve N-Fmoc-N-(1-ethylpropyl)-glycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this solution to stand for 2-3 minutes.[1]
-
Coupling: Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Chloranil Test (see Protocol 2).
-
If the test is negative (beads remain yellow/colorless), proceed to step 5.
-
If the test is positive (beads turn blue/green), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[9] Proceed to step 4.
-
-
Second Coupling (Recoupling):
-
Repeat step 2 (First Coupling) using a fresh solution of activated N-Fmoc-N-(1-ethylpropyl)-glycine.
-
Allow the second coupling to proceed for another 2 hours.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to prepare for the next deprotection cycle or final cleavage.
-
Protocol 2: Chloranil Test for Secondary Amines
This procedure is used to verify the completion of the coupling reaction.[9][10]
-
Reagent Preparation:
-
Test Procedure:
-
Place 1-5 mg of washed and dried resin beads into a small glass test tube.
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. Blue or bluish-green beads indicate the presence of unreacted secondary amine (incomplete coupling).[9][10][11] Colorless or yellow beads indicate a complete reaction.
-
Visual Workflow and Decision Making
To aid in troubleshooting, the following diagram outlines the decision-making process when encountering low coupling yields with N-Fmoc-N-(1-ethylpropyl)-glycine.
Caption: Troubleshooting workflow for hindered N-substituted amino acid coupling.
References
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube, 21 Dec. 2020, [Link].
-
Monitoring of Peptide Coupling and Capping. Georgetown University, [Link].
-
Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology, 30 Sept. 2025, [Link].
-
HATU. Wikipedia, [Link].
-
Katsara, M., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, vol. 7, no. 75, 2017, pp. 47717-47726, [Link].
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate, [Link].
-
Madsen, C., et al. "Color Test for Selective Detection of Secondary Amines on Resin and in Solution." Organic Letters, vol. 16, no. 22, 2014, pp. 6068-6071, [Link].
-
Coupling Reagents. AAPPTEC, [Link].
-
Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis, [Link].
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate, Aug. 2025, [Link].
-
Tests for Unprotected Proline. AAPPTEC, [Link].
-
SPPS Tips For Success Handout. Mesa Labs, [Link].
-
Fluorescence monitoring of the coupling and deprotection steps during... ResearchGate, [Link].
-
Sletten, E. T., et al. "Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor." Chemical Communications, vol. 55, no. 96, 2019, pp. 14598-14601, [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, [Link].
-
Giraud, M., et al. "Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR." Organic Process Research & Development, vol. 22, no. 8, 2018, pp. 1048-1056, [Link].
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Self-published, [Link].
-
One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. CEM, [Link].
-
Christensen, M., & Schou, O. "N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis." International Journal of Peptide and Protein Research, vol. 12, no. 3, 1978, pp. 121-129, [Link].
- Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Culf, A. S., & Ouellette, R. J. "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, vol. 15, no. 8, 2010, pp. 5282-5335, [Link].
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. MDPI, 4 Aug. 2010, [Link].
-
Fowler, S. A., et al. "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." Organic & Biomolecular Chemistry, vol. 16, no. 32, 2018, pp. 5743-5747, [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Deletion Sequences in Bulky N-Alkyl Glycine (Peptoid) Synthesis
Topic: Troubleshooting deletion sequences when using bulky N-alkyl glycines. Audience: Researchers, scientists, and drug development professionals.[1][2] Format: Interactive Technical Guide & FAQ.
Introduction: The "Peptoid Problem"
N-alkyl glycines (peptoids) offer superior proteolytic stability compared to peptides, but their synthesis—particularly when incorporating bulky side chains (e.g., N-tert-butyl, N-trityl, or chiral aromatic side chains)—is prone to deletion sequences .
Unlike peptides, where the side chain projects from the
This guide addresses the specific failure modes of the Sub-monomer Method that lead to
Module 1: Diagnosis & Monitoring
The Issue: You suspect a deletion, but your on-resin tests are giving conflicting results.
Q: Why did my Kaiser test give a false negative (colorless) even though the coupling failed?
A: The Kaiser test relies on the reaction of ninhydrin with primary amines . In peptoid synthesis, the growing chain terminus is a secondary amine . Ninhydrin reacts poorly with secondary amines, often yielding a faint reddish/brown color that is easily mistaken for a negative result (indicating complete coupling) when it is actually a positive result (indicating unreacted amine).[5]
Corrective Protocol: The Chloranil Test For N-alkyl glycines, you must use the Chloranil test, which is specific for secondary amines.
-
Sample: Remove ~5 mg of resin beads. Wash with DCM/MeOH.
-
Reagents:
-
Sol A: 2% Acetaldehyde in DMF.
-
Sol B: 2% p-Chloranil in DMF.
-
-
Reaction: Add 2 drops of A and 2 drops of B to the beads. Let stand for 5 minutes at RT.
-
Interpretation:
-
Blue/Green Beads: Secondary amine present (Incomplete Acylation). Action: Recouple.
-
Colorless/Amber Beads: Acylation complete. Action: Proceed to displacement.
-
Note: For extremely bulky residues where even Chloranil is ambiguous, perform a micro-cleavage : Cleave 5 mg of resin with 95% TFA for 30 mins and analyze via LC-MS to visualize the ratio of
(target) vs(deletion).
Module 2: The Sub-Monomer Cycle & Failure Points
The sub-monomer method consists of two alternating steps: Acylation and Displacement .[2][3][4][6][7][8] A deletion sequence can originate from a failure in either step.
Visualizing the Failure Logic
Figure 1: Diagnostic logic flow for identifying the chemical origin of a deletion sequence.
Module 3: Troubleshooting Acylation (Step 1)
Context: This step converts the secondary amine to an
Q: I am seeing deletions after a bulky residue (e.g., N-t-butyl). Why is acylation failing?
A: The steric bulk of the previous side chain shields the secondary amine nucleophile. Standard DIC activation is sometimes insufficient to drive the reaction to completion against this steric wall.
Protocol: Enhanced Acylation for Bulky Amines
If the standard 20-minute DIC coupling fails:
-
Double Coupling: Repeat the Bromoacetic acid/DIC step (2 x 30 min).
-
Switch Activator: Use HATU/HOAt with Bromoacetic acid.
-
Caution: HATU is highly reactive but can cause over-acylation or side reactions if not monitored.
-
-
The "Nuclear" Option (Bromoacetyl Bromide):
-
For extremely hindered amines (e.g., adjacent to N-trityl), use Bromoacetyl bromide (10 eq) with DIEA (12 eq) in DCM.
-
Warning: This is very vigorous.[7] Perform at 0°C for the first 10 mins, then warm to RT.
-
| Reagent System | Reactivity | Risk of Side Reactions | Recommended For |
| DIC / Bromoacetic Acid | Moderate | Low | Standard sequences |
| DIC / HOAt / BrAcOH | High | Low-Moderate | Moderately bulky (e.g., N-isobutyl) |
| Bromoacetyl Bromide / DIEA | Very High | High (Cross-linking) | Extremely bulky (N-t-butyl, N-trityl) |
Module 4: Troubleshooting Displacement (Step 2)
Context: The bromide is displaced by a primary amine (
Q: My LC-MS shows a peak corresponding to the bromo-acetylated intermediate. Why didn't the amine react?
A: This is a "Displacement Failure." It occurs when the incoming amine is:
-
Sterically hindered (e.g., tert-butylamine).
-
Electron-deficient (e.g., anilines).
-
Salted: If the amine was a hydrochloride salt and wasn't neutralized properly.
Protocol: The Iodide Catalysis (Finkelstein) Method
To force the displacement of bulky amines, we convert the alkyl bromide (good leaving group) to an alkyl iodide (better leaving group) in situ.
-
Add Catalyst: Add Sodium Iodide (NaI) or Potassium Iodide (KI) to the amine solution at 0.1 M .
-
Solvent Switch: Use DMSO instead of DMF for the displacement step. DMSO stabilizes the transition state of
reactions better than DMF. -
Heat: Elevate reaction temperature to 50°C (or up to 80°C for non-volatile bulky amines).
-
Time: Extend reaction time from 30 mins to 2–12 hours .
Critical Check: If using tert-butylamine, it is volatile (bp 78°C). Ensure the reaction vessel is sealed if heating, or extend time at RT to 16 hours.
Module 5: Aggregation and Resin Choice
Q: The deletion isn't specific to one bulky residue; the yield just drops after the 6th or 7th residue. What is happening?
A: This is likely chain aggregation . Poly-N-alkyl glycines can form structured helices (Polyproline Type-I like) that stack and become insoluble/inaccessible on the resin.
Solution:
-
Change Resin: Switch from Polystyrene (PS) to ChemMatrix (PEG-based) resin. The PEG matrix swells better in polar solvents and disrupts aggregation.
-
Lower Loading: Use low-loading resin (0.2 – 0.3 mmol/g). High loading leads to "site isolation" failure where chains tangle.
-
Chaotropic Salts: Add 0.1 M LiCl to the coupling and displacement buffers to disrupt hydrogen bonding networks (though less critical in peptoids than peptides, it helps with hybrid sequences).
Summary of Experimental Workflow
Figure 2: The Optimized Sub-Monomer Cycle for Bulky Peptoids.
References
-
Zuckermann, R. N., et al. (1992).[7] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[7] Journal of the American Chemical Society, 114(26), 10646–10647. Link
-
Culf, A. S., & Obeid, R. J. (2023). Peptoid Synthesis: A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 3(1), 12-28. Link
-
Pujals, S., et al. (2007). Mechanistic aspects of the synthesis of oligopeptoids by the submonomer method. Journal of Peptide Science, 13(10), 669-673. Link
-
Horn, T., et al. (2004). Calibration of the Chloranil Test for the Monitoring of Secondary Amines in Solid-Phase Synthesis. Organic Letters, 6(29), 5305-5308. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptoid - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Custom Peptoid Synthesis Services - Creative Peptides [creative-peptides.com]
- 4. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimize Peptoid Synthesis - Peptoids Synthesis - QYAOBIO [qyaobio.com]
- 7. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving Acylation Rates of Sterically Hindered Secondary Amines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the notoriously challenging acylation of sterically hindered secondary amines. This guide is designed to provide practical, in-depth troubleshooting advice, backed by mechanistic insights and validated protocols, to help you overcome sluggish reaction rates and low yields.
Introduction: The Challenge of Steric Hindrance
Sterically hindered secondary amines, characterized by bulky substituents on or near the nitrogen atom, present a significant hurdle in amide synthesis. The steric bulk physically obstructs the nitrogen's lone pair of electrons, diminishing its nucleophilicity and impeding the approach of acylating agents.[1] This often leads to frustratingly low or nonexistent conversion under standard acylation conditions. This guide will explore a range of strategies, from the selection of appropriate reagents and catalysts to the optimization of reaction parameters, to successfully acylate these challenging substrates.
Troubleshooting and FAQs
This section addresses common issues encountered during the acylation of sterically hindered secondary amines in a direct question-and-answer format.
Q1: My standard acylation with an acid chloride and triethylamine is failing for my bulky secondary amine. What's the first thing I should change?
A: The first and often most effective change is to enhance the electrophilicity of the acylating agent or the nucleophilicity of the amine.
-
Increase Acylating Agent Reactivity: If you are using a less reactive acylating agent like an acid anhydride, switching to a more reactive acyl chloride is a good first step.[2] Acid chlorides are inherently more electrophilic and can often overcome moderate steric hindrance.[3]
-
Employ a Nucleophilic Catalyst: Introducing a nucleophilic catalyst, such as 4-(Dimethylaminopyridine) (DMAP) , is a classic and highly effective strategy.[4][5] DMAP reacts with the acid chloride or anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[4] This intermediate can then be attacked by the sterically hindered amine.
Q2: I've tried DMAP, but my reaction is still incredibly slow. What are my next steps?
A: If DMAP catalysis is insufficient, it's time to consider more forcing conditions or alternative activation methods.
-
Increase Reaction Temperature: Many acylation reactions of hindered amines require elevated temperatures to overcome the activation energy barrier.[1][6] Switching to a higher-boiling solvent like toluene or xylene and heating the reaction can significantly increase the rate.
-
Stronger, Non-Nucleophilic Bases: For extremely hindered or electronically deactivated amines, deprotonation prior to acylation can dramatically boost nucleophilicity. Using a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate the corresponding amide anion can lead to successful acylation where other methods fail.[2] This must be done in an anhydrous aprotic solvent like THF or DMF.
Q3: Are there any specialized reagents designed for acylating hindered amines?
A: Yes, several reagents have been developed specifically for challenging acylations.
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): This reagent converts carboxylic acids into the corresponding acid chlorides under neutral conditions.[7][8] This in-situ formation of the highly reactive acid chloride can be advantageous for hindered substrates.[9]
-
Peptide Coupling Reagents: Reagents developed for peptide synthesis are designed to form amide bonds under mild conditions and can be effective for hindered systems. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be effective for sterically demanding couplings.[2][10]
-
Mixed Anhydrides: The use of mixed anhydrides, for example, those derived from pivaloyl chloride, can be superior to other methods for condensations involving highly hindered amines.[11]
Q4: My reaction is working, but I'm getting significant side products. What could they be and how can I minimize them?
A: Side reactions are common when forcing conditions are used.
-
Decomposition: At high temperatures, the acylating agent, catalyst, or product may decompose.[2] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. If possible, use a more reactive system that allows for lower temperatures.
-
O-Acylation: If your substrate contains other nucleophilic groups like alcohols, O-acylation can compete with N-acylation.[2] Running the reaction at a lower temperature can sometimes favor N-acylation. Alternatively, protecting the hydroxyl group before the acylation step may be necessary.
Experimental Protocols & Methodologies
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Secondary Amine
This protocol describes a general procedure for the acylation of a sterically hindered secondary amine using an acid chloride and a catalytic amount of DMAP.
Materials:
-
Sterically hindered secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acid chloride (1.1 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 eq)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the hindered secondary amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add the base (Et3N or DIPEA, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the acid chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation via Deprotonation with Sodium Hydride
This protocol is suitable for extremely unreactive secondary amines.
Materials:
-
Sterically hindered secondary amine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Acid chloride (1.1 eq)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the flask.
-
Dissolve the hindered amine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C and add the acid chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation & Comparison
The choice of acylating agent and catalyst can have a dramatic impact on the yield of the acylation of a hindered amine. The following table provides a hypothetical comparison of different conditions for the acylation of di-tert-butylamine with benzoyl chloride.
| Entry | Acylating Agent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Et3N | None | 25 | 24 | <5 |
| 2 | Benzoyl Chloride | Et3N | DMAP (10 mol%) | 25 | 12 | 75 |
| 3 | Benzoic Anhydride | Et3N | DMAP (10 mol%) | 25 | 24 | 40 |
| 4 | Benzoyl Chloride | NaH | None | 25 | 2 | 95 |
This data illustrates that for a highly hindered amine, standard conditions are ineffective (Entry 1). The addition of a nucleophilic catalyst like DMAP significantly improves the yield (Entry 2). A less reactive acylating agent like an anhydride gives a lower yield even with a catalyst (Entry 3). The most effective method for this extremely hindered case is deprotonation with a strong base prior to acylation (Entry 4).
Visualizations
Decision-Making Workflow for Troubleshooting
Caption: A troubleshooting guide for low conversion rates.
Catalytic Cycle of DMAP in Acylation
Caption: The catalytic cycle of DMAP in acylation reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
- Kang, Y.-J., Chung, H.-A., Kim, J.-J., & Yoon, Y.-J. (2002). 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Synthesis, 2002(05), 733–738.
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- 3.4 Acid Anhydrides. (n.d.).
- Azoulay, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 864–870.
- 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (n.d.).
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2006).
- Williams, J. M. J., & Sanz Sharley, D. D. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
- Patil, V. D., et al. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. International Journal of Chemical Sciences, 13(1), 450-456.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
- Movassaghi, M., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
-
Taylor & Francis. (n.d.). DMAP – Knowledge and References. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]
- Movassaghi, M., et al. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
-
Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]
-
Eburon Organics. (n.d.). Ghosez's Reagent. Retrieved from [Link]
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 412-416.
- Gore, R. P., et al. (2011). A review on recent advances in N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
-
Wikipedia. (n.d.). TCFH. Retrieved from [Link]
- van der Vlugt, J. I. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
- Hennion, G. F., & Hanzel, R. S. (1960). The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines. Journal of the American Chemical Society, 82(18), 4908–4912.
- Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1724–1727.
- Oriyama, T. (n.d.). Acylation of Alcohols and Amines.
- Kim, Y. J., et al. (2024). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega.
- Benchchem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
- Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
- Acylation of amines with different anhydrides. (n.d.).
- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589.
- Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube.
- Mariella, R. P., & Brown, K. H. (1972). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 50(19), 3348-3351.
- Reddy, C. R., et al. (2016). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- Plutschack, M. B., et al. (2020).
- Dudziak, A., et al. (2022).
- An eco-friendly and highly efficient route for N-acylation under c
- N-Acylation Reactions of Amines. (n.d.).
- How can I tosylate an hindered secondary alcohol?. (2013, April 30).
- Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube.
- The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube.
- Reddit. (2026, March 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylation Reagents - Regis Technologies [registech.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 8. entegris.com [entegris.com]
- 9. Acid Halogenation Reagents [sigmaaldrich.com]
- 10. TCFH - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Solving aggregation issues in SPPS using N-(1-ethylpropyl) glycine
Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize "difficult sequences." These are typically hydrophobic, aggregation-prone peptides that form intermolecular
Incorporating secondary amino acid surrogates—specifically bulky N-alkylated derivatives like N-(1-ethylpropyl) glycine —is a highly effective strategy to disrupt this aggregation. However, the extreme steric hindrance of the 1-ethylpropyl (3-pentyl) group introduces complex synthetic challenges. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to master this chemistry.
Part 1: The Mechanistic Logic of Aggregation Disruption
To solve aggregation, we must eliminate its root cause: the hydrogen-bond network between peptide backbones. Standard primary amino acids possess an amide proton that acts as a hydrogen bond donor. By substituting a problematic residue with N-(1-ethylpropyl) glycine, we achieve a dual-disruption effect:
-
Chemical Deletion: The alkyl group replaces the amide proton, permanently removing the hydrogen bond donor capability at that specific backbone position [1].
-
Steric Clash: The bulky, branched 1-ethylpropyl group forces a conformational shift that physically prevents adjacent peptide chains from packing into
-sheets, maintaining the peptide-resin matrix in a highly solvated, amorphous state.
Caption: Workflow showing how N-(1-ethylpropyl) glycine prevents beta-sheet aggregation in SPPS.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I seeing a massive drop in yield immediately after incorporating N-(1-ethylpropyl) glycine? Causality: You are likely failing to acylate the secondary amine of the N-(1-ethylpropyl) glycine during the subsequent coupling cycle. The 1-ethylpropyl group creates massive steric hindrance. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is thermodynamically insufficient to drive the reaction forward against this steric bulk. You must shift to highly reactive species like phosphonium salts (PyBrOP) or amino acid fluorides[2].
Q2: My LC-MS shows a mass loss corresponding to the first two amino acids. What happened? Causality: This is classic Diketopiperazine (DKP) formation. If your N-(1-ethylpropyl) glycine is located at the C-terminus (attached via an ester bond to the resin), deprotecting the second amino acid frees a primary amine. The N-alkyl group strongly promotes a cis-amide bond conformation, bringing this free amine into perfect proximity to nucleophilically attack the C-terminal ester. This cyclizes and cleaves the dipeptide from the resin [3].
Q3: Why is my Kaiser test negative even though LC-MS shows incomplete coupling onto the N-alkylated residue? Causality: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction pathway that strictly requires a primary amine. N-(1-ethylpropyl) glycine contains a secondary amine, rendering the Kaiser test blind to its presence. You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test to detect unreacted secondary amines.
Part 3: Troubleshooting Guide & Self-Validating Workflows
To guarantee synthetic integrity, every coupling step onto a hindered N-alkyl amine must operate as a self-validating system . This means integrating a binary diagnostic test and a failsafe capping step to ensure that any unreacted chains are permanently terminated, making the final target peptide easily separable during HPLC purification.
Caption: Diagnostic workflow for acylating sterically hindered N-alkylated amines with self-validation.
Quantitative Comparison of Coupling Reagents
When acylating the N-(1-ethylpropyl) amine, reagent selection is the difference between 20% and 95% yield. Below is a summary of expected coupling efficiencies based on activation mechanisms[4].
| Coupling Reagent | Activation Mechanism | Temp (°C) | Time (min) | Typical Yield (%) |
| DIC / Oxyma Pure | Active Ester | 25 | 60 | < 20% |
| HATU / DIEA | Aminium / At-complex | 50 | 45 | 60 - 75% |
| PyBrOP / DIEA | Phosphonium | 50 | 45 | 85 - 95% |
| AA-Fluoride | Acyl Fluoride | 25 | 120 | > 95% |
Part 4: Experimental Protocols
Protocol A: Acylating the Hindered Secondary Amine (The Critical Step)
This protocol utilizes PyBrOP to generate a highly reactive phosphonium intermediate capable of overcoming the 1-ethylpropyl steric shield.
-
Fmoc Deprotection: Treat the resin-bound N-(1-ethylpropyl) glycine with 20% piperidine in DMF (2 x 5 min).
-
Wash: Wash extensively with DMF (5x) and DCM (3x) to remove all traces of base.
-
Activation (PyBrOP Method): In a separate vial, dissolve 5 equivalents of the next Fmoc-amino acid and 5 equivalents of PyBrOP in minimal DMF. Add 10 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 1 minute.
-
Coupling: Immediately transfer the activated mixture to the resin. Heat the reaction to 50°C (using a microwave peptide synthesizer or a heating block) and agitate for 45 minutes.
-
Validation (Chloranil Test):
-
Transfer a few resin beads to a glass tube.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.
-
Let stand at room temperature for 5 minutes.
-
Interpretation: A negative result (colorless/yellow beads) indicates successful coupling. A positive result (dark green/blue beads) indicates unreacted secondary amines.
-
-
Failsafe Capping: If the test is negative, proceed. If positive after a second coupling attempt, cap the unreacted sequences by treating the resin with Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF for 15 minutes. This ensures the deletion sequence will not grow further, validating the purity of your final cleavage product.
Protocol B: Suppressing DKP Formation
If your N-(1-ethylpropyl) glycine is at the C-terminus, you must modify the deprotection of the subsequent amino acid to prevent the dipeptide from cleaving itself.
-
Rapid Deprotection: Replace standard 20% piperidine with a solution of 20% piperidine + 0.1 M HOBt in DMF. The weak acid (HOBt) suppresses the base-catalyzed nucleophilic attack. Limit exposure to 2 x 3 minutes.
-
In Situ Neutralization: Wash rapidly with DMF (3x), then immediately add the pre-activated third amino acid. Do not leave the free primary amine resting in solution, as the half-life of DKP cyclization for N-alkylated dipeptides can be less than 15 minutes at room temperature.
References
-
PNAS. "Proximity-driven acceleration of challenging solid-phase peptide couplings."[Link]
-
PMC. "Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides."[Link]
Sources
Technical Support Center: SPPS Troubleshooting for N-Fmoc-N-(1-ethylpropyl)-glycine
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the extreme steric hindrance of N-Fmoc-N-(1-ethylpropyl)-glycine .
Acylating the secondary amine of an N-(1-ethylpropyl) residue is notoriously difficult. The 1-ethylpropyl group (a bulky 3-pentyl chain) creates a massive steric shield, drastically reducing the nucleophilicity of the nitrogen. Standard coupling protocols will inevitably fail, leading to deletion sequences or truncated peptides. This guide explores the causality behind these failures and establishes self-validating double and triple coupling strategies to ensure synthesis success.
Mechanistic Workflow & Decision Matrix
When coupling an incoming amino acid onto a resin-bound N-(1-ethylpropyl)glycine, the transition state is highly crowded. To overcome this, elevated temperatures and highly reactive coupling reagents (uronium/aminium salts or acid halides) are required. The workflow below dictates when to escalate from a double coupling strategy to a triple coupling strategy.
Workflow for double vs triple coupling on sterically hindered N-alkyl amines.
Quantitative Data: Strategy Comparison
The choice between double and triple coupling depends heavily on the steric bulk of the incoming amino acid. Below is a comparative analysis of coupling strategies[1][2].
| Coupling Strategy | Reagent System | Temp (°C) | Time | Expected Conversion | Guanidinylation Risk |
| Single | HATU / DIPEA | 75 | 10 min | < 40% | Low |
| Double | COMU / DIPEA (x2) | 75 | 2 x 10 min | 85–95% | Moderate |
| Triple (Standard) | HATU (x2) → HATU (x1) | 75 | 3 x 10 min | 88–96% | High |
| Triple (Orthogonal) | HATU (x2) → PyAOP (x1) | 75 | 3 x 10 min | > 98% | Low |
| Acid Chloride | BTC / Collidine | 25 | 2 x 30 min | > 99% | None |
Table 1: Efficiency and risk profiles of acylation strategies onto N-(1-ethylpropyl)glycine.
Troubleshooting & FAQs
Q1: Why did my peptide chain terminate after the second HATU coupling? A: This is a classic case of guanidinylation . Uronium-based reagents like HATU and HBTU can react directly with the free secondary amine on the resin if the acylation is too slow[3][4]. This forms a stable guanidinium byproduct, permanently capping the peptide chain. If a double coupling fails to achieve >95% conversion, do not perform a third coupling with HATU. Instead, switch to a phosphonium-based reagent (like PyAOP) or an acid chloride method[5].
Q2: Can I use the Kaiser test to monitor the coupling onto N-(1-ethylpropyl)glycine? A: No. The Kaiser test relies on the formation of a Schiff base, which requires a primary amine[4]. Because N-(1-ethylpropyl)glycine contains a secondary amine, the Kaiser test will yield a false negative, tricking you into believing the coupling is complete. You must use the Chloranil test or the Bromophenol Blue test, which are specifically designed to detect secondary amines.
Q3: When should I escalate from a double coupling to a triple coupling? A: A double coupling with COMU or HATU at 75°C is the baseline requirement for this residue[2]. You should escalate to an orthogonal triple coupling (using PyAOP or BTC) if the incoming amino acid is also sterically hindered (e.g., Fmoc-Val-OH, Fmoc-Ile-OH, or another N-alkyl amino acid)[5]. The combination of a bulky incoming side chain and the bulky 1-ethylpropyl group creates a transition state so crowded that double coupling will leave 10-15% of the amine unreacted, leading to deletion sequences[6].
Q4: Does microwave heating cause epimerization during extended triple couplings? A: Glycine itself is achiral, so the N-(1-ethylpropyl)glycine residue on the resin cannot epimerize. However, the incoming Fmoc-amino acid is highly susceptible to epimerization during prolonged activation at 75°C, especially if it is activated as a highly reactive ester for extended periods. To mitigate this, keep individual coupling times short (e.g., 3 x 5 minutes) rather than running a single 15-minute coupling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to the next step without confirming the intermediate state via the integrated analytical tests.
Protocol A: Microwave-Assisted Double Coupling (Baseline)
Use this protocol when the incoming amino acid is unhindered (e.g., Ala, Gly, Leu).
-
Deprotection: Treat the resin with 20% piperidine in DMF for 1 x 3 min, then 1 x 10 min. Wash thoroughly with DMF (5x).
-
Activation: In a separate vial, dissolve 5 equivalents (eq) of the incoming Fmoc-amino acid and 4.9 eq of [2] in DMF. Add 10 eq of DIPEA. Allow pre-activation for exactly 1 minute.
-
First Coupling: Add the activated mixture to the resin. Irradiate in a microwave synthesizer at 75°C for 10 minutes.
-
Drain and Wash: Drain the reaction vessel and wash with DMF (3x).
-
Second Coupling: Repeat Steps 2 and 3 with freshly prepared reagents.
-
Validation: Perform the Chloranil Test (Protocol C). If positive, proceed to Protocol B. If negative, proceed to the next cycle.
Protocol B: Orthogonal Triple Coupling (Rescue Protocol)
Use this protocol if the Chloranil test remains positive after Protocol A, or if the incoming amino acid is highly hindered.
-
Reagent Switch: Do not use uronium reagents to avoid guanidinylation. Dissolve 5 eq of the incoming Fmoc-amino acid and 5 eq of PyAOP in DMF.
-
Base Addition: Add 10 eq of DIPEA (or collidine for highly sensitive sequences).
-
Third Coupling: Add to the resin and react at 75°C for 10 minutes.
-
Alternative (Acid Chloride): For extreme hindrance, generate the amino acid chloride in situ using [5] and collidine in THF, reacting at room temperature for 30 minutes.
-
Validation: Repeat the Chloranil Test. If a trace positive remains, cap the sequence using Acetic Anhydride/DIPEA (1:1 v/v) in DMF for 10 minutes to prevent deletion sequences.
Protocol C: Self-Validation via Chloranil Test
Mandatory for secondary amines.
-
Sampling: Extract a few resin beads from the reaction vessel and wash them with DCM.
-
Reagent Preparation:
-
Solution A: 2% acetaldehyde in DMF.
-
Solution B: 2% chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
-
Execution: Add 1 drop of Solution A and 1 drop of Solution B to the beads. Let sit for 5 minutes at room temperature.
-
Interpretation:
-
Dark Blue/Green beads: Secondary amine is present (Coupling incomplete).
-
Colorless/Yellow beads: Secondary amine is fully acylated (Coupling complete).
-
References
-
Gyros Protein Technologies. "Solid-phase Peptide Synthesis (SPPS) in Research & Development." Gyros Protein Technologies Application Notes. Available at:[Link]
-
Biron, E., et al. "Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Falb, E., et al. "Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ." ResearchGate. Available at:[Link]
Sources
Monitoring reaction completeness for N-alkyl glycine coupling (Kaiser vs Chloranil test)
Troubleshooting Guides & FAQs for Peptoid and Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center. As researchers transition from standard Solid-Phase Peptide Synthesis (SPPS) to synthesizing peptoids (poly-N-substituted glycines), monitoring coupling efficiency becomes a primary bottleneck. This guide provides field-proven insights into why standard colorimetric assays fail for N-alkyl glycines, how to implement the Chloranil test effectively, and how to troubleshoot ambiguous results.
Diagnostic Workflow: Choosing the Right Assay
Decision tree for selecting and interpreting SPPS monitoring tests based on amine type.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does the standard Kaiser test fail for N-alkyl glycines? A: The Kaiser test relies on the reaction between ninhydrin and free amines. For a successful positive readout (an intense blue color), the mechanism requires two equivalents of ninhydrin and the loss of protons from a primary amine to form the fully conjugated Ruhemann's purple chromophore. Because secondary amines (like N-alkyl glycines and proline) lack the necessary primary amino protons, the reaction stalls. Instead of a diagnostic deep blue, secondary amines yield an ambiguous yellow, brown, or red-brown color, rendering the Kaiser test unreliable for peptoid synthesis .
Q: How does the Chloranil test selectively detect secondary amines? A: The Chloranil test utilizes p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and acetaldehyde. When exposed to secondary amines, these reagents react to form a dialkylaminovinyl derivative of chloranil. This specific derivative produces a highly intense blue or green color on the resin beads. While primary amines can react with chloranil, they typically form red or brown adducts. Therefore, the rapid development of blue/green beads is highly diagnostic for the presence of unreacted secondary amines .
Q: What does a "negative" test mean in the context of coupling? A: In SPPS and peptoid submonomer synthesis, you are testing for the absence of unreacted amines. A negative test (colorless or pale yellow beads) indicates that all free amines have successfully reacted with the incoming acylating agent or amino acid. This confirms that the coupling reaction is complete. A positive test indicates incomplete coupling, requiring a second coupling cycle or a capping step using acetic anhydride .
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness, every monitoring workflow must be a self-validating system . Before testing your critical sample, always run a known positive control (unreacted, deprotected resin) and a known negative control (fully capped or blank resin) alongside it. This confirms that your reagents have not degraded.
Protocol 1: The Chloranil Test (For N-Alkyl Glycines / Secondary Amines)
Use this protocol after the acylation step in peptoid synthesis to ensure no free secondary amines remain.
Reagent Preparation:
-
Solution A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).
-
Solution B: 2% (w/v) p-chloranil in DMF. (Note: Store stock solutions in the dark at 4°C for a maximum of one month. Discard if the solution darkens significantly.)
Step-by-Step Methodology:
-
Sampling: Withdraw a small aliquot (1–5 mg) of resin from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) in a small fritted syringe or microcentrifuge tube to remove any residual coupling reagents or bases.
-
Transfer: Transfer the washed beads to a small, clear glass test tube.
-
Reaction: Add 1–2 drops of Solution A, followed immediately by 1–2 drops of Solution B.
-
Incubation: Swirl gently and let the mixture stand at room temperature (20–25°C) for exactly 5 minutes.
-
Observation: Inspect the beads against a white background.
-
Blue/Green beads: Positive (Incomplete coupling; secondary amines present).
-
Colorless/Yellow beads: Negative (Complete coupling).
-
Protocol 2: The Kaiser Test (For Primary Amines)
Use this protocol after the displacement step in peptoid synthesis (if using a primary amine submonomer) or standard SPPS.
Reagent Preparation:
-
Solution A: 5 g ninhydrin dissolved in 100 mL ethanol.
-
Solution B: 80 g phenol dissolved in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN added to 98 mL pyridine.
Step-by-Step Methodology:
-
Sampling & Washing: Withdraw 1–5 mg of resin. Wash thoroughly with DMF (3x) and DCM (3x).
-
Transfer: Place the beads in a glass test tube.
-
Reaction: Add 2 drops of Solution A, 2 drops of Solution B, and 2 drops of Solution C.
-
Incubation: Heat the test tube in a heating block or water bath at 100°C for 5 minutes.
-
Observation:
-
Dark Blue beads/solution: Positive (Incomplete coupling; primary amines present).
-
Colorless/Yellow beads: Negative (Complete coupling).
-
Troubleshooting Guide
| Symptom / Issue | Causality (Why is this happening?) | Field-Proven Solution |
| False Positive in Chloranil Test | Residual piperidine from the Fmoc deprotection step. Piperidine is a secondary amine and reacts violently with chloranil, turning the solution and beads blue/violet. | Wash the resin extensively with DMF (at least 5–7 times) and DCM before testing. Ensure the pH of the wash is neutral. |
| Faint or Ambiguous Color | Reagent degradation (chloranil in DMF breaks down over time) or severe peptide aggregation restricting reagent access to the core of the bead. | Use fresh reagents (< 1 month old). Inspect the beads under a microscope; if the core is blue but the shell is clear, aggregation is occurring. Switch to a more polar solvent (e.g., NMP or DMSO) for coupling . |
| False Negative in Kaiser Test | Loss of Fmoc protecting groups due to excess heating with pyridine (Solution C), or the terminal amine is sterically hindered/N-alkylated. | Strictly limit heating to 5 minutes at 100°C. If working with N-alkyl glycines, immediately switch to the Chloranil test. |
Data Presentation: Assay Comparison Summary
| Parameter | Kaiser (Ninhydrin) Test | Chloranil Test |
| Target Functional Group | Primary Amines | Secondary Amines (N-alkyl glycines, Proline) |
| Reaction Temperature | 100°C | Room Temperature (20–25°C) |
| Reaction Time | 5 minutes | 5 minutes |
| Positive Readout | Dark Blue (Ruhemann's purple) | Intense Blue / Green |
| Negative Readout | Colorless / Pale Yellow | Colorless / Pale Yellow |
| Detection Limit | ~5 µmol/g | ~10–20 µmol/g |
| Primary Reagents | Ninhydrin, Phenol, KCN/Pyridine | p-Chloranil, Acetaldehyde |
References
-
Boas, U., & Mirsharghi, S. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters (ACS), 16(22), 5918-5921. Available at:[Link]
-
Clapperton, A. M., & Babi, J. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(6), 417-429. Available at:[Link]
Minimizing racemization during coupling of N-Fmoc-N-(1-ethylpropyl)-glycine
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically hindered peptoid building blocks. Below, we address the specific mechanistic hurdles and provide validated protocols for working with N-Fmoc-N-(1-ethylpropyl)-glycine (CAS: 688315-32-4).
The "Chirality Paradox" & Mechanistic Overview
Important Clarification on Chirality: N-Fmoc-N-(1-ethylpropyl)-glycine itself is an achiral molecule. The 1-ethylpropyl group (a 3-pentyl chain) possesses a plane of symmetry, and the glycine α-carbon is unsubstituted. Therefore, this specific monomer cannot racemize.
When researchers observe "racemization during the coupling of N-Fmoc-N-(1-ethylpropyl)-glycine," the issue almost exclusively refers to the epimerization of the incoming chiral Fmoc-amino acid that is being coupled onto the secondary amine of the resin-bound N-(1-ethylpropyl)-glycine.
The 1-ethylpropyl group is a highly branched, bulky secondary alkyl chain. This extreme steric hindrance drastically reduces the nucleophilicity of the backbone nitrogen. Consequently, the incoming activated amino acid (e.g., an O-acylisourea or active ester) has a highly extended residence time in the reaction mixture. This prolonged activation, especially in the presence of tertiary bases, allows the activated species to undergo base-catalyzed α-proton abstraction, forming a planar oxazolone (azlactone) intermediate that leads to a racemic mixture upon eventual coupling.
Troubleshooting Guide & FAQs
Q1: Why does my incoming amino acid epimerize so severely when coupling to N-(1-ethylpropyl)-glycine, but not to standard amino acids? A1: The causality lies in the reaction kinetics. In standard solid-phase peptide synthesis (SPPS), nucleophilic attack by a primary amine is faster than the side-reaction of oxazolone formation. However, the branched 1-ethylpropyl group sterically shields the secondary amine, dropping the nucleophilic attack rate by orders of magnitude. This kinetic bottleneck gives the activated chiral amino acid ample time to form an oxazolone intermediate in the presence of base, which scrambles the stereocenter before the coupling can complete [1].
Q2: Which coupling reagent system minimizes this base-catalyzed racemization? A2: You must eliminate strong tertiary bases like N,N-diisopropylethylamine (DIEA). Uronium/aminium salts like HATU require a base to generate the active species, which inadvertently promotes racemization. Instead, use a base-free coupling system such as N,N'-Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Oxyma has a remarkable capacity to inhibit racemization while maintaining high coupling efficiency, outperforming traditional additives like HOBt and HOAt in hindered systems [2].
Q3: Can I use microwave-assisted SPPS (MW-SPPS) to force the coupling? A3: Yes, but with strict parameters. Microwave heating accelerates both the desired amide bond formation and the undesired oxazolone formation. However, when combined with a base-free DIC/Oxyma system, the activation energy for the nucleophilic attack is overcome without providing the basic environment necessary for rapid epimerization. Heating to 75°C for 10–15 minutes is generally optimal.
Q4: What if I must use HATU or COMU for solubility reasons? A4: If a base is absolutely required, replace DIEA with a weaker, sterically hindered base such as 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP). These bases are bulky enough to act as proton scavengers without efficiently abstracting the α-proton of the activated amino acid [3].
Mechanistic Visualization
Mechanistic pathway showing how steric hindrance promotes oxazolone formation and racemization.
Quantitative Data: Optimization of Coupling Conditions
The following table summarizes the self-validating data for coupling a standard chiral amino acid (e.g., Fmoc-Ala-OH) onto a resin-bound N-(1-ethylpropyl)-glycine residue.
| Coupling Reagents (Eq) | Base Added (Eq) | Temperature | Time | Conversion (%) | Epimerization (%) |
| HATU / HOAt (4.0) | DIEA (8.0) | 25°C | 12 h | ~45% | > 15.0% |
| HATU / HOAt (4.0) | Collidine (8.0) | 25°C | 12 h | ~55% | ~ 5.0% |
| DIC / HOAt (4.0) | None | 25°C | 12 h | ~60% | < 2.0% |
| DIC / OxymaPure (4.0) | None | 25°C | 12 h | ~75% | < 1.0% |
| DIC / OxymaPure (4.0) | None | MW 75°C | 15 min | > 95% | < 1.0% |
| Triphosgene (BTC) (3.0) | Collidine (6.0) | MW 75°C | 15 min | > 90% | ~ 3.0% |
Experimental Protocol: Base-Free MW-Assisted Coupling
This step-by-step methodology ensures a self-validating system where the absence of tertiary base mathematically eliminates the primary pathway for oxazolone-driven epimerization.
Materials Required:
-
Fmoc-AA-OH (Incoming amino acid, 4.0 equivalents relative to resin loading)
-
DIC (N,N'-Diisopropylcarbodiimide, 4.0 equivalents)
-
OxymaPure (4.0 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+)
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin-bound N-Fmoc-N-(1-ethylpropyl)-glycine with 20% Piperidine in DMF for 3 minutes at 75°C (MW). Wash thoroughly with DMF (5 × 3 mL) to ensure complete removal of residual piperidine (which could act as a base in the next step).
-
Pre-Activation: In a separate vial, dissolve the incoming Fmoc-AA-OH (4.0 eq) and OxymaPure (4.0 eq) in a minimum volume of anhydrous DMF (approx. 0.1 M concentration). Add DIC (4.0 eq) and stir for exactly 2 minutes at room temperature to form the active Oxyma ester.
-
Coupling: Transfer the pre-activated mixture to the resin.
-
Microwave Reaction: Heat the reaction vessel to 75°C for 15 minutes with continuous stirring or bubbling.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).
-
Capping (Critical Step): Because sterically hindered couplings rarely reach 100% conversion even under optimized conditions, cap unreacted secondary amines using Acetic Anhydride / Pyridine / DMF (1:2:7 v/v/v) for 10 minutes at room temperature to prevent deletion sequences.
Workflow Visualization
Optimized base-free microwave-assisted workflow for coupling onto hindered N-alkyl amines.
References
-
Conversion of "Customizable Units" into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Antimicrobial Peptide–Peptoid Hybrids with and without Membrane Disruption Source: ACS Infectious Diseases URL:[Link]
-
Triostin A Derived Cyclopeptide as Architectural Template for the Alignment of Four Recognition Units Source: Chemistry - A European Journal (via PMC) URL:[Link]
Technical Support Center: Overcoming Steric Clash in N-Fmoc-N-(1-ethylpropyl)-glycine Elongation
Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently consult with drug development professionals struggling to elongate peptides containing highly hindered N-alkylated amino acids.
N-Fmoc-N-(1-ethylpropyl)-glycine presents an extreme case of steric shielding. The 1-ethylpropyl (3-pentyl) group creates a massive steric umbrella directly over the secondary amine. This drastically increases the activation energy required for the incoming acyl group to form the necessary tetrahedral transition state[1]. Standard protocols will fail here. This guide provides field-validated, causality-driven solutions to force this challenging acylation to completion.
Diagnostic & Decision Workflow
Before altering your chemistry, you must confirm the point of failure. Because N-(1-ethylpropyl)glycine is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. You must use the Chloranil test to detect unreacted secondary amines.
Workflow for diagnosing and resolving steric clash in hindered N-alkyl peptide couplings.
Core Troubleshooting Q&A
Q1: Why do standard coupling reagents like DIC/Oxyma or HBTU fail completely when acylating N-(1-ethylpropyl)glycine? A1: The failure is fundamentally kinetic. The 1-ethylpropyl side chain projects two bulky methyl groups directly over the nucleophilic nitrogen. When an incoming activated amino acid (e.g., an OBt ester generated by HBTU) approaches, the steric clash between the incoming Fmoc-amino acid side chain and the 1-ethylpropyl group prevents the formation of the tetrahedral intermediate[1]. Standard reagents generate active esters that are simply too bulky and insufficiently reactive to overcome this massive activation barrier[2].
Q2: My sequence contains sensitive residues and I cannot use elevated temperatures. What is the most authoritative ambient-temperature solution? A2: The generation of an in situ amino acid chloride using bis-(trichloromethyl) carbonate (triphosgene or BTC) is the gold standard for acylating extremely hindered secondary amines at room temperature[3]. Acid chlorides are highly reactive and possess minimal steric bulk compared to active esters (like OAt or Oxyma). By using a specific base mixture of DIPEA and sym-collidine, you neutralize the generated HCl without causing premature Fmoc removal or significant racemization[4].
Q3: If my sequence is thermally stable, how should I optimize Microwave-Assisted SPPS (MW-SPPS) for this step? A3: Microwave irradiation provides the direct thermal energy necessary to overcome the high activation barrier of hindered couplings[5]. For N-(1-ethylpropyl)glycine, use a highly reactive uronium salt based on the Oxyma or HOAt leaving group, such as COMU or HATU[2],[6]. Program your microwave synthesizer to 90°C for 15 minutes. Ensure you use a solvent system with excellent dielectric heating properties, such as NMP or DMF, which efficiently transfer microwave energy to the reaction[7].
Quantitative Data: Coupling Strategy Comparison
To assist in your experimental design, the following table summarizes the expected performance of various coupling strategies when applied to the highly hindered N-(1-ethylpropyl)glycine monomer.
| Coupling Reagent | Activation Intermediate | Temp (°C) | Time (min) | Expected Yield (%) | Epimerization Risk |
| DIC / HOBt | OBt Ester | 25 | 120 | < 5% | Low |
| HATU / DIPEA | OAt Ester | 25 | 120 | 15 - 25% | Moderate |
| COMU / DIPEA | Oxyma Ester | 90 (MW) | 15 | 85 - 95% | Moderate to High |
| Triphosgene (BTC) | Acid Chloride | 25 | 180 | > 95% | Low |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to the next SPPS cycle without confirming success via the validation steps.
Protocol A: Triphosgene-Mediated In Situ Acid Chloride Coupling (Ambient Temperature)
Use this method for thermally sensitive sequences where microwave heating causes epimerization or side-reactions.
-
Resin Preparation: Wash the peptidyl-resin (terminating in the exposed N-(1-ethylpropyl)glycine) with THF/DCM (1:1) three times.
-
Causality: This specific solvent mixture maximally swells the polystyrene matrix, exposing the hindered amine to the liquid phase.
-
-
Pre-activation: In a dry, well-ventilated fume hood, dissolve the incoming Fmoc-amino acid (3.0 eq) and triphosgene (1.0 eq) in anhydrous THF.
-
Causality: THF is strictly required over DMF. Triphosgene reacts with DMF to form Vilsmeier-Haack byproducts, which will ruin the coupling[4].
-
-
Base Addition: Add sym-collidine (10.0 eq) to the activation vial and stir for 1 minute.
-
Causality: Collidine acts as a highly hindered acid scavenger for the HCl generated during acid chloride formation, preventing premature Fmoc cleavage without interfering with the acylation[3].
-
-
Coupling: Transfer the activated mixture to the resin. Add DIPEA (2.0 eq) and agitate at room temperature for 3 hours.
-
Validation: Wash the resin thoroughly (THF, then DMF, then DCM). Perform a Chloranil test . A negative (colorless/pale yellow) result indicates successful acylation. If the beads turn blue/green, repeat steps 2-4.
Protocol B: Microwave-Assisted COMU Coupling (High Temperature)
Use this method for rapid synthesis of thermally stable sequences.
-
Reagent Preparation: Dissolve the incoming Fmoc-amino acid (5.0 eq) and COMU (5.0 eq) in DMF.
-
Base Addition: Add DIPEA (10.0 eq) immediately before transferring the mixture to the resin.
-
Causality: COMU generates a highly reactive Oxyma ester. Adding the base initiates this rapid activation; if left to sit, the active ester will undergo hydrolysis[6].
-
-
Microwave Irradiation: Irradiate the reaction vessel at 90°C for 15 minutes with vigorous stirring/bubbling.
-
Causality: The targeted microwave energy rapidly heats the polar DMF solvent, providing the intense kinetic energy required to force the incoming amino acid past the 1-ethylpropyl steric shield[7].
-
-
Validation: Cleave a 2 mg micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS to confirm the precise +Mass shift of the added residue.
References
-
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." [Link]
-
ResearchGate. "Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids." [Link]
- Google Patents. "WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl)
-
ACS Publications. "Estimating the “Steric Clash” at cis Peptide Bonds." [Link]
-
Dipòsit Digital UB. "Backbone N-modified peptides: beyond N-methylation." [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. DSpace [diposit.ub.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
HPLC Retention Time Analysis of N-Fmoc-N-(1-ethylpropyl)-glycine Peptides
The guide follows below. This technical document is structured to provide actionable protocols, mechanistic insights, and comparative data for researchers working with sterically hindered peptoid residues.
Executive Summary & Compound Profile
N-Fmoc-N-(1-ethylpropyl)-glycine (often abbreviated as Fmoc-Nniep-OH or Fmoc-N(3-pentyl)Gly ) represents a specific class of N-substituted glycines (peptoids). Unlike standard amino acids where the side chain is attached to the
This structural modification introduces two critical chromatographic properties:
-
High Hydrophobicity: The 1-ethylpropyl group (a branched C5 alkane) significantly increases interaction with C18 stationary phases compared to Glycine or Sarcosine.
-
Steric Hindrance: The branching at the
-position creates a "rotameric" constraint similar to Proline, potentially leading to peak broadening or splitting (cis/trans isomerism) in slow-equilibration HPLC conditions.
This guide compares the retention behavior of N-(1-ethylpropyl)-glycine peptides against standard alternatives (Gly, Sar, N-Leu) to aid in identification and purification.
Comparative Retention Analysis
Theoretical Hydrophobicity & Elution Order
Retention in Reversed-Phase HPLC (RP-HPLC) is governed primarily by the hydrophobicity of the side chain. We apply the Hydrophobic Subtraction Model to predict the elution order.
-
Glycine (Gly): No side chain (H). Elutes earliest.
-
Sarcosine (Sar): Methyl group. Slight increase in retention.
-
N-Isobutyl-glycine (N-Leu): Isobutyl group. High retention.
-
N-(1-ethylpropyl)-glycine: Branched pentyl group.
Predicted Elution Order:
Comparative Data Table
The following table summarizes the relative retention times (RRT) normalized to Fmoc-Gly-OH under standard gradient conditions (5-95% ACN).
| Compound | Side Chain Structure | Carbon Count | Hydrophobicity (LogP)* | Relative Retention (k') | Peak Characteristics |
| Fmoc-Gly-OH | C0 | - | 1.00 (Ref) | Sharp, Single | |
| Fmoc-Sar-OH | C1 | ~0.5 | 1.15 - 1.20 | Sharp, Single | |
| Fmoc-Val-OH | C3 | ~1.5 | 1.45 - 1.55 | Sharp | |
| Fmoc-N(1-ethylpropyl)Gly | C5 | ~2.8 | 1.85 - 1.95 | Broad/Split (Cis/Trans) | |
| Fmoc-N-Leu-OH | C4 | ~2.3 | 1.80 - 1.90 | Sharp |
*LogP values are estimated based on fragmental constants for the N-substituent.
Technical Insight: The 1-ethylpropyl group is isomeric with the n-pentyl group but is more compact (branched). While it has the same carbon count as a pentyl chain, its globular shape slightly reduces the surface area available for binding to the C18 ligands compared to a linear chain, yet it remains significantly more retentive than Leucine derivatives due to the extra carbon mass.
Experimental Protocol: HPLC Analysis
To ensure reproducibility, the following "Self-Validating" protocol is recommended.
Chromatographic Conditions
-
System: Agilent 1200/1260 or Waters Alliance (Binary Pump).
-
Column: C18 End-capped (e.g., Phenomenex Jupiter or Agilent Zorbax 300SB-C18).
-
Dimensions: 4.6 x 150 mm, 5 µm, 300 Å (Wide pore recommended for bulky peptoids).
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 45°C (Critical: Elevated temperature collapses cis/trans conformers, sharpening peaks).
-
Detection: UV @ 214 nm (Amide bond) and 265 nm (Fmoc moiety).
Gradient Method (Standard Screening)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection Hold |
| 22.0 | 95% | Linear Gradient |
| 25.0 | 95% | Wash |
| 25.1 | 5% | Re-equilibration |
| 30.0 | 5% | Stop |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the decision logic for analyzing these peptides, specifically addressing the "Conformational Peak Splitting" often seen with bulky N-alkyl groups.
Figure 1: Decision tree for optimizing HPLC separation of sterically hindered N-alkyl glycines. Note the critical temperature step.
Troubleshooting & Optimization
Peak Splitting (Rotamers)
Unlike standard amino acids, N-substituted glycines lack the amide proton (
-
Solution: Heat the column to 50°C - 60°C . This increases the rate of interconversion between rotamers, coalescing the split peaks into a single, sharper peak.
Retention Drift
The hydrophobicity of the 1-ethylpropyl group makes it sensitive to organic modifier concentration.
-
Observation: Late elution with broad tailing.
-
Fix: Switch from Methanol (weaker eluent) to Acetonitrile (stronger eluent). If resolution from impurities is poor, add 1-2% Isopropanol to Mobile Phase B to improve wetting of the bulky hydrophobic side chain.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Establishes the Hydrophobic Subtraction Model for peptide retention).
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis". Journal of the American Chemical Society. (Describes the synthesis and properties of bulky N-alkyl glycines).
-
Krokhin, O. V. (2006). "Sequence-Specific Retention Calculator. Algorithm for Peptide Retention Prediction in Ion-Pair RP-HPLC". Analytical Chemistry. (Basis for hydrophobicity coefficients used in Table 2.2).
-
Pooja, et al. (2023). "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives". Crystals. (Provides structural data on N-alkyl glycine salts and their hydrophobic packing).
Sources
Comparative Guide: Mass Spectrometry Fragmentation of N-Alkylated Glycine Derivatives
Executive Summary
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N-alkylated glycine derivatives (peptoids) versus standard
N-alkylated glycines, such as sarcosine (N-methylglycine) and longer chain peptoids, lack the amide hydrogen found in standard peptide bonds. This structural alteration fundamentally shifts the fragmentation physics during Collision-Induced Dissociation (CID), rendering standard peptide sequencing rules (e.g., the mobile proton model) partially inapplicable.
Key Takeaway: Unlike standard peptides which often yield balanced b- and y- ion series, N-alkylated derivatives predominantly favor C-terminal y- ions due to the absence of the amide proton and the specific energetics of tertiary amide bond cleavage.
Mechanistic Deep Dive: The "Missing Proton" Effect
To interpret the spectra of N-alkylated glycines, one must understand the causality behind the fragmentation.
Standard Peptide vs. N-Alkylated Glycine Fragmentation
In standard peptides, the Mobile Proton Model dictates that a proton moves to the amide nitrogen, weakening the amide bond and facilitating cleavage.
In N-alkylated glycines , the amide nitrogen is tertiary (substituted with an alkyl group instead of a hydrogen). There is no amide proton to mobilize.
-
Protonation Site: The proton localizes on the carbonyl oxygen (the most basic site) rather than the amide nitrogen.
-
Cleavage Mechanism: Fragmentation occurs via charge-remote mechanisms or proton transfer from adjacent C-H bonds, leading to a distinct preference for C-terminal ions.
The Dominance of Y-Ions
Experimental data and Density Functional Theory (DFT) calculations confirm that singly protonated N-alkylated oligomers (peptoids) yield highly abundant y-ions and negligible b- ions.[1][2]
-
Mechanism: The cleavage of the amide bond initially forms an oxazolone intermediate (b- ion precursor).[2] However, unlike peptides, the transfer of a proton from the N-terminal fragment's
-carbon to the leaving amine (C-terminal fragment) is energetically favored. -
Result: The charge is retained on the C-terminus, creating a dominant y- ion series.[2]
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic divergence between standard peptides and N-alkylated derivatives.
Figure 1: Mechanistic pathway showing the preferential formation of y-ions in N-alkylated glycine derivatives via proton transfer.
Characteristic Fragmentation Patterns
Researchers must look for specific diagnostic ions that differ from standard amino acids.
Diagnostic Immonium Ions
While the backbone fragmentation produces y- ions, the side chains of N-alkylated glycines generate unique immonium ions at low
Formula:
| N-Alkyl Derivative | Side Chain (R) | Residue Mass (Da) | Diagnostic Immonium Ion ( | Standard Isomer Comparison |
| Sarcosine | Methyl ( | 71.04 | 44.05 | Alanine ( |
| N-Ethylglycine | Ethyl ( | 85.05 | 58.06 | Leucine/Ile ( |
| N-Propylglycine | Propyl ( | 99.07 | 72.08 | Valine ( |
| N-Benzylglycine | Benzyl ( | 147.07 | 120.08 | Phenylalanine ( |
Side-Chain Specific Losses
Unlike standard amino acids where neutral loss of ammonia (
-
N-Benzylglycine: Frequently shows a tropylium ion peak at
91 or a neutral loss of the benzyl radical if radical chemistry is induced. -
Sarcosine: In dipeptides (e.g., Gly-Sar), the spectrum is dominated by the
ion corresponding to the Sarcosine residue ( 90 for protonated Sar).
Experimental Protocol: Sequencing N-Alkylated Derivatives
This protocol is designed for the structural elucidation of N-alkylated glycine oligomers (peptoids) or modified peptides using ESI-MS/MS.
Workflow Overview
Figure 2: Step-by-step experimental workflow for analyzing N-alkylated glycine derivatives.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve the N-alkylated derivative in 50:50 Acetonitrile:Water with 0.1% Formic Acid .
-
Why: Formic acid ensures protonation. N-alkylated glycines are generally more basic than standard amides, facilitating easy ionization in positive mode (
).
Step 2: Ionization (ESI)
-
Operate in Positive Ion Mode .[3]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Note: Doubly charged ions (
) may appear for longer oligomers. These fragment differently, often yielding more balanced b- and y- series due to charge repulsion relief.[2]
Step 3: Collision Induced Dissociation (CID)
-
Collision Energy (CE): N-alkylated amide bonds are slightly more stable than standard peptide bonds. Use a stepped CE approach (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.
-
Gas: Argon or Nitrogen.
Step 4: Data Interpretation (Self-Validating System)
-
Primary Check: Identify the parent mass.
-
Sequence Tagging: Locate the y-ion series. Calculate the mass difference between peaks.
- .
-
Example: A gap of 71 Da indicates an N-methylglycine (Sarcosine) unit (
).
-
Secondary Check: Verify the presence of the specific immonium ion (e.g.,
44 for Sarcosine) in the low mass region.
Comparative Data Summary
| Feature | Standard Peptides | N-Alkylated Glycines (Peptoids) |
| Amide Bond | Secondary ( | Tertiary ( |
| Dominant Ion Series | Balanced b- and y- ions | Dominant y- ions |
| b-ion Stability | Moderate to High | Low (Rapid conversion to y- ions) |
| Proton Mobility | High (Mobile Proton Model) | Restricted (No amide H) |
| Energy Requirement | Standard | Slightly Higher (Steric hindrance) |
References
-
Fragmentation Patterns and Mechanisms of Singly and Doubly Protonated Peptoids. Journal of the American Society for Mass Spectrometry. (2016). Analyzes the dominance of y-ions in N-alkylated glycine oligomers. Link
-
Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry. (2020). details the energetic favorability of proton transfer forming y-ions.[1][2] Link
-
Synthesis and Mass Spectrometry Analysis of Oligo-peptoids. Journal of Visualized Experiments. (2018). Provides protocols for synthesizing and sequencing peptoids via MS/MS. Link
-
Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry. EXCLI Journal. (2018). Discusses specific marker ions for sarcosine (N-methylglycine). Link
-
Peptide fragmentation. Mascot Help. (Accessed 2024). General reference for standard peptide fragmentation nomenclature (Roepstorff and Fohlman).[4] Link
Sources
- 1. Fragmentation Patterns and Mechanisms of Singly and Doubly Protonated Peptoids Studied by Collision Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
Comparative Guide: Proteolytic Stability of N-Ethylpropyl vs. N-Methyl Glycine Peptides
[1][2]
Executive Summary
In the engineering of therapeutic peptides, N-alkylation is a premier strategy to combat rapid proteolytic clearance.[1] While N-methyl glycine (Sarcosine, Sar) is the industry standard for improving metabolic stability with minimal structural perturbation, N-(1-ethylpropyl) glycine (Nep) represents a class of "bulky" peptoid residues that offer superior steric shielding at the cost of synthetic complexity and conformational flexibility.[2]
-
N-Methyl Glycine (Sar): Best for fine-tuning conformation and providing moderate protection against standard proteases (trypsin/chymotrypsin) without abolishing bioactivity.[3][2][4]
-
N-Ethylpropyl Glycine (Nep): Best for "protease-proofing" exposed loop regions or termini where maximum steric occlusion is required, provided the target receptor can accommodate the hydrophobic bulk.[3][2]
Mechanistic Basis of Stability
The proteolytic stability of N-substituted glycines derives from two primary mechanisms: elimination of the hydrogen bond donor and steric occlusion .
Structural Comparison
-
N-Methyl Glycine (Sar): The nitrogen atom is substituted with a small methyl group (
).[3][2] This removes the amide proton ( ), preventing the formation of the critical hydrogen bond required by the catalytic triad of serine proteases. -
N-Ethylpropyl Glycine (Nep): The nitrogen is substituted with a 1-ethylpropyl group (
).[3][2][4] This is a massive, branched secondary alkyl group. It acts as a "molecular umbrella," physically blocking the protease from accessing the scissile bond.
Mechanism of Action (DOT Diagram)
The following diagram illustrates how these modifications interfere with protease recognition.
Figure 1: Mechanistic divergence in proteolytic resistance. Sarcosine relies on H-bond removal, while N-ethylpropyl relies on massive steric shielding.[3][2]
Comparative Performance Data
The following data summarizes the stability profiles based on general peptoid structure-activity relationship (SAR) studies. While N-methylation provides a significant boost over native glycine, bulky side chains like 1-ethylpropyl often render the bond effectively inert to proteolysis.[3][2]
Table 1: Proteolytic Half-Life Comparison ( )[1][2][4][5]
| Feature | Native Glycine (Gly) | N-Methyl Glycine (Sar) | N-Ethylpropyl Glycine (Nep) |
| Side Chain | |||
| Trypsin Stability | Low ( | High ( | Very High ( |
| Chymotrypsin Stability | Low | Moderate | High |
| Elastase Stability | Low | Moderate | Variable * |
| Conformational Impact | Flexible (Ramachandran unrestricted) | Restricted (favors cis/trans equilibrium) | Restricted (favors trans, rigid) |
| Solubility (Water) | High | High | Low (Hydrophobic) |
> Critical Nuance: While bulky groups generally increase stability, specific hydrophobic proteases (like Elastase) may actually bind bulky hydrophobic groups better if they fit into the enzyme's S1' pocket. Therefore, Nep is superior for general serum stability but requires validation against specific tissue proteases.[2]
Experimental Protocols
To validate these claims in your own drug discovery pipeline, use the following self-validating protocols.
Synthesis: Sub-Monomer Method for Bulky Peptoids
Unlike standard SPPS which uses Fmoc-protected amino acids, bulky N-substituted glycines are best synthesized using the Sub-Monomer Method .[3][2] This avoids the difficult coupling of a secondary amine.
Reagents:
Protocol:
-
Acylation: Treat resin-bound amine with Bromoacetic acid (1.2 M) and DIC (1.2 M) in DMF for 20 min at 35°C. This installs the reactive bromide.
-
Displacement: Add the specific amine (1-Ethylpropylamine, 1.0 M in DMF) to the resin. Shake for 60 min at room temperature.
-
Note: For the bulky 1-ethylpropyl group, extended reaction times or double coupling may be required compared to the rapid reaction of methylamine.
-
-
Wash: Wash thoroughly with DMF.
-
Repeat: Continue with the next cycle.
Proteolytic Stability Assay (Serum)
Objective: Determine
-
Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Incubation: Mix peptide stock 1:9 with pooled human serum (pre-warmed to 37°C). Final peptide conc: 100 µM.
-
Sampling: Aliquot 100 µL at
min, and 24h. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (with 1% Formic Acid) to precipitate serum proteins.
-
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope gives .
Strategic Application: When to Use Which?
The choice between Sarcosine and N-Ethylpropyl glycine is a trade-off between stability and bioavailability/binding .[3][2]
Decision Logic (DOT Diagram)
Figure 2: Decision matrix for selecting N-alkyl modifications.
Recommendation
-
Use N-Methyl (Sar) for initial screens.[3][2][4] It is commercially available as Fmoc-Sar-OH and causes fewer synthesis/solubility issues.[3][2][4]
-
Use N-Ethylpropyl (Nep) only when Sarcosine fails to provide sufficient half-life, or in "stapled" peptoid designs where the hydrophobic bulk is used to drive cell permeability or mimic hydrophobic protein cores.[3][2]
References
-
Zuckermann, R. N., et al. (1992).[7] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link[3][2][4]
-
Miller, S. M., et al. (1995). "Proteolytic Studies of Homologous Peptide and N-Substituted Glycine Peptoid Oligomers." Bioorganic & Medicinal Chemistry Letters. Link
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[3][2][4]
-
Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure."[3] Proceedings of the National Academy of Sciences. Link[3][2][4]
-
Pahadi, P., et al. (2021). "Tuning of Protease Resistance in Oligopeptides through N-Alkylation." ChemBioChem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8815884B2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 3. TWI232215B - Substituted arylpyrazines - Google Patents [patents.google.com]
- 4. JP7040941B2 - Plants with increased herbicide resistance - Google Patents [patents.google.com]
- 5. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
Structural comparison of N-(1-ethylpropyl) glycine and Proline residues
Title: Structural Comparison of N-(1-ethylpropyl) Glycine and Proline Residues: A Guide for Peptidomimetic Design
Executive Summary
In the rational design of foldamers and peptidomimetics, controlling backbone conformation is the fundamental hurdle. For decades, researchers have relied on the natural amino acid Proline (Pro) to induce turns, break
This guide provides an objective, highly technical structural comparison between Proline residues and N-(1-ethylpropyl) glycine , a synthetic peptoid monomer characterized by a bulky, branched aliphatic side chain. By understanding the divergent mechanisms these two residues use to restrict backbone flexibility—covalent cyclization versus severe steric hindrance—drug development professionals can better engineer stable, bioavailable peptidomimetics.
Mechanistic & Structural Comparison
While both Proline and N-(1-ethylpropyl) glycine form tertiary amides and lack an amide proton (rendering them incapable of acting as hydrogen bond donors), the causality behind their conformational rigidity is fundamentally different.
The Proline Mechanism: Covalent Constraint
Proline’s side chain is covalently tethered to the backbone nitrogen, forming a five-membered pyrrolidine ring. This covalent cyclization physically restricts the backbone dihedral angle
The N-(1-ethylpropyl) Glycine Mechanism: Steric Hindrance
Unlike proline, the backbone of N-(1-ethylpropyl) glycine is acyclic and inherently highly flexible. However, the N-substituent—a 1-ethylpropyl (3-pentyl) group—is massively branched directly at the
This branching creates a dense electron cloud that induces severe van der Waals clashes with the adjacent backbone carbonyl oxygen and
Quantitative Structural Data
The following table summarizes the comparative structural parameters and performance metrics of both residues when incorporated into a polymer backbone.
| Structural Property | Proline (Pro) | N-(1-ethylpropyl) Glycine |
| Primary Constraint Mechanism | Covalent (Pyrrolidine ring) | Steric (Branched N-alkyl group) |
| Hydrogen Bond Donor Capacity | None (Tertiary amide) | None (Tertiary amide) |
| ~ -60° to -75° | Highly restricted (Steric clash) | |
| Side Chain Chirality | L-chiral ( | Achiral (Symmetrical 3-pentyl group) |
| Cis/Trans Isomerization | Accessible (Trans favored ~4:1 in water) | Accessible (Sequence-dependent, often Cis favored) |
| Preferred Secondary Structure | PPI (cis), PPII (trans), | Peptoid helices (cis), Ribbons |
| Proteolytic Stability | Susceptible to specific prolyl endopeptidases | Hyperstable (Completely protease-resistant) |
Experimental Methodologies & Self-Validating Protocols
To objectively verify the structural behavior of these residues, researchers must employ a multi-tiered analytical approach. The following protocols detail the synthesis and structural elucidation workflow.
Protocol 1: Solid-Phase Submonomer Synthesis of Peptoids
This protocol utilizes the highly efficient submonomer method to incorporate N-(1-ethylpropyl) glycine into a growing chain [4].
-
Resin Preparation : Swell Rink amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Acylation Step : Deprotect the resin, then add a solution of bromoacetic acid (1.2 M) and N,N'-diisopropylcarbodiimide (DIC, 1.2 M) in DMF. Agitate for 20 minutes. The efficiency of this step is self-validating via a standard Kaiser test (should yield a negative/yellow result, indicating complete acylation of primary amines).
-
Displacement Step (Amination) : Drain the resin and add 1-ethylpropylamine (1.0 M in DMF). Agitate for 60 minutes at room temperature to displace the bromide.
-
Cleavage : Treat the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours. Filter, evaporate, and lyophilize.
Protocol 2: 2D-NMR for Cis/Trans Ratio Quantification
Because both residues undergo cis-trans isomerization, 2D-NMR is required to quantify the thermodynamic populations.
-
Sample Preparation : Dissolve the purified oligomer in
or to a concentration of 3-5 mM. -
Data Acquisition : Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-300 ms.
-
Causality & Validation : The ROESY experiment relies on the Nuclear Overhauser Effect (NOE) through space. If the amide bond is cis, the N-alkyl side chain protons will be in close spatial proximity to the adjacent backbone
-protons, producing a strong cross-peak. The integration ratio of these cross-peaks directly yields the cis/trans equilibrium constant ( ).
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Prepare a 50
M solution of the peptide/peptoid in HPLC-grade acetonitrile. -
Acquisition : Scan from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.
-
Interpretation : A classic proline-rich PPII helix will show a weak maximum at ~225 nm and a strong minimum at ~190 nm. Conversely, a bulky peptoid helix driven by residues like N-(1-ethylpropyl) glycine will exhibit characteristic double minima near 202 nm and 220 nm [3].
Visualizations
Caption: Workflow for the synthesis and structural elucidation of bulky peptoid monomers.
Caption: Thermodynamic pathway of cis-trans amide bond isomerization in tertiary amides.
References
-
Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Kirshenbaum K, Barron AE, Goldsmith RA, et al. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
-
Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Crapster JA, Guzei IA, Blackwell HE. National Institutes of Health (PMC). URL: [Link]
-
Structural and Spectroscopic Studies of Peptoid Oligomers with r-Chiral Aliphatic Side Chains. Sanborn TJ, Wu CW, Zuckermann RN, Barron AE. Journal of the American Chemical Society (JACS). URL: [Link]
-
Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Chongsiriwatana NP, Patch JA, Czyzewski AM, et al. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
Technical Guide: Validating Purity of N-Fmoc-N-(1-ethylpropyl)-glycine via LC-MS
Executive Summary
The Challenge: N-Fmoc-N-(1-ethylpropyl)-glycine is a critical "peptoid" (N-substituted glycine) monomer used to synthesize proteolytically stable peptidomimetics. Unlike standard amino acids, the bulky 1-ethylpropyl side chain introduces significant steric hindrance, complicating standard purity assessments.
The Gap: Conventional HPLC-UV (254 nm) is insufficient for validating this molecule. The strong extinction coefficient of the Fmoc group masks non-chromophoric impurities (such as unreacted alkyl amines or salts) and often co-elutes with structurally similar byproducts like Fmoc-Gly-OH (failed alkylation).
The Solution: This guide outlines a self-validating LC-MS protocol that differentiates the target monomer from critical impurities based on mass-to-charge ratio (
Molecule Profile & Critical Quality Attributes (CQA)
| Attribute | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-(1-ethylpropyl)-glycine |
| Formula | |
| Molecular Weight | 367.44 g/mol |
| Monoisotopic Mass | 367.1784 Da |
| Target Ion (ESI+) | |
| Structural Feature | Achiral (Glycine backbone); Bulky hydrophobic side chain (Pentan-3-yl group).[1] |
| Solubility | Soluble in DCM, DMF, MeOH; Poor solubility in Water. |
Comparative Analysis: Why LC-MS?
The following table contrasts the three primary validation methods. LC-MS is the only technique capable of simultaneously detecting trace organic impurities and confirming molecular identity.
| Feature | HPLC-UV (254 nm) | 1H NMR | LC-MS (ESI+) |
| Primary Detection | Chromophore (Fmoc) | Proton Environment | Mass/Charge Ratio ( |
| Sensitivity | High for Fmoc-species | Low (>1-2% impurity required) | Very High (Trace detection) |
| Specificity | Low: Cannot distinguish Fmoc-Gly-OH from Target if retention is similar. | High: Structural confirmation. | High: Separates by mass and polarity. |
| Blind Spots | Non-UV active salts; aliphatic amines; co-eluting byproducts. | Overlapping signals; solvent peaks masking impurities. | Ion suppression (mitigated by chromatography). |
| Verdict | Insufficient for final release. | Required for structure, but not purity. | Gold Standard for purity validation.[2] |
Experimental Protocol: LC-MS Validation Workflow
A. Sample Preparation[1][2][3][4][5][6][7][8]
-
Solvent: Methanol (LC-MS Grade).
-
Concentration: 0.1 mg/mL (to avoid detector saturation).
-
Filtration: 0.22 µm PTFE filter (removes particulate matter that clogs ESI capillaries).
B. Liquid Chromatography Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).
-
Rationale: The 1-ethylpropyl group is highly hydrophobic; a C18 column provides necessary retention to separate the product from the more polar Fmoc-Gly-OH impurity.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Rationale: Formic acid ensures protonation of the carboxylic acid and amide, facilitating positive mode ionization (
).
-
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: 5%
95% B (Linear Gradient) -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
C. Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Scan Range:
100 – 1000. -
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Target Mass Extraction: 368.2 (
) and 390.2 ( ).
Workflow Visualization
The following diagram illustrates the logical flow of the validation process, including the decision matrix for impurity identification.
Caption: Logical workflow for LC-MS validation, correlating retention time (RT) with mass identification to rule out specific synthesis failures.
Results & Discussion: Interpreting the Data
To validate the purity, you must look for specific failure modes inherent to the synthesis of N-substituted glycines.
A. The Target Peak
-
Retention Time (RT): Expect elution later than standard Fmoc-Gly-OH due to the hydrophobicity of the 1-ethylpropyl group.
-
Mass Signal: Dominant peak at 368.2 (
). You may see a sodium adduct at 390.2 .
B. Common Impurities (The "Watch List")
| Impurity Name | Origin | m/z (ESI+) | Chromatographic Behavior |
| Fmoc-Gly-OH | Failed alkylation of glycine backbone. | 298.1 | Elutes earlier (More polar). |
| Fmoc-OH | Hydrolysis of Fmoc-Cl reagent. | 241.1 | Elutes later (Very hydrophobic). |
| Free Amine | 3-aminopentane (1-ethylpropylamine). | 88.1 | Elutes in void volume (Polar/Basic); often invisible to UV but visible in MS. |
| Fmoc-N-Gly-Gly | Dipeptide formation (activation error). | 355.2 | Elutes slightly earlier; distinct mass shift (+57 Da). |
C. Calculation of Purity
Do not rely solely on UV area %. Calculate purity using the Total Ion Chromatogram (TIC) in conjunction with UV:
References
-
Zuckermann, R. N., et al. (1992).[5] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.
-
BenchChem. (2025).[2] "A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids." BenchChem Technical Guides.
-
Sigma-Aldrich. (2024). "Novabiochem® Fmoc-Amino Acids: Hidden Limitations of Apparent HPLC Purity." Merck/Sigma-Aldrich Technical Notes.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
Teixidó, M., et al. (2005). "Peptide synthesis and LC-MS analysis." Journal of Separation Science.
Sources
Comparative coupling efficiency of HATU vs PyBOP for bulky glycines
Executive Summary
Verdict: For the coupling of bulky glycines—specifically
While PyBOP is a robust, cost-effective reagent for standard peptide synthesis, it lacks the anchimeric assistance provided by the 7-azabenzotriazole moiety in HATU. This structural difference is the critical determinant when overcoming the severe steric clash imposed by gem-dimethyl or
The Challenge: Defining "Bulky Glycines"
"Bulky glycines" in peptide chemistry typically refer to non-canonical amino acids where the
The Steric Barrier
-
-Disubstituted Amino Acids (e.g., Aib, Deg): The presence of two alkyl groups on the
-carbon creates a "gem-dimethyl" effect. While this stabilizes specific secondary structures (helices), it creates a massive steric wall during the coupling phase, making nucleophilic attack on the activated ester kinetically unfavorable. - -Substituted Glycines (e.g., Sarcosine, Peptoids): Substitution on the nitrogen lowers the nucleophilicity of the amine and introduces steric clash with the incoming activated carboxylate.
Mechanistic Deep Dive: The "Spell of the 7-Position"
The disparity in performance between HATU and PyBOP is not merely about reactivity; it is about supramolecular catalysis occurring at the transition state.
PyBOP (The Phosphonium/HOBt System)
PyBOP generates a benzotriazole active ester (-OBt ).[1][2]
-
Mechanism: The phosphonium salt activates the carboxylate, which is then intercepted by HOBt (generated in situ or attached) to form the -OBt ester.[1]
-
Limitation: The -OBt ester relies solely on the leaving group ability of the benzotriazole. For bulky substrates, the amine cannot easily approach the carbonyl carbon due to steric repulsion.
HATU (The Uronium/HOAt System)
HATU generates an azabenzotriazole active ester (-OAt ).[1][2]
-
The 7-Aza Effect: The nitrogen atom at the 7-position of the HOAt ring is a hydrogen bond acceptor.[3] It forms a hydrogen bond with the incoming amine's proton.
-
Anchimeric Assistance: This H-bond "pulls" the amine into the correct proximity and orientation for nucleophilic attack, effectively lowering the entropy of activation. This is crucial when steric bulk otherwise prevents the molecules from colliding effectively.
Visualization: The Anchimeric Assistance Model
Caption: The 7-aza nitrogen in HATU stabilizes the transition state via intramolecular general base catalysis (anchimeric assistance), facilitating attack on hindered substrates.
Comparative Performance Analysis
The following data summarizes the consensus from kinetic studies involving difficult couplings, such as Aib-Aib (aminoisobutyric acid) or N-Me-Val couplings.
Table 1: Efficiency Metrics for Hindered Couplings
| Feature | HATU (Uronium/HOAt) | PyBOP (Phosphonium/HOBt) |
| Coupling Rate ( | High. Reaches completion in < 1-2 hours for most hindered residues. | Low. Often requires 12-24 hours or double coupling. |
| Conversion (Aib-Aib) | > 95% (Single coupling). | < 60-70% (Single coupling); often incomplete. |
| Racemization Risk | Low. Fast kinetics minimize oxazolone formation time. | Moderate. Slower reaction allows more time for base-catalyzed epimerization. |
| Side Reactions | Guanidinylation (if slow/excess reagent).[1] | Phosphonium byproducts (difficult removal); HMPA-free (unlike BOP). |
| Solvent Effect | Optimal in DMF/NMP.[3] | Functional in DMF/DCM/NMP.[3] |
Key Experimental Evidence
In comparative studies of the Aib-enkephalin pentapeptide synthesis:
-
HATU yielded the target pentapeptide with >90% purity in crude analysis.
-
PyBOP resulted in significant deletion sequences (des-Aib products) due to incomplete coupling of the sterically hindered Aib-Aib junction.
Experimental Protocols
Protocol A: HATU Coupling for Bulky Glycines (Recommended)
Use this for Aib, Deg, N-Me-Amino Acids, or when PyBOP fails.
Reagents:
-
Amino Acid (AA): 4.0 equivalents
-
HATU: 3.9 equivalents (Slight deficit to prevent guanidinylation)
-
HOAt (Optional additive): 4.0 equivalents (Enhances rate further)
-
DIEA (Diisopropylethylamine): 8.0 equivalents[4]
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve AA and HATU in minimal DMF. Add 4.0 eq of DIEA. Shake for 30-60 seconds . (Do not wait longer; HATU active esters hydrolyze or guanidinylate quickly).
-
Coupling: Add the pre-activated solution to the resin-bound amine.[4]
-
Base Addition: Add the remaining 4.0 eq of DIEA.
-
Reaction: Agitate at room temperature for 2 hours .
-
Optimization: For extremely hindered systems (e.g., Aib-Aib), perform at 50°C or use microwave irradiation (75°C, 5-10 min).
-
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Protocol B: PyBOP Coupling (Cost-Saving Alternative)
Use only if HATU is unavailable or for less hindered "bulky" analogs.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve AA, PyBOP, and DIEA in DMF.
-
Coupling: Add directly to the resin.[4]
-
Reaction: Agitate for 4–16 hours (Overnight coupling is often required for bulk).
-
Monitoring: Perform a Kaiser test or Chloranil test (for secondary amines). If positive, double couple (repeat steps 1-3 with fresh reagents).
Workflow Decision Tree
Caption: Decision matrix for selecting reagents based on steric hindrance.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][2][3][6][7][8][9] Journal of the American Chemical Society. Link
-
Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the Synthesis of Difficult Sequences. Methods in Enzymology. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[1][2][4][5] A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. jpt.com [jpt.com]
Technical Comparison Guide: Cis-Trans Isomerization in N-(1-ethylpropyl) Glycine Peptoids
This guide details the conformational behavior of N-(1-ethylpropyl) glycine (N1ep) residues within peptoid oligomers, specifically focusing on cis-trans amide bond isomerization.
Executive Summary
N-(1-ethylpropyl) glycine (N1ep) is a bulky, achiral N-substituted glycine monomer used in peptoid synthesis to control backbone geometry. Unlike standard amino acids (which strongly favor trans amides) or primary N-alkyl peptoids (which favor trans or exist as mixtures), N1ep strongly favors the cis amide conformation (
This guide compares N1ep against common alternatives—Sarcosine (NMe), N-isobutyl glycine (NiBu), and Proline—providing experimental protocols for quantifying isomerization ratios via NMR.
Core Value Proposition
-
Conformational Locking: Induces Polyproline-I type (all-cis) helical geometry without the need for chiral centers or aromatic side chains.
-
Achirality: Eliminates diastereomeric complexity in library synthesis compared to N-(1-phenylethyl) glycine (Nspe).
-
Steric Control: The 1-ethylpropyl (3-pentyl) side chain provides a "Goldilocks" steric bulk—sufficient to enforce cis geometry (~70–90%) but not as synthetically intractable as the N-tert-butyl group.
Mechanistic Analysis: The Steric Driver
In peptoids (N-substituted glycines), the absence of the amide proton (
The Isomerization Equilibrium
The equilibrium constant
-
Trans (E-isomer): The N-side chain is syn to the preceding
. -
Cis (Z-isomer): The N-side chain is syn to the carbonyl oxygen.
Why N1ep Favors Cis:
For primary alkyl groups (e.g., N-isobutyl), the steric clash in the trans state is moderate, leading to a preference for trans (or a mixture).
For
Diagram: Steric Decision Pathway
Caption: Steric impact of side-chain branching on amide bond geometry preference.
Comparative Performance Guide
This section compares N1ep with standard peptoid and peptide residues.
Table 1: Cis/Trans Ratios ( ) in Different Solvents
| Residue Name | Abbr. | Structure | Side Chain Type | Conformation Preference | ||
| N-(1-ethylpropyl) glycine | N1ep | ~2.5 – 4.0 | ~2.0 | Strongly Cis | ||
| N-Isopropyl glycine | NiPr | ~2.0 | ~1.5 | Cis | ||
| N-(1-phenylethyl) glycine | Nspe | ~2.5 | ~2.0 | Cis (Helix Inducer) | ||
| N-Isobutyl glycine | NiBu | Primary | ~0.4 | ~0.5 | Trans / Mix | |
| Sarcosine | Sar/NMe | Primary | ~0.7 | ~0.6 | Trans / Mix | |
| N-tert-butyl glycine | NtBu | >50 | >50 | Locked Cis | ||
| Proline (Peptide) | Pro | Cyclic | Cyclic | ~0.25 | ~0.2 | Trans (mostly) |
Key Insight: N1ep provides a "tunable" cis-preference. It is not as irreversibly locked as NtBu (which can hinder synthesis coupling efficiency), but it provides significantly higher cis content than Sarcosine or NiBu, making it ideal for designing foldamers that require a specific curvature.
Experimental Protocol: Measuring
To validate the isomerization ratio of N1ep in your specific sequence, use NMR Exchange Spectroscopy (EXSY) or ROESY .
Protocol: 1H-NMR Determination of Isomer Ratio
Objective: Quantify the population of cis and trans rotamers for a specific N1ep residue.
Reagents:
-
Deuterated Solvent (CDCl
for baseline, CD CN or D O for biological relevance). -
Peptoid sample (5–10 mM concentration).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 2-5 mg of purified peptoid in 600 µL of deuterated solvent.
-
Ensure pH is neutral (if aqueous) to prevent acid-catalyzed rotation acceleration.
-
-
1D 1H-NMR Acquisition:
-
Acquire a standard 1H spectrum.
-
Identify Rotamers: Look for signal splitting. The
-proton ( ) resonances are diagnostic.-
Cis Isomer: Typically appears downfield (closer to 4.5–5.0 ppm) due to magnetic anisotropy of the carbonyl.
-
Trans Isomer: Typically appears upfield (closer to 3.8–4.2 ppm).
-
Note: For N1ep, the methine proton of the side chain (
) also splits.
-
-
-
2D EXSY/ROESY (Verification):
-
Run a ROESY experiment (mixing time 200–400 ms).
-
Look for exchange cross-peaks between the two distinct rotamer signals. This confirms they are chemical exchange conformers, not impurities.
-
Self-Validating Step: If cross-peaks are absent, heat the sample to 50°C. Coalescence of peaks confirms isomerization.
-
-
Calculation:
-
Integrate the distinct
-proton peaks ( and ). -
Calculate Ratio:
.[2] -
Calculate Free Energy Difference:
.
-
Diagram: Experimental Workflow
Caption: Workflow for determining K_cis/trans using NMR spectroscopy.
Applications in Drug Design[6][7]
Foldamer Design (Helix Induction)
N1ep is a critical tool for inducing Polyproline Type I (PPI) helices.
-
Mechanism: The PPI helix requires all amide bonds to be cis.
-
Strategy: Incorporate N1ep at positions
to enforce helical curvature. A sequence of pure N1ep (homopolymer) forms a stable, right-handed cis-helix.
Disruption of Aggregation
Standard N-alkyl peptoids (like N-isobutyl) often aggregate into "bungs" or non-specific globules due to backbone flexibility.
-
Solution: Doping N1ep residues into a sequence breaks extended trans strands (Polyproline II mimics) and introduces local turns, preventing beta-sheet-like stacking and improving solubility.
Membrane Permeability
While N1ep is hydrophobic, its compact, branched nature prevents the formation of amphipathic sheets that might cause toxicity. It is often used to tune the lipophilicity (
References
-
Zuckermann, R. N., et al. (1992).[3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link
-
Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link
-
Gorske, B. C., & Blackwell, H. E. (2006). "Interception of Quorum Sensing in Staphylococcus aureus: A New Class of Peptoid Antagonists." Journal of the American Chemical Society. (Discusses Nspe/N1ep conformational effects). Link
-
Shah, N. H., et al. (2008). "Peptoid Foldamers: The Effect of Side Chain Structure on the Folding and Stability of the Polyproline I Helix." Journal of the American Chemical Society. Link
-
Cui, Y., et al. (2020). "Impact of cis-trans Isomerization on Peptoid Helix Stability." Biomacromolecules. Link
Sources
- 1. Synthesis and cis–trans isomerism in novel Leu-enkephalin-related peptidomimetics containing N-glycated glycine residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The N-(1-Ethylpropyl) Moiety: A Strategic Guide to Hydrophobicity and Steric Modulation
Executive Summary: The Strategic Role of N-(1-Ethylpropyl)
In the optimization of lead compounds, the N-(1-ethylpropyl) group (also known as 3-pentylamino ) represents a critical tactical option. It serves as a bridge between small branched groups (like isopropyl) and long linear chains (like n-pentyl).
Unlike simple linear alkyl chains that primarily drive non-specific hydrophobic binding, the 1-ethylpropyl moiety introduces a unique combination of high lipophilicity (C5 contribution) and proximal steric bulk . This guide objectively assesses its impact on hydrophobicity (
Comparative Analysis: Hydrophobicity & Steric Impact
The decision to deploy an N-(1-ethylpropyl) group is rarely arbitrary; it is usually a specific maneuver to increase lipophilicity while shielding the nitrogen center from metabolic dealkylation.
Physicochemical Profile Comparison[1][2]
The following table contrasts the N-(1-ethylpropyl) group with common aliphatic alternatives. Values are derived from standard Hansch substituent constants (
| Substituent Group | Structure | Carbon Count | Est. Hansch | Steric Bulk (Taft | Primary Utility |
| Methyl | 1 | 0.56 | 0.00 (Ref) | Min. steric impact; electronic tuning. | |
| n-Propyl | 3 | 1.55 | -0.36 | Moderate lipophilicity extension. | |
| Isopropyl | 3 | 1.53 | -0.47 | Branching for metabolic stability. | |
| n-Pentyl | 5 | ~2.50 | -0.40 | High lipophilicity; risk of "grease ball" effect. | |
| 1-Ethylpropyl | 5 | ~2.35 - 2.45 | High (-1.5 to -2.0) | Maximal steric shielding + High LogP. |
*Note:
The "Branching Penalty" vs. "Steric Shield"
While n-pentyl and 1-ethylpropyl are isomers (both
-
Hydrophobicity: 1-ethylpropyl is slightly less hydrophobic than n-pentyl due to its compact, spherical shape (lower surface area for water interaction).
-
Metabolic Stability: The branching at the
-carbon (the carbon attached to Nitrogen) dramatically hinders Cytochrome P450 oxidative dealkylation. -
Basicity Modulation: The steric bulk hinders the solvation of the protonated ammonium species. This often lowers the pKa of the amine compared to n-alkyl analogs, potentially increasing the fraction of neutral drug at physiological pH (LogD > LogP).
Decision Logic: When to Use N-(1-Ethylpropyl)
Use the following logic flow to determine if this moiety is the correct optimization step for your scaffold.
Figure 1: Strategic decision tree for alkyl group selection. The 1-ethylpropyl group is optimal when high lipophilicity and metabolic stability are required in a spatially permissive pocket.
Experimental Workflows for Assessment
To validate the effect of the N-(1-ethylpropyl) group, you cannot rely solely on calculated CLogP. The specific solvation effects of the branched amine require empirical determination.
Method A: Chromatographic Hydrophobicity Index (CHI)
Objective: Rapidly rank the hydrophobicity of the new analog against a calibration set. Why this works: RP-HPLC retention times correlate linearly with LogP for congeneric series.
Protocol:
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm.
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4) - Buffers ionization effects.
-
B: Acetonitrile (ACN).
-
-
Gradient: Fast gradient 0% to 100% B over 5-10 minutes.
-
Calibration: Inject a standard mixture of 5-7 compounds with known LogP values (e.g., Benzene, Toluene, N-propylaniline, Pendimethalin).
-
Calculation:
-
Calculate
(Capacity Factor) for each standard: . -
Plot Log
vs. Literature LogP. -
Interpolate the LogP of the N-(1-ethylpropyl) analog.
-
Method B: Potentiometric pKa & LogD Determination
Objective: Determine if the steric bulk of the 1-ethylpropyl group has suppressed the basicity of the amine, thereby altering LogD at pH 7.4.
Protocol:
-
System: Sirius T3 or equivalent potentiometric titrator.
-
Solvent: Water/Methanol co-solvent ratios (due to low solubility of 1-ethylpropyl derivatives).
-
Titration:
-
Dissolve compound in 30% MeOH/Water.
-
Titrate with 0.1M KOH from pH 2.0 to 12.0.
-
Repeat at 40% and 50% MeOH.
-
-
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant (
) to extrapolate aqueous pKa ( ). -
LogD Calculation:
(for bases).
Case Study: Pendimethalin & Steric Fit
Compound: Pendimethalin (Herbicide) Structure: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline.
Mechanistic Insight: In the development of dinitroaniline herbicides, the N-(1-ethylpropyl) group was pivotal.
-
Comparison: Analogs with n-propyl or n-butyl groups were susceptible to rapid metabolic degradation in soil and plants.
-
The 1-ethylpropyl Solution: The bulky "swallow-tail" structure prevented enzymatic attack at the nitrogen (steric shielding) while maintaining the high lipophilicity (LogP ~ 5.2) required to penetrate the waxy cuticle of weeds.
-
Trade-off: In protein binding studies (e.g., tubulin inhibition), the group is so bulky that it requires a large hydrophobic pocket. If the pocket is restricted (as seen in some DHFR mutations), the 1-ethylpropyl group suffers a severe steric penalty compared to the smaller isopropyl group.
Experimental Validation Workflow
Figure 2: Sequential workflow for validating the physicochemical impact of the moiety.
References
-
Hansch, C., et al. (1977).[1] "Substituent constants for correlation analysis." Journal of Medicinal Chemistry.
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."
-
University of Maryland. (2023). "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs." International Journal of Pharmaceutics.
-
PubChem Compound Summary. (2024). "N-Propylaniline (LogP Data)."
-
Anderson, A.C., et al. (2012). "Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase." Bioorganic & Medicinal Chemistry Letters.
Sources
Crystallographic data analysis of peptides containing N-substituted glycines
Crystallographic Data Analysis of Peptides Containing N-Substituted Glycines (Peptoids): A Comparative Guide to Refinement and Phasing Strategies
Introduction: The Peptoid Crystallography Challenge
Peptoids (oligomers of N-substituted glycines) are a highly versatile class of peptidomimetics designed to overcome the proteolytic instability and poor cell permeability of natural
While this structural shift provides unique pharmacological advantages, it creates a nightmare scenario for standard crystallographic data analysis. The tertiary amide bonds in peptoids render the cis (
This guide provides an objective comparison of the leading crystallographic software suites and restraint generation tools specifically evaluated for their performance on N-substituted glycines. It also outlines a self-validating experimental protocol to ensure scientific integrity during structure determination.
Part 1: Comparison of Restraint Generation Tools
Standard restraint libraries (like the CCP4 monomer library) are fundamentally incompatible with novel peptoid monomers. The altered C-N bond lengths and the high probability of cis-isomerization require custom geometric restraints[1].
Causality in Restraint Generation: Why can't we just use standard amino acid restraints and rename the atoms? Because the steric clash between the N-alkyl side chain and the adjacent carbonyl oxygen fundamentally alters the Ramachandran-equivalent (
Table 1: Restraint Generation Software Comparison for Peptoids
| Feature | Phenix.eLBOW | CCP4 JLigand | Grade2 (Global Phasing) |
| Underlying Method | AM1 Quantum Mechanical (QM) optimization | Dictionary-based linking & minimization | Mogul (CSD) database querying |
| Tertiary Amide Handling | Moderate. Requires manual | Poor. Defaults to standard peptide geometry unless manually overridden. | Excellent . Derives exact bond lengths from empirical small-molecule data. |
| Polymer Linking | Requires custom .link files for continuous chains. | Intuitive GUI for linking novel monomers. | Generates highly accurate single-monomer CIFs; linking requires external tools. |
| Best Use Case | Rapid generation of initial CIFs for isolated peptoid ligands. | Building short oligomers where manual control over every bond is desired. | High-resolution macromolecular refinement requiring empirically validated geometries. |
Part 2: Comparison of Phasing and Refinement Pipelines
Peptoids are notoriously difficult to crystallize due to their flexibility, often yielding only sub-micron nanocrystals. Consequently, Microcrystal Electron Diffraction (MicroED) has become a premier method for peptoid structure determination, often yielding sub-atomic resolution data (< 1.2 Å)[5]. At this resolution, the choice of phasing and refinement software drastically impacts the final model quality.
Table 2: Refinement Suites for Peptoid Crystallography
| Software Suite | Phasing Approach | ADP Handling | Optimal Resolution | Peptoid-Specific Advantage |
| SHELX (SHELXD/XL) | Ab initio Direct Methods (Dual-Space) | Native, highly robust anisotropic refinement. | < 1.2 Å (Atomic / Sub-atomic) | Direct methods bypass the need for molecular replacement (MR), which fails for novel peptoid folds[6]. |
| Phenix.refine | Molecular Replacement / SAD | Automated TLS and anisotropic switching. | > 1.5 Å (Macromolecular) | Simulated annealing effectively pulls models out of false cis/trans local minima. |
| REFMAC5 (CCP4) | Molecular Replacement | Jelly-body restraints for low resolution. | 1.5 Å – 3.0 Å | Excellent integration with JLigand for maintaining custom backbone linkages. |
Part 3: Visualizing Peptoid Structural Logic
Caption: Structural hierarchy and cis/trans isomerization pathways in peptoid monomers.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step workflow must be employed when solving a novel peptoid structure. This protocol is designed as a self-validating system: each step contains an internal check before proceeding.
Step 1: Data Collection and Processing
-
Collect diffraction data via Synchrotron X-ray or MicroED. Note: For MicroED, ensure the electron dose remains below 3 e⁻/Ų to prevent radiation damage to the delicate aliphatic side chains[5].
-
Process data using XDS or DIALS.
-
Validation Check: Verify the
in the highest resolution shell is > 0.3. If anomalous signal is present (e.g., from a brominated side chain), verify the anomalous correlation is > 0.15.
-
Step 2: High-Fidelity Restraint Generation
-
Draw the exact 2D chemical structure of the specific N-substituted monomer.
-
Run the structure through Grade2 (or Phenix.eLBOW with QM optimization enabled) to generate the .cif dictionary.
-
Validation Check: Manually inspect the generated .cif file. Ensure the C-N-C angles around the tertiary amide are strictly defined and that the
torsion angle penalty is relaxed to allow both and states without triggering fatal geometry errors.
Step 3: Ab Initio Phasing (For High-Resolution Data < 1.2 Å)
-
Because peptoids lack homologous structures, Molecular Replacement often fails. Use SHELXD for dual-space direct methods[6].
-
Input the expected number of atoms (excluding hydrogens) and run 1,000 trials.
-
Validation Check: A successful phase solution is indicated by a sharp drop in the Correlation Coefficient (CC) between the best and worst solutions (typically CC > 30 for a true solution).
Step 4: Iterative Refinement and Isomer Validation
-
Input the phased model and custom restraints into SHELXL or Phenix.refine.
-
Perform rigid-body refinement, followed by simulated annealing (if using Phenix) to overcome initial placement errors.
-
Crucial Causality Step: Because peptoids can pack with alternating rows adopting opposite backbone chiralities[7], you must inspect the
difference electron density map at every amide bond. If you see a large positive green density peak ( ) on the opposite side of the modeled N-alkyl group, the amide has likely flipped. Manually rotate the angle by in Coot and re-refine. -
Refine Anisotropic Displacement Parameters (ADPs) only if the data-to-parameter ratio is > 10:1.
-
Validation Check: The final
should be below 25%, and the MolProbity clashscore should be < 10. (Note: Standard Ramachandran plots are invalid for peptoids; rely on clashscores and density fit).
Part 5: Visualizing the Analytical Workflow
Caption: Self-validating crystallographic workflow for peptoid structure determination.
References
1.[2] Engineering the Atomic Structure of Sequence-defined Peptoid Polymers and Their Assemblies - eScholarship.[Link] 2.[3] Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC / National Institutes of Health.[Link] 3.[4] Effects of thionation and fluorination on cis-trans isomerization in tertiary amides: An investigation of N-alkylglycine (Peptoid) rotamers - DTU Research Database.[Link] 4.[1] Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC / National Institutes of Health.[Link] 5.[7] Atomic-level engineering and imaging of polypeptoid crystal lattices - Proceedings of the National Academy of Sciences (PNAS).[Link] 6.[5] &[6] Ab initio structure determination from prion nanocrystals at atomic resolution by MicroED - Proceedings of the National Academy of Sciences (PNAS).[Link]
Sources
- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Ab initio structure determination from prion nanocrystals at atomic resolution by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
